molecular formula C12H11NO2 B1336177 4-Benzyloxy-2-(1H)-pyridone CAS No. 53937-02-3

4-Benzyloxy-2-(1H)-pyridone

Cat. No.: B1336177
CAS No.: 53937-02-3
M. Wt: 201.22 g/mol
InChI Key: DOVNUEPFPBWTSV-UHFFFAOYSA-N
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Description

N-alkylation of 4-benzyloxy-2(1H)-pyridone with the corresponding benzyl halides has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12-8-11(6-7-13-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNUEPFPBWTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394121
Record name 4-Benzyloxy-2-(1H)-pyridone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53937-02-3
Record name 4-Benzyloxy-2-(1H)-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2(1H)-pyridone
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-2-(1H)-pyridone from 4-Benzyloxypyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxy-2-(1H)-pyridone from its precursor, 4-benzyloxypyridine-N-oxide. This transformation is a key step in the synthesis of various pharmaceutical intermediates and novel 2-pyridone derivatives. This document details the underlying chemical principles, experimental protocols, and characterization data to support research and development in this area.

Introduction

The synthesis of substituted 2-(1H)-pyridones is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The conversion of pyridine-N-oxides to functionalized pyridones is a powerful synthetic strategy. This guide focuses on the specific rearrangement of 4-benzyloxypyridine-N-oxide to this compound, a reaction that proceeds via a mechanism related to the Boekelheide rearrangement. The process involves the use of acetic anhydride to induce an intramolecular rearrangement, yielding the desired pyridone.

Reaction Mechanism and Pathway

The synthesis of this compound from 4-benzyloxypyridine-N-oxide in the presence of acetic anhydride is understood to proceed through a mechanism analogous to the Boekelheide rearrangement. The key steps are:

  • O-Acylation: The oxygen atom of the N-oxide nucleophilically attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an O-acetylated pyridinium intermediate and an acetate anion.

  • Deprotonation: The acetate anion acts as a base, abstracting a proton from the C2 position of the pyridine ring. This deprotonation is facilitated by the increased acidity of the C-H bond due to the electron-withdrawing nature of the acylated N-oxide.

  • [1][1]-Sigmatropic Rearrangement: The resulting intermediate undergoes a concerted[1][1]-sigmatropic rearrangement. This pericyclic reaction involves the reorganization of six electrons, leading to the formation of a new C-O bond and a C-C double bond, and the cleavage of the N-O bond.

  • Tautomerization/Hydrolysis: The intermediate from the sigmatropic rearrangement is an unstable mixed anhydride derivative. Subsequent workup with a protic solvent (e.g., methanol/water) leads to hydrolysis and tautomerization to the more stable 2-pyridone final product.

The overall transformation is depicted in the following workflow:

Synthesis_Pathway Start 4-Benzyloxypyridine-N-oxide Intermediate1 O-Acetylated Intermediate Start->Intermediate1 Acetic Anhydride Intermediate2 [3,3]-Sigmatropic Rearrangement Intermediate1->Intermediate2 Rearrangement Product This compound Intermediate2->Product Workup

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 4-benzyloxypyridine-N-oxide, and its subsequent conversion to this compound.

Synthesis of Starting Material: 4-Benzyloxypyridine-N-oxide

A common method for the preparation of 4-benzyloxypyridine-N-oxide is the O-benzylation of 4-hydroxypyridine followed by N-oxidation.

Step 1: O-Benzylation of 4-Hydroxypyridine

Reagent/SolventMolecular WeightQuantityMoles (mmol)
4-Hydroxypyridine95.09 g/mol 10.0 g105.2
Benzyl Chloride126.58 g/mol 14.7 mL (16.2 g)128.0
Potassium Carbonate138.21 g/mol 21.8 g157.8
N,N-Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a stirred suspension of 4-hydroxypyridine and potassium carbonate in N,N-dimethylformamide (DMF), add benzyl chloride dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-benzyloxypyridine.

Step 2: N-Oxidation of 4-Benzyloxypyridine

Reagent/SolventMolecular WeightQuantityMoles (mmol)
4-Benzyloxypyridine185.22 g/mol (from previous step)~105.2
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57 g/mol ~30.0 g~134.4
Dichloromethane (DCM)-200 mL-

Procedure:

  • Dissolve the crude 4-benzyloxypyridine in dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 4-benzyloxypyridine-N-oxide.

Synthesis of this compound
Reagent/SolventMolecular WeightQuantityMoles (mmol)
4-Benzyloxypyridine-N-oxide201.22 g/mol 24.8 g123
Acetic Anhydride102.09 g/mol 150 mL-
Ethyl Acetate-150 mL-
Methanol-10 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-benzyloxypyridine-N-oxide (24.8 g, 123 mmol) in acetic anhydride (150 mL).[2]

  • Heat the mixture to reflux and maintain for 1.5 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acetic anhydride.[2]

  • Dissolve the resulting residue in a mixture of ethyl acetate (150 mL) and methanol (10 mL).[2]

  • Stir the solution at 60 °C for 2 hours.[2]

  • Cool the solution to room temperature, which should induce the precipitation of a solid.

  • Collect the precipitated solid by filtration to obtain the crude product (approximately 8.84 g).[2]

  • Concentrate the filtrate to obtain an additional batch of crude product (approximately 4.17 g).[2]

  • Combine the crude products and purify by recrystallization from a mixture of methanol and ethyl acetate to yield pure this compound.[2]

Yield: 12.1 g (49%)[2]

Characterization Data

CompoundMelting Point (°C)1H NMR (δ ppm)13C NMR (δ ppm)
4-Benzyloxypyridine-N-oxide178-179 (dec.)Data not available in search resultsData not available in search results
This compound201-203Aromatic H (benzyl and pyridone rings): 6.5-8.0, CH2 (benzylic): 5.1-5.3Data not available in search results

Safety Information

Acetic Anhydride:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.

  • Precautions: Keep away from heat, sparks, and open flames. Use only in a well-ventilated area or under a fume hood. Wear protective gloves, clothing, eye, and face protection.

4-Benzyloxypyridine-N-oxide:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye protection.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow cluster_start Starting Material Synthesis cluster_main Main Reaction cluster_purification Purification 4-Hydroxypyridine 4-Hydroxypyridine 4-Benzyloxypyridine-N-oxide_synthesis O-Benzylation & N-Oxidation 4-Hydroxypyridine->4-Benzyloxypyridine-N-oxide_synthesis 4-Benzyloxypyridine-N-oxide 4-Benzyloxypyridine-N-oxide 4-Benzyloxypyridine-N-oxide_synthesis->4-Benzyloxypyridine-N-oxide Reaction Rearrangement with Acetic Anhydride 4-Benzyloxypyridine-N-oxide->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

References

Chemical and physical properties of 4-Benzyloxy-2-(1H)-pyridone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Benzyloxy-2-(1H)-pyridone, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing key data and experimental methodologies.

Core Chemical and Physical Properties

This compound is a solid, appearing as a yellow to orange to brown powder.[1][2][3] Its core structure consists of a pyridone ring substituted with a benzyloxy group at the 4-position. This substitution influences its electronic properties and reactivity. The 2-pyridone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[4]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁NO₂[1][3][5][6][7][8]
Molecular Weight 201.22 g/mol [1][7][8]
Melting Point 199-203 °C[1][2][3][5]
Boiling Point (Predicted) 464.3 ± 45.0 °C[1][2][8]
Density (Predicted) 1.20 ± 0.1 g/cm³[1][2][8]
pKa (Predicted) 11.09 ± 0.10[1][2][8]
Appearance Yellow to orange to brown powder[1][2][3]
CAS Number 53937-02-3[1][3][5][7]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are outlined below.

The synthesis of this compound is commonly achieved from 4-benzyloxypyridine-N-oxide.[1][2][4] The general procedure is as follows:

  • Reaction Setup: 4-benzyloxypyridine-N-oxide (e.g., 24.8 g, 123 mmol) is combined with acetic anhydride (e.g., 150 mL).[1][2]

  • Reflux: The mixture is heated to reflux and maintained for 1.5 hours.[1][2]

  • Cooling and Concentration: After the reaction is complete, the system is cooled to room temperature. The excess acetic anhydride is then removed under reduced pressure.[1][2]

  • Dissolution and Heating: The resulting residue is dissolved in a solvent mixture of ethyl acetate (e.g., 150 mL) and methanol (e.g., 10 mL) and stirred at 60 °C for 2 hours.[1][2]

  • Precipitation and Filtration: Upon cooling to room temperature, a solid precipitates. This crude product is collected by filtration.[1][2]

  • Purification: The crude product is purified by recrystallization from a mixture of methanol and ethyl acetate to yield pure this compound.[1][2]

G Synthesis Workflow of this compound start Start: 4-benzyloxypyridine-N-oxide + Acetic Anhydride reflux Heat to reflux for 1.5 hours start->reflux Reaction cool_concentrate Cool to room temperature Concentrate under reduced pressure reflux->cool_concentrate Work-up dissolve_stir Dissolve in Ethyl Acetate/Methanol Stir at 60°C for 2 hours cool_concentrate->dissolve_stir cool_filter Cool to room temperature Filter precipitated solid dissolve_stir->cool_filter Isolation recrystallize Recrystallize from Methanol/Ethyl Acetate cool_filter->recrystallize Purification end End: Pure this compound recrystallize->end G N-Alkylation of this compound pyridone This compound product N-alkylated 2-pyridone derivative pyridone->product Alkylation reagents n-Bu4NI, KOBu-t Anhydrous conditions reagents->product alkyl_halide Alkylating Agent (e.g., Benzyl Halide) alkyl_halide->product G Spectroscopic Characterization Workflow compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr Analyzes ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms uv UV-Vis Spectroscopy compound->uv structure Confirmed Molecular Structure nmr->structure Provides C-H framework ir->structure Identifies functional groups ms->structure Determines molecular weight uv->structure Shows electronic transitions

References

An In-depth Technical Guide to 4-Benzyloxy-2(1H)-pyridone (CAS 53937-02-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Benzyloxy-2(1H)-pyridone is a heterocyclic organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its pyridone core is recognized as a "privileged scaffold," frequently appearing in molecules with diverse biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and suppliers of 4-Benzyloxy-2(1H)-pyridone, with a particular focus on its application in the development of novel antibacterial agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-Benzyloxy-2(1H)-pyridone are summarized in the tables below, providing a ready reference for researchers.

Identifier Value
CAS Number 53937-02-3[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
InChI Key DOVNUEPFPBWTSV-UHFFFAOYSA-N[1]
SMILES O=C1NC=CC(OCc2ccccc2)=C1[1]
Synonyms 4-(Phenylmethoxy)-2(1H)-pyridinone, 4-Benzyloxy-2-hydroxypyridine[2][3]
Physical Property Value
Appearance Solid[1]
Melting Point 201-203 °C (lit.)[1]
Form Solid[1]
Spectroscopic Data Predicted Values
Predicted ¹H NMR A detailed spectrum would require experimental acquisition.
Predicted ¹³C NMR A detailed spectrum would require experimental acquisition.
Mass Spectrometry (m/z) [M+H]⁺: 202.08626, [M+Na]⁺: 224.06820, [M-H]⁻: 200.07170[4]

Synthesis of 4-Benzyloxy-2(1H)-pyridone

A common and effective method for the synthesis of 4-Benzyloxy-2(1H)-pyridone proceeds via the rearrangement of 4-benzyloxypyridine-N-oxide.

Experimental Protocol: Synthesis from 4-Benzyloxypyridine-N-oxide[5]

Materials:

  • 4-Benzyloxypyridine-N-oxide

  • Acetic anhydride

  • Ethyl acetate

  • Methanol

Procedure:

  • A mixture of 4-benzyloxypyridine-N-oxide (1 equivalent) and acetic anhydride (excess) is heated to reflux for 1.5 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess acetic anhydride.

  • The residue is dissolved in a mixture of ethyl acetate and methanol and stirred at 60 °C for 2 hours.

  • Upon cooling to room temperature, the product precipitates and is collected by filtration.

  • The filtrate can be further concentrated to yield a second crop of the product.

  • The combined crude product is purified by recrystallization from a methanol/ethyl acetate solvent mixture to afford pure 4-benzyloxy-2(1H)-pyridone.

Synthesis Workflow Diagram

G Synthesis of 4-Benzyloxy-2(1H)-pyridone start 4-Benzyloxypyridine-N-oxide reflux Reflux in Acetic Anhydride (1.5h) start->reflux concentrate Concentrate under Reduced Pressure reflux->concentrate dissolve Dissolve in Ethyl Acetate/Methanol concentrate->dissolve stir Stir at 60°C (2h) dissolve->stir cool Cool to Room Temperature stir->cool filter Filter to Collect Precipitate cool->filter recrystallize Recrystallize from Methanol/Ethyl Acetate filter->recrystallize end 4-Benzyloxy-2(1H)-pyridone recrystallize->end

Caption: Workflow for the synthesis of 4-Benzyloxy-2(1H)-pyridone.

Application in Drug Discovery: Inhibition of Bacterial Enoyl-ACP Reductase (FabI)

Derivatives of 4-benzyloxy-2(1H)-pyridone have emerged as potent inhibitors of enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[5] This pathway is a validated target for antibacterial drug discovery due to its significant differences from the mammalian fatty acid synthesis system.

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition

The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. FabI catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP. Inhibition of FabI disrupts the synthesis of essential fatty acids, leading to bacterial cell death.

The 2-pyridone scaffold, derived from 4-benzyloxy-2(1H)-pyridone, acts as a mimic of the natural substrate, binding to the active site of FabI and preventing the reduction of trans-2-enoyl-ACP.

Signaling Pathway of FabI Inhibition by 2-Pyridone Derivatives

G Inhibition of Bacterial Fatty Acid Synthesis by 2-Pyridone Derivatives cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle cluster_effect malonyl_acp Malonyl-ACP ketoacyl_acp β-Ketoacyl-ACP malonyl_acp->ketoacyl_acp FabH/FabB/FabF acyl_acp_n Acyl-ACP (n carbons) acyl_acp_n->ketoacyl_acp hydroxyacyl_acp β-Hydroxyacyl-ACP ketoacyl_acp->hydroxyacyl_acp FabG enoyl_acp trans-2-Enoyl-ACP hydroxyacyl_acp->enoyl_acp FabA/FabZ acyl_acp_n2 Acyl-ACP (n+2 carbons) enoyl_acp->acyl_acp_n2 FabI fabI Enoyl-ACP Reductase (FabI) enoyl_acp->fabI pyridone 2-Pyridone Inhibitor (derived from CAS 53937-02-3) pyridone->fabI fabI->acyl_acp_n2 inhibition Inhibition disruption Disruption of Fatty Acid Synthesis death Bacterial Cell Death disruption->death

Caption: Mechanism of FabI inhibition by 2-pyridone derivatives.

Experimental Protocol: In Vitro Inhibition Assay for Bacillus anthracis FabI (BaENR)[7]

Materials:

  • Purified Bacillus anthracis enoyl-ACP reductase (BaENR)

  • Crotonoyl-CoA (substrate)

  • NADH

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • 4-Benzyloxy-2(1H)-pyridone derivatives (test compounds)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADH, and the test compound dilutions.

  • Initiate the enzymatic reaction by adding a solution of BaENR.

  • Immediately before reading, add the substrate (crotonoyl-CoA) to all wells.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor.

  • Determine the IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Suppliers of 4-Benzyloxy-2(1H)-pyridone

A variety of chemical suppliers offer 4-Benzyloxy-2(1H)-pyridone for research and development purposes. The following table lists some of the known suppliers.

Supplier
Sigma-Aldrich[1]
Georganics[2]
ChemicalBook[6]
Survival Technologies[3]
Ambeed
Angene
Biosynth
BLD Pharm
Fisher Scientific
Merck
TCI America
VWR

Disclaimer: The availability of this compound may vary by region and time. It is recommended to consult the suppliers' websites for the most current information.

Safety and Handling

4-Benzyloxy-2(1H)-pyridone is classified as an irritant.[7] Standard laboratory safety precautions should be followed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

4-Benzyloxy-2(1H)-pyridone is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of novel antibacterial agents targeting the FabI enzyme. This guide has provided a comprehensive overview of its properties, synthesis, and a key biological application, along with the necessary experimental context for researchers in the field. The provided information aims to facilitate further investigation and utilization of this versatile compound in the pursuit of new therapeutic solutions.

References

The Tautomeric Landscape of 4-Hydroxy-2-Pyridone Derivatives: A Technical Guide to Stability and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. The inherent tautomerism of this heterocyclic system, existing in equilibrium between lactam and lactim forms, is a critical determinant of its physicochemical properties, stability, and ultimately, its biological function. Understanding and predicting the tautomeric preferences of 4-hydroxy-2-pyridone derivatives is therefore paramount for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the tautomerism and stability of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their biological mechanisms.

The Core of the Matter: Tautomeric Equilibria

4-Hydroxy-2-pyridone derivatives primarily exist in a tautomeric equilibrium between the 4-hydroxy-2-pyridone (lactam) form and the 2,4-dihydroxypyridine (lactim) form. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the nature of substituents on the pyridone ring.

Generally, in the gas phase, the lactim (enol) form is favored.[1][2] However, in polar solvents and in the solid state, the equilibrium shifts significantly towards the more polar lactam (keto) form, which can engage in stronger intermolecular hydrogen bonding.[2] This shift is driven by the greater ability of the lactam tautomer to be stabilized by solvent molecules or by self-association through hydrogen bonds.

The stability of the tautomers is also influenced by aromaticity. While the dihydroxypyridine form possesses a fully aromatic pyridine ring, the pyridone form can also exhibit aromatic character through delocalization of the nitrogen lone pair into the ring, creating a charge-separated resonance structure.

Quantitative Insights into Tautomeric Stability

Table 1: Calculated Tautomeric Equilibrium Data for Pyridone/Hydroxypyridine Systems

CompoundTautomeric EquilibriumPhase/SolventMethodΔG (kcal/mol)KT ([lactam]/[lactim])Reference
2-Pyridone2-Hydroxypyridine ⇌ 2-PyridoneGas PhaseAM1-0.542.4[3]
2-Pyridone2-Hydroxypyridine ⇌ 2-PyridoneAqueousAM17.14~1 x 10-5[3]
2-Pyridone2-Hydroxypyridine ⇌ 2-PyridoneGas PhaseExperimental-0.81~3.9[3]
2-Pyridone2-Hydroxypyridine ⇌ 2-PyridoneAcetonitrileExperimental2.96~0.01[3]
4-Pyridone4-Hydroxypyridine ⇌ 4-PyridoneGas PhaseAb initio-2.455.5[1]

Note: Negative ΔG values indicate that the lactim (hydroxypyridine) form is more stable, while positive values indicate the lactam (pyridone) form is favored.

These data clearly illustrate the profound influence of the environment on the tautomeric equilibrium. In the gas phase, the hydroxy form is generally more stable, whereas in aqueous solution, the pyridone form predominates.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios and pKa values is crucial for understanding the behavior of 4-hydroxy-2-pyridone derivatives in biological systems. The following are foundational protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[4][5] The principle lies in the fact that the different tautomers will have distinct chemical shifts for their respective nuclei (1H, 13C, 15N).

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxy-2-pyridone derivative in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to a known concentration.

  • Data Acquisition: Acquire high-resolution 1H NMR spectra. If signals are broad due to exchange, consider variable temperature NMR to slow down the interconversion. For more complex structures, 2D NMR techniques like HSQC and HMBC can aid in signal assignment.[6]

  • Signal Integration: Identify well-resolved signals corresponding to each tautomer. Integrate the signals of protons that are unique to each form.

  • Quantification: The ratio of the integrals of the signals for each tautomer is directly proportional to the molar ratio of the tautomers in the solution. For example, if a proton signal for the lactam form has an integral of Ilactam and a corresponding proton signal for the lactim form has an integral of Ilactim, the tautomeric ratio is KT = Ilactam / Ilactim.

  • Validation: For accurate quantification, ensure that the chosen signals are not overlapping with other signals and have a good signal-to-noise ratio. The relaxation times (T1) of the integrated signals should be similar, or a long relaxation delay should be used during acquisition to ensure full relaxation.

UV-Vis Spectrophotometry for Tautomer and pKa Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers have distinct absorption spectra.[7][8] It is also a common method for pKa determination through pH-metric titration.[9]

Protocol for pKa Determination:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a mixed aqueous/organic solvent system).

  • Titration Setup: In a cuvette, place a known volume and concentration of the sample solution. Use a calibrated pH meter to monitor the pH.

  • Data Acquisition: Record the UV-Vis spectrum at a starting pH. Titrate the solution by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). After each addition, stir the solution, allow the pH to stabilize, and record the full UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a wavelength where the spectral change is maximal against the pH. The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[10][11] For compounds with multiple ionizable groups, multiple inflection points may be observed.

Biological Significance and Signaling Pathways

The tautomeric state of 4-hydroxy-2-pyridone derivatives can significantly impact their biological activity by influencing their ability to interact with molecular targets. The lactam form, with its distinct hydrogen bond donor and acceptor sites, can mimic peptide bonds and interact with protein active sites.

Anticancer Mechanism of Sambutoxin

Sambutoxin, a 4-hydroxy-2-pyridone alkaloid, exhibits potent anticancer activity.[12][13] Its mechanism involves the induction of oxidative stress and apoptosis.

Sambutoxin_Mechanism Sambutoxin Sambutoxin (4-Hydroxy-2-pyridone derivative) ROS Increased Reactive Oxygen Species (ROS) Sambutoxin->ROS DNA_damage DNA Damage ROS->DNA_damage JNK Sustained JNK Phosphorylation ROS->JNK ATM_Chk2 Activation of ATM and Chk2 DNA_damage->ATM_Chk2 G2M_arrest G2/M Cell Cycle Arrest ATM_Chk2->G2M_arrest Mitochondrial_pathway Mitochondrial Apoptosis Pathway Apoptosis Apoptosis Mitochondrial_pathway->Apoptosis JNK->Mitochondrial_pathway

Anticancer mechanism of Sambutoxin.
Inhibition of Bacterial DNA Synthesis

A novel class of 4-hydroxy-2-pyridones has been identified as potent inhibitors of bacterial DNA synthesis, targeting type II topoisomerases (DNA gyrase and topoisomerase IV).[14][15] This mechanism is distinct from that of fluoroquinolone antibiotics, offering a promising avenue for combating antibiotic resistance.

DNA_Synthesis_Inhibition Pyridone_Derivative 4-Hydroxy-2-pyridone Derivative Topoisomerases Bacterial Type II Topoisomerases (DNA Gyrase, Topoisomerase IV) Pyridone_Derivative->Topoisomerases Binds to DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Pyridone_Derivative->DNA_Synthesis_Inhibition Leads to DNA_Replication_Complex DNA Replication Complex Topoisomerases->DNA_Replication_Complex Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Synthesis_Inhibition->Bacterial_Cell_Death

References

In-Depth Technical Guide to the Biological Activities of 4-Hydroxy-2-Pyridone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 4-hydroxy-2-pyridone alkaloids, a class of naturally occurring and synthetic compounds with significant therapeutic potential. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

4-hydroxy-2-pyridone alkaloids are a structurally diverse family of heterocyclic compounds isolated from various natural sources, including fungi and plants.[1][2] They have garnered considerable attention in the scientific community due to their wide range of biological activities, including cytotoxic, antimicrobial, antifungal, antiviral, anti-inflammatory, neuroprotective, and antioxidant effects.[1][2][3][4][5][6][7] This guide serves as a technical resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 4-hydroxy-2-pyridone scaffold.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various 4-hydroxy-2-pyridone alkaloids, providing a comparative overview of their potency.

Cytotoxic and Anticancer Activity

Table 1: Cytotoxic Activity of 4-Hydroxy-2-Pyridone Alkaloids against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Furanpydone AMKN-45 (Gastric)4.35[1]
HCT116 (Colon)5.12[1]
K562 (Leukemia)6.88[1]
A549 (Lung)7.23[1]
DU145 (Prostate)8.54[1]
SF126 (CNS)9.72[1]
A-375 (Melanoma)7.65[1]
786O (Renal)8.11[1]
5637 (Bladder)6.43[1]
PATU8988T (Pancreatic)5.98[1]
Cordypyridone HL929 (Mouse fibroblast)0.28[5]
KB3.1 (Human cervical)0.08[5]
A549 (Human lung)0.35[5]
Torrubiellone CJurkat T cells7.05[8]
YM-215343HeLa S3 (Cervical)3.4 µg/mL
Talarodride GMCF-7 (Breast)24.97 µg/mL
Compound 10 (from Talaromyces sp.)MDA-MB-435 (Melanoma)3.61[9]
Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activity of 4-Hydroxy-2-Pyridone Alkaloids

CompoundMicroorganismMIC (µM)Reference
Furanpydone AStaphylococcus aureus12.5[1]
MRSA S. aureus12.5[1]
N-hydroxyapiosporamideStaphylococcus aureus25.0[1]
MRSA S. aureus25.0[1]
ApiosporamideStaphylococcus aureus1.56[1]
MRSA S. aureus3.12[1]
Bacillus subtilis6.25[1]
Clostridium perfringens6.25[1]
Ralstonia solanacarum6.25[1]
Cordypyridone HBacillus subtilis<0.2[5]
Staphylococcus aureus0.78[5]
Escherichia coli3.1[5]
Candida albicans1.6[5]
Rhodotorula glutinis1.6[5]
Schizosaccharomyces pombe0.78[5]
YM-215343Candida albicans2-16 µg/mL
Cryptococcus neoformans2-16 µg/mL
Aspergillus fumigatus2-16 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the biological activities of 4-hydroxy-2-pyridone alkaloids.

Cytotoxicity Assessment: Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay is widely used to determine cell viability and cytotoxicity.

Materials:

  • 96-well microplates

  • Cell Counting Kit-8 (CCK-8) reagent

  • Culture medium appropriate for the cell line

  • Test compound (4-hydroxy-2-pyridone alkaloid) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a solvent control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of solvent control - Absorbance of blank)] x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (U- or V-bottom)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent

  • Positive control antibiotic/antifungal

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control (inoculum without compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antioxidant Activity Assessment: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (dissolved in methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.

ABTS Assay Protocol:

  • Reagent Preparation: Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of radical scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathways and Mechanisms of Action

4-hydroxy-2-pyridone alkaloids exert their biological effects through various molecular mechanisms, including the modulation of key signaling pathways.

Anticancer Activity: Induction of Apoptosis via the JNK Signaling Pathway

Sambutoxin, a representative 4-hydroxy-2-pyridone alkaloid, has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of the mitochondrial apoptosis pathway.

Sambutoxin Sambutoxin ROS ROS Generation Sambutoxin->ROS DNA_damage DNA Damage ROS->DNA_damage JNK JNK Phosphorylation ROS->JNK ATM_Chk2 ATM/Chk2 Activation DNA_damage->ATM_Chk2 G2M_arrest G2/M Arrest ATM_Chk2->G2M_arrest Bax_Bcl2 Increased Bax/Bcl-2 Ratio JNK->Bax_Bcl2 Mito_potential Loss of Mitochondrial Membrane Potential Bax_Bcl2->Mito_potential Cyto_c Cytochrome c Release Mito_potential->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Sambutoxin-induced apoptotic signaling pathway in cancer cells.

Neuroprotective and Neuritogenic Activity: Targeting MAP4K4

Certain militarinone-inspired 4-hydroxy-2-pyridones have been found to promote neurite outgrowth, a crucial process in neuronal development and regeneration. This effect is mediated through the inhibition of the stress-activated protein kinase MAP4K4.

Pyridone Neuritogenic 4-Hydroxy-2-Pyridone MAP4K4 MAP4K4 Pyridone->MAP4K4 Inhibition Downstream Downstream Stress Signaling Pathways MAP4K4->Downstream Neurite Neurite Outgrowth Downstream->Neurite Inhibition of Negative Regulation

Caption: Inhibition of MAP4K4 by 4-hydroxy-2-pyridones promotes neurite outgrowth.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of research projects focused on the biological evaluation of 4-hydroxy-2-pyridone alkaloids.

General Workflow for Bioactivity Screening of Natural Products

The discovery of bioactive natural products often follows a systematic screening process to identify and characterize compounds with therapeutic potential.

Start Natural Source (Fungus, Plant, etc.) Extraction Extraction and Fractionation Start->Extraction Screening Primary Bioactivity Screening Extraction->Screening Isolation Bioassay-Guided Isolation Screening->Isolation Identification Structure Elucidation (NMR, MS, etc.) Isolation->Identification Secondary Secondary Assays (Dose-Response, etc.) Identification->Secondary Mechanism Mechanism of Action Studies Secondary->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A typical workflow for the discovery of bioactive 4-hydroxy-2-pyridone alkaloids.

Workflow for Kinase Inhibition Assays

Determining the inhibitory effect of 4-hydroxy-2-pyridone alkaloids on specific kinases like MAP4K4 is crucial for understanding their mechanism of action.

Compound Prepare Serial Dilutions of Test Compound Incubation Incubate Compound with Kinase Compound->Incubation Kinase_prep Prepare Kinase and Substrate Solution Kinase_prep->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Detect Substrate Phosphorylation Reaction->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: Workflow for determining the kinase inhibitory activity of 4-hydroxy-2-pyridone alkaloids.

Conclusion

4-hydroxy-2-pyridone alkaloids represent a promising class of compounds with a broad spectrum of biological activities. Their potent cytotoxic, antimicrobial, and neuroprotective effects, coupled with their diverse chemical structures, make them attractive candidates for further drug discovery and development. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. Further investigation into the structure-activity relationships and the elucidation of additional molecular targets will undoubtedly pave the way for the development of novel therapeutics based on this versatile scaffold.

References

Physicochemical properties of 4(1H)-pyridone and quinolone chemotypes.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4(1H)-Pyridone and Quinolone Chemotypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4(1H)-pyridone and quinolone scaffolds are foundational chemotypes in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The 4(1H)-pyridone is a polar six-membered heterocycle whose physicochemical properties can be readily manipulated, making it a valuable component in drug design.[1][2] Quinolones, which feature a pyridone ring fused to a benzene ring, form the core of a major class of broad-spectrum antibiotics.[3][4] These antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[5][6]

Understanding the physicochemical properties of these chemotypes—such as acidity (pKa), lipophilicity (logP), solubility, and melting point—is critical for drug development. These parameters profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and ultimate therapeutic efficacy.[7] This guide provides a detailed overview of these key properties, outlines the experimental protocols for their determination, and explores the biological pathways where these structures play a significant role.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug candidate dictate its behavior in biological systems. For the 4(1H)-pyridone and quinolone cores, these properties are heavily influenced by their structural features and potential for substitution.

Acidity and Ionization (pKa)

The ionization constant (pKa) is crucial as it determines the charge state of a molecule at a given pH, which affects its solubility, permeability across biological membranes, and binding to its target.[7][8] Quinolone antibiotics are typically zwitterionic, possessing both an acidic carboxylic acid group and a basic amine moiety (often a piperazine ring), leading to two distinct pKa values.[9][10] 4(1H)-pyridone exists in tautomeric equilibrium with its enol form, 4-hydroxypyridine, with the keto form being favored in solution.[11]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and plasma protein binding. It is expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[12] While the core 4(1H)-pyridone is relatively polar, the addition of the fused benzene ring in quinolones and further substitutions can significantly increase lipophilicity.[13]

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility can lead to low bioavailability and hinder formulation development.[14][15] Both 4(1H)-pyridones and quinolones are known to have solubility challenges, a factor that must be carefully managed during lead optimization.[15] Solubility is pH-dependent for ionizable compounds like quinolones, with the neutral species generally exhibiting the lowest solubility in water.[9]

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. It is an indicator of the purity and the stability of the crystal lattice of a compound.[16] Pure crystalline compounds typically have a sharp melting point range, whereas impurities tend to lower and broaden this range.[16] Quinolone derivatives often exhibit high melting points, reflecting strong intermolecular interactions in their solid state.[7]

Data Summary of Physicochemical Properties

The following tables summarize key quantitative data for the parent 4(1H)-pyridone structure and representative quinolone antibiotics.

Table 1: Physicochemical Properties of 4(1H)-Pyridone

PropertyValueReference(s)
Molecular Weight95.10 g/mol [17]
Melting Point149.8 - 150 °C[11][18]
Boiling Point181 °C[11]
Aqueous Solubility1,000,000 mg/L (at 20°C)[18]
logP (o/w)-1.30 (estimated)[17][18]

Table 2: Physicochemical Properties of Representative Quinolone Antibiotics

CompoundMolecular Weight ( g/mol )pKa1 (Acidic)pKa2 (Basic)logP (o/w)Aqueous SolubilityMelting Point (°C)
Nalidixic Acid 232.24~6.0-1.6 - 1.9Poorly soluble225-231
Ciprofloxacin 331.355.98.2-0.6 to -1.130 mg/L (at 20°C)255-257
Levofloxacin 361.375.58.0-0.3100,000 mg/L225-227
Moxifloxacin 401.436.49.9-0.1 to 0.53,300 mg/L (at 20°C)233

Note: Specific values can vary slightly depending on the experimental conditions and data source. The provided data is a representative compilation.

Experimental Protocols

Accurate determination of physicochemical properties requires robust and standardized experimental methods.

Workflow for Physicochemical Profiling

A logical workflow ensures that foundational properties are determined early to inform subsequent, more complex assays.

G Experimental Workflow for Physicochemical Profiling cluster_0 Primary Screening (Early Discovery) cluster_1 Secondary Profiling (Lead Optimization) Kinetic_Sol Kinetic Solubility (Turbidimetry) logP_HPLC logP / logD (HPLC-based) Kinetic_Sol->logP_HPLC High Solubility Candidates Thermo_Sol Thermodynamic Solubility (Shake-Flask) Kinetic_Sol->Thermo_Sol logP_SF logP (Shake-Flask) logP_HPLC->logP_SF pKa_Calc pKa (In Silico Prediction) pKa_Exp pKa (Potentiometry/Spectroscopy) pKa_Calc->pKa_Exp MP Melting Point (Capillary Method) Thermo_Sol->MP For Solid Compounds End Full Profile logP_SF->End pKa_Exp->End MP->End Start New Compound Start->Kinetic_Sol Start->pKa_Calc

Caption: A typical workflow for determining key physicochemical properties during drug discovery.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining ionization constants.[19]

  • Preparation : A precise amount of the compound is dissolved in a suitable co-solvent system (e.g., methanol-water) if aqueous solubility is low.

  • Titration : The solution is titrated with a standardized solution of strong acid (e.g., HCl) and then back-titrated with a strong base (e.g., NaOH).

  • Measurement : A calibrated pH electrode monitors the pH of the solution continuously as the titrant is added.

  • Analysis : The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant), often using specialized software for calculation.

logP Determination (Shake-Flask Method)

This is considered the "gold standard" for logP measurement.[12][20]

  • Equilibration : Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4 for logD) are mixed and allowed to mutually saturate.

  • Partitioning : A small amount of the test compound is added to the biphasic system. The mixture is then shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[21]

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification : An aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using an appropriate analytical technique, such as HPLC-UV or LC-MS.[21]

  • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

Aqueous Solubility Determination (Thermodynamic Method)

This method measures the equilibrium solubility of a compound and is crucial for late-stage development.[22][23]

  • Sample Preparation : An excess amount of the solid compound is added to a vial containing a specific volume of aqueous buffer (e.g., PBS, pH 7.4).[24]

  • Equilibration : The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[24]

  • Separation : The resulting suspension is filtered to remove all undissolved solid, yielding a saturated solution.

  • Analysis : The concentration of the compound in the clear filtrate is measured accurately, usually by HPLC-UV or LC-MS, against a standard calibration curve.[24] This concentration represents the thermodynamic solubility.

Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a crystalline solid.[25]

  • Sample Preparation : A small amount of the dry, finely powdered compound is packed into a thin glass capillary tube, sealed at one end, to a height of 2-3 mm.[26]

  • Apparatus Setup : The capillary tube is placed into a heating block of a melting point apparatus.[26]

  • Heating : The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to a slow rate (e.g., 1-2°C per minute) to allow for accurate observation.[26]

  • Observation : The temperatures are recorded at two points: when the first drop of liquid appears and when the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[27]

Biological Relevance and Signaling Pathways

The physicochemical properties of quinolones directly enable their biological function as antibiotics and, in some cases, as bacterial signaling molecules.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolone antibiotics are bactericidal, primarily targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[9][28] These enzymes are essential for managing DNA supercoiling during replication. By inhibiting their function, quinolones introduce double-strand DNA breaks, which ultimately leads to bacterial cell death.[5][6]

G Mechanism of Action of Quinolone Antibiotics cluster_targets Bacterial Type II Topoisomerases Quinolone Quinolone Antibiotic DNA_Complex Enzyme-DNA Cleavage Complex Quinolone->DNA_Complex stabilizes Gyrase DNA Gyrase (Gram-Negative) TopoIV Topoisomerase IV (Gram-Positive) DSB Double-Strand DNA Breaks DNA_Complex->DSB prevents re-ligation Replication DNA Replication & Transcription Replication->DNA_Complex relieves supercoiling via transient breaks Death Bacterial Cell Death DSB->Death

Caption: Quinolones trap bacterial topoisomerases on DNA, leading to lethal double-strand breaks.

Role in Bacterial Quorum Sensing

Beyond their antibiotic properties, certain 4-quinolones act as signaling molecules in bacterial communication systems known as quorum sensing. In the opportunistic pathogen Pseudomonas aeruginosa, 2-heptyl-3-hydroxy-4-quinolone, also called the Pseudomonas Quinolone Signal (PQS), functions as a cell-to-cell signal that regulates the expression of numerous virulence factors.[29][30] The production and activity of PQS are integrated into the complex las and rhl quorum sensing networks, highlighting a dual role for this chemotype in microbiology.[29]

G Quinolone Signaling in Pseudomonas aeruginosa cluster_QS Quorum Sensing Systems LasR LasR (Transcriptional Regulator) PqsR PqsR (MvfR) (Transcriptional Regulator) LasR->PqsR activates RhlR RhlR (Transcriptional Regulator) RhlR->PqsR activates Virulence Virulence Factor Expression (e.g., Pyocyanin, Elastase) RhlR->Virulence activates PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsR->PQS induces biosynthesis PqsR->Virulence activates PQS->RhlR modulates PQS->PqsR positive feedback

Caption: The PQS system is integrated with other quorum sensing networks to control virulence in P. aeruginosa.

Conclusion

The 4(1H)-pyridone and quinolone chemotypes are of immense importance to drug discovery and development. Their utility is, however, intrinsically linked to their physicochemical properties. A thorough understanding and precise measurement of pKa, logP, solubility, and melting point are not merely academic exercises; they are essential activities that enable the rational design of molecules with improved ADME profiles and enhanced therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for scientists working to optimize these privileged scaffolds for the next generation of therapeutics.

References

4-Benzyloxy-2-(1H)-pyridone: A Versatile Scaffold in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Benzyloxy-2-(1H)-pyridone is a crucial heterocyclic compound that serves as a versatile building block in organic synthesis and is particularly prominent in the field of medicinal chemistry. Its structure, featuring a protected hydroxyl group and a reactive pyridone ring system, allows for a wide array of chemical transformations. The 2-pyridone nucleus is recognized as a "privileged scaffold," known for its ability to interact with a variety of biological targets, making its derivatives promising candidates for drug discovery programs.[1] This guide provides a comprehensive overview of its synthesis, reactivity, and application in the development of complex molecules and therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are essential for its application in synthesis. These characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53937-02-3[2]
Molecular Formula C₁₂H₁₁NO₂[2][3][4]
Molecular Weight 201.22 g/mol [2][3]
Appearance Solid
Melting Point 201-203 °C[3]
InChI Key DOVNUEPFPBWTSV-UHFFFAOYSA-N
SMILES O=C1NC=CC(OCc2ccccc2)=C1

Table 2: Spectroscopic Data of this compound

TechniqueKey Diagnostic SignalsReference
¹H NMR Methylene (CH₂) protons of the benzyloxy group typically appear as a singlet in the range of δ 5.1–5.3 ppm.[1]
Mass Spec. Predicted Collision Cross Section (CCS) for [M+H]⁺ adduct (m/z 202.08626) is 141.2 Ų.[4]

Synthesis of this compound

Several synthetic routes to this compound have been established. A prevalent and direct method is the O-benzylation of 4-hydroxy-2-pyridone.[1] An alternative, well-documented approach begins with 4-benzyloxypyridine-N-oxide.

Synthesis from 4-Benzyloxypyridine-N-oxide

This method involves the rearrangement of 4-benzyloxypyridine-N-oxide using acetic anhydride. The N-oxide is heated in acetic anhydride, followed by hydrolysis to yield the desired 2-pyridone.[3]

G start 4-Benzyloxypyridine-N-oxide step1 Reflux (1.5h) start->step1 reagent1 Acetic Anhydride (Ac₂O) reagent1->step1 intermediate Intermediate step1->intermediate step2 Stir at 60°C (2h) intermediate->step2 reagent2 EtOAc / MeOH reagent2->step2 purification Recrystallization step2->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol details the synthesis from 4-benzyloxypyridine-N-oxide, adapted from established procedures.[3]

  • Reaction Setup: 4-benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).[3]

  • Heating: The mixture is heated to reflux and maintained for 1.5 hours.[3]

  • Work-up (Part 1): After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.[3]

  • Work-up (Part 2): The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60 °C for 2 hours.[3]

  • Isolation: The solution is cooled to room temperature, and the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product.[3]

  • Purification: The combined crude products are purified by recrystallization from a methanol/ethyl acetate solvent mixture to afford pure this compound.[3] A yield of 49% (12.1 g) has been reported for this procedure.[3]

Reactivity and Synthetic Applications

The utility of this compound as a building block stems from its predictable reactivity at several positions, primarily the ring nitrogen.

N-Alkylation vs. O-Alkylation

The 2-pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form.[1] This allows for alkylation at either the nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation). Selective N-alkylation is often desired for creating diverse molecular libraries and is a key transformation for this building block.

Achieving high selectivity for N-alkylation often requires specific reaction conditions. The use of a strong base in an anhydrous solvent is a common strategy.[5]

G cluster_n_alkylation N-Alkylation cluster_o_alkylation O-Alkylation (Competing) cluster_deprotection Deprotection start This compound reagents_n R-X, KOBu-t, n-Bu₄NI start->reagents_n Selective Conditions reagents_o R-X, Base start->reagents_o Other Conditions reagents_d H₂, Pd/C start->reagents_d Hydrogenolysis product_n N-Alkyl-4-benzyloxy-2-pyridone reagents_n->product_n product_o 2-Alkoxy-4-benzyloxypyridine reagents_o->product_o product_d 4-Hydroxy-2-(1H)-pyridone reagents_d->product_d

Caption: Key reaction pathways for this compound.

Experimental Protocol for Selective N-Alkylation

Selective N-alkylation can be achieved under mild, anhydrous conditions.[3][5] This procedure is crucial for synthesizing precursors to many biologically active compounds.

  • Reagents and Setup: To a solution of 4-benzyloxy-2(1H)-pyridone in an anhydrous aprotic solvent (e.g., THF), add potassium tert-butoxide (KOBu-t) as the base.[5]

  • Catalyst: Add a catalytic amount of tetrabutylammonium iodide (n-Bu₄I).[3][5] This phase-transfer catalyst facilitates the reaction.[5]

  • Alkylation: Add the desired alkylating agent (e.g., benzyl halide, alkyl halide) to the mixture.[5][6]

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified, typically by column chromatography.

Applications in Medicinal Chemistry and Drug Development

The pyridine and pyridone motifs are integral to numerous natural products and FDA-approved drugs.[7] this compound provides a robust starting point for accessing novel derivatives with therapeutic potential.

Table 3: Biological Activities of this compound Derivatives

Derivative ClassBiological Target/ActivityTherapeutic AreaReference
N-Substituted 2-PyridonesEnoyl-ACP Reductase (ENR)Antibacterial (e.g., Bacillus anthracis)[6]
N-Substituted 2-PyridonesEnhancer of Zeste Homolog 2 (EZH2)Oncology (e.g., Glioma, Osteosarcoma)[8][9][10]
Various DerivativesGeneral AntimicrobialInfectious Diseases[1]
Benzofuran ConjugatesAntiproliferativeOncology (e.g., Hepatocellular Carcinoma)[1]
Case Study: Synthesis of GSK343, an EZH2 Inhibitor

A prominent example of the utility of this building block is in the synthesis of GSK343, a potent and selective inhibitor of EZH2, a histone methyltransferase implicated in various cancers.[9][10] The chemical structure of GSK343, N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl) methyl]-6-[2-(4-methylpiperazin-1-yl) pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide, contains a substituted 2-pyridone core that can be derived from precursors like this compound.[9] EZH2 inhibitors like GSK343 suppress cancer cell proliferation, reduce cancer stem-like phenotypes, and can reverse the mesenchymal transition in glioma cells.[8]

G GSK343 GSK343 (EZH2 Inhibitor) EZH2 EZH2 GSK343->EZH2 inhibits PRC2 PRC2 Complex EZH2->PRC2 is part of H3K27me3 H3K27me3 (Trimethylation) PRC2->H3K27me3 catalyzes Gene_Silencing Target Gene Silencing (e.g., p21, PTEN) H3K27me3->Gene_Silencing leads to Cell_Proliferation Cancer Cell Proliferation & Invasion Gene_Silencing->Cell_Proliferation promotes

Caption: Simplified EZH2 signaling pathway inhibited by GSK343.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance cannot be overstated. Its well-defined reactivity, particularly the capacity for selective N-alkylation, provides a reliable entry point to a vast chemical space of N-substituted 2-pyridone derivatives. The demonstrated success of these derivatives in modulating key biological targets, such as EZH2, underscores the power of this scaffold in modern drug discovery. For researchers in synthetic and medicinal chemistry, a thorough understanding of this building block's properties and reaction protocols is essential for the efficient development of novel therapeutics.

References

Unveiling Nature's Arsenal: A Technical Guide to the Sources and Isolation of 4-Hydroxy-2-Pyridone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 4-hydroxy-2-pyridone alkaloids, a class of secondary metabolites with significant therapeutic potential. This document details the fungal origins of these compounds, provides in-depth experimental protocols for their extraction and purification, and presents quantitative data to inform research and development efforts. Furthermore, it visualizes key signaling pathways influenced by these alkaloids, offering insights into their mechanisms of action.

Natural Sources of 4-Hydroxy-2-Pyridone Alkaloids

Fungi are the predominant natural source of 4-hydroxy-2-pyridone alkaloids. These compounds have been isolated from a diverse range of fungal genera, often found in unique ecological niches such as marine environments and as endophytes within plants.

Table 1: Fungal Sources of 4-Hydroxy-2-Pyridone Alkaloids

Fungal GenusFungal SpeciesAssociated Environment/HostExample Alkaloids
Arthriniumsp. UJNMF0008Deep-sea sedimentArthpyrones D-K, Apiosporamide
arundinis ZSDS1-F3Sponge-derivedArthpyrones A-C
sp. GZWMJZ-606Endophytic in Houttuynia cordataFuranpydones A and B, N-hydroxyapiosporamide
Talaromycessp. CY-3Mangrove endophytic fungusSambutoxin derivatives
FusariumsambucinumPotato parasiteSambutoxin
Tolypocladiumsp. (strain CNC14)Endolichenic fungusTolypyridones
Penicilliumsumatrense GZWMJZ-313Endophytic fungusCitridones E-G
sp.Marine-derived from brown alga Xiphophora gladiataPF1140
Beauveriatenella, bassianaEntomopathogenic fungiTenellin

While fungi are the primary producers, some plants, like Ricinus communis, are known to produce the 4-hydroxy-2-pyridone alkaloid ricinine.

Isolation and Purification Methodologies

The isolation of 4-hydroxy-2-pyridone alkaloids from fungal sources typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following sections provide detailed experimental protocols based on published literature.

Fungal Fermentation

The production of 4-hydroxy-2-pyridone alkaloids is highly dependent on the fungal strain and the culture conditions. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of a wider range of metabolites, is a valuable strategy.

Experimental Protocol: Solid-State Fermentation of Arthrinium sp.

  • Media Preparation: Prepare a solid-state fermentation medium consisting of rice. The specific composition can be optimized for the particular fungal strain.

  • Inoculation: Inoculate the sterilized solid medium with a fresh culture of the Arthrinium sp. strain.

  • Incubation: Incubate the culture flasks under static conditions at a controlled temperature (e.g., 28°C) for a period of 2-4 weeks.

  • Extraction: Following incubation, exhaustively extract the fermented solid medium with an organic solvent, typically ethyl acetate (EtOAc), at room temperature.

  • Concentration: Concentrate the resulting EtOAc extract under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of metabolites, is subjected to a series of chromatographic techniques to isolate the 4-hydroxy-2-pyridone alkaloids of interest.

Experimental Protocol: Isolation of Furanpydones from Arthrinium sp. GZWMJZ-606 [1]

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Column Preparation: Pack a silica gel column (e.g., 200-300 mesh) with an appropriate diameter and length based on the amount of crude extract.

    • Loading: Adsorb the crude EtOAc extract (e.g., 480 g) onto silica gel and load it onto the column.

    • Elution: Elute the column with a stepwise gradient of petroleum ether (PE)-EtOAc (from 100:1 to 1:1, v/v) followed by a gradient of dichloromethane (CH₂Cl₂)-methanol (MeOH) (from 20:1 to 1:1, v/v).

    • Fraction Collection: Collect fractions of the eluate and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Secondary Fractionation (Sephadex LH-20 and ODS Chromatography):

    • Sephadex LH-20: Subject the fractions containing the target compounds to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., CH₂Cl₂-MeOH, 1:1, v/v) to remove pigments and other impurities.

    • Octadecylsilyl (ODS) Chromatography: Further purify the resulting sub-fractions using reversed-phase chromatography on an ODS column with a gradient of MeOH-H₂O.

  • Final Purification (Preparative and Semi-Preparative HPLC):

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Perform final purification of the enriched fractions on a preparative HPLC system equipped with a C18 column. Use a gradient of acetonitrile (ACN)-H₂O as the mobile phase.

    • Semi-Preparative HPLC: For final polishing of the isolated compounds, use a semi-preparative HPLC with a C18 column and an isocratic or shallow gradient elution of ACN-H₂O.

Workflow for the Isolation of 4-Hydroxy-2-Pyridone Alkaloids

G A Fungal Culture (Solid or Liquid Fermentation) B Extraction with Ethyl Acetate A->B C Crude Extract B->C D Silica Gel Column Chromatography (Gradient Elution) C->D E Fractions D->E F Sephadex LH-20 Chromatography E->F G Reversed-Phase (ODS) Chromatography F->G H Preparative HPLC G->H I Semi-Preparative HPLC H->I J Pure 4-Hydroxy-2-Pyridone Alkaloids I->J

A generalized workflow for the isolation and purification of 4-hydroxy-2-pyridone alkaloids.

Quantitative Data

The yield of 4-hydroxy-2-pyridone alkaloids can vary significantly depending on the fungal strain, fermentation conditions, and the efficiency of the isolation process. The following table summarizes available quantitative data from the literature.

Table 2: Yields of Selected 4-Hydroxy-2-Pyridone Alkaloids

Fungal StrainAlkaloidStarting MaterialYield
Arthrinium sp. GZWMJZ-606Furanpydone A480 g crude EtOAc extract15.2 mg
Arthrinium sp. GZWMJZ-606Furanpydone B480 g crude EtOAc extract8.7 mg
Arthrinium sp. GZWMJZ-606N-hydroxyapiosporamide480 g crude EtOAc extract25.4 mg
Arthrinium sp. GZWMJZ-606Apiosporamide480 g crude EtOAc extract30.1 mg
Arthrinium sp. UJNMF0008Arthpyrone DNot specifiedNot specified
Talaromyces sp. CY-3Sambutoxin DerivativesNot specifiedNot specified

Signaling Pathways and Mechanism of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of 4-hydroxy-2-pyridone alkaloids. These compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.

Inhibition of the PI3K/Akt Pathway by Arthpyrone L

Arthpyrone L, isolated from a deep-sea Arthrinium sp., has demonstrated anti-proliferative effects in osteosarcoma cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation.

Diagram of Arthpyrone L-Mediated Inhibition of the PI3K/Akt Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes ArthpyroneL Arthpyrone L ArthpyroneL->PI3K Inhibits

Arthpyrone L inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and survival.
Activation of the p53 Pathway by a Sambutoxin Derivative

A derivative of sambutoxin, isolated from the mangrove endophytic fungus Talaromyces sp. CY-3, has been shown to induce cell cycle arrest in the G0/G1 phase by activating the p53 and p21/CyclinD1/Rb signaling pathways. The p53 tumor suppressor protein plays a crucial role in preventing cancer development.

Diagram of Sambutoxin Derivative-Mediated Activation of the p53 Pathway

G cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 Induces Expression CyclinD1_CDK46 Cyclin D1/CDK4/6 p21->CyclinD1_CDK46 Inhibits Rb Rb CyclinD1_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CellCycle G1/S Phase Progression E2F->CellCycle Promotes Sambutoxin Sambutoxin Derivative Sambutoxin->p53 Activates

A sambutoxin derivative activates p53, leading to cell cycle arrest at the G1/S checkpoint.

Conclusion

4-Hydroxy-2-pyridone alkaloids represent a promising class of natural products with diverse biological activities. Fungi, particularly those from marine and endophytic environments, are a rich source of these compounds. The isolation and purification of these alkaloids require a combination of chromatographic techniques, and optimization of fermentation conditions is crucial for maximizing yields. Further research into the mechanisms of action of these compounds, particularly their interactions with key signaling pathways, will be vital for their development as therapeutic agents. This guide provides a foundational resource for researchers embarking on the discovery and development of novel 4-hydroxy-2-pyridone alkaloid-based drugs.

References

Methodological & Application

Protocol for N-alkylation of 4-benzyloxy-2(1H)-pyridone.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of pyridones is a fundamental transformation in organic synthesis, providing access to a wide array of substituted heterocyclic compounds that are prevalent in medicinal chemistry and materials science.[1] The 4-benzyloxy-2(1H)-pyridone scaffold is of particular interest as the benzyloxy group can serve as a protecting group for the 4-hydroxy functionality, allowing for selective modification at the nitrogen position. This protocol details a general and efficient method for the N-alkylation of 4-benzyloxy-2(1H)-pyridone using various alkyl halides.

The primary challenge in the alkylation of 2-pyridones is controlling the regioselectivity between N-alkylation and O-alkylation.[2][3] The ambident nucleophilic nature of the pyridone anion can lead to a mixture of products, often necessitating tedious purification.[2] The described protocol utilizes conditions that have been shown to selectively favor N-alkylation. Specifically, the use of a strong base in an anhydrous polar aprotic solvent is a common strategy.[2] Variations of this procedure have been reported, including the use of phase-transfer catalysts or specific salts to enhance selectivity and yield.[4]

This document provides a standardized procedure for researchers, scientists, and drug development professionals to synthesize a variety of N-substituted 4-benzyloxy-2-pyridone derivatives. The protocol is adaptable for different alkylating agents, and the expected yields are summarized for clarity.

Experimental Protocol

Objective: To synthesize N-alkylated 4-benzyloxy-2(1H)-pyridone derivatives through a selective N-alkylation reaction.

Materials:

  • 4-Benzyloxy-2(1H)-pyridone

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrabutylammonium iodide (n-Bu₄NI) (optional, as catalyst)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-benzyloxy-2(1H)-pyridone (1.0 eq). Dissolve the starting material in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., t-BuOK, 1.1 eq or NaH, 1.2 eq) portion-wise to the stirred solution. If using NaH, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: If a catalyst such as n-Bu₄NI is used, add it at this stage (0.1 eq).[4] Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C or room temperature, depending on the reactivity of the halide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or heat as necessary (e.g., 50-80 °C).[2] Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench with water or a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-benzyloxy-2-pyridone.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of 4-alkoxy-2-pyridones, which are analogous to the target compound.

EntryAlkylating AgentBase (eq)SolventCatalyst (eq)Temp (°C)Time (h)Yield (%)
1Methyl Iodidet-BuOK (1.1)THFn-Bu₄NI (0.1)RT12High
2Ethyl Bromidet-BuOK (1.1)THFn-Bu₄NI (0.1)RT18Good
3Benzyl BromideNaH (1.2)DMF-RT6>90
4Allyl Bromidet-BuOK (1.1)THFn-Bu₄NI (0.1)RT12High
5Propargyl BromideNaH (1.2)DMF/DMELiBr (1.0)RT24Good

Yields are generalized from literature on similar substrates and may vary.[4]

Mandatory Visualizations

Experimental Workflow Diagram

N_Alkylation_Workflow start Start: 4-Benzyloxy-2(1H)-pyridone inert_atm Establish Inert Atmosphere (Ar or N2) start->inert_atm dissolve Dissolve in Anhydrous Solvent (DMF or THF) cool Cool to 0 °C dissolve->cool inert_atm->dissolve add_base Add Base (t-BuOK or NaH) cool->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_catalyst Add Catalyst (optional, e.g., n-Bu4NI) deprotonation->add_catalyst add_alkyl_halide Add Alkyl Halide add_catalyst->add_alkyl_halide react Reaction at RT or Elevated Temperature add_alkyl_halide->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up and Quenching monitor->workup Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: N-Alkylated Pyridone purify->product

Caption: Workflow for the N-alkylation of 4-benzyloxy-2(1H)-pyridone.

Reaction Scheme

Reaction_Scheme sub 4-Benzyloxy-2(1H)-pyridone reagents + R-X (Alkyl Halide) sub->reagents conditions Base (e.g., t-BuOK) Solvent (e.g., THF) Catalyst (optional) prod N-Alkyl-4-benzyloxy-2-pyridone reagents->prod

Caption: General reaction scheme for N-alkylation.

References

Applications of 4-Benzyloxy-2-(1H)-pyridone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2-(1H)-pyridone is a key heterocyclic scaffold in medicinal chemistry, primarily utilized as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The pyridone core is considered a "privileged scaffold" due to its ability to interact with diverse biological targets. The benzyloxy group at the 4-position serves as a crucial protecting group for the corresponding 4-hydroxy functionality, which is a common feature in many active molecules. This protecting group allows for selective modifications at other positions of the pyridone ring before its removal to yield the final active compounds. Derivatives of the 4-hydroxy-2-pyridone core have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and parasitology.

This document provides an overview of the applications of this compound in the synthesis of medicinally relevant molecules, along with detailed protocols for their synthesis and biological evaluation.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the rearrangement of 4-benzyloxypyridine-N-oxide. The following protocol is adapted from established literature procedures.[1]

Experimental Protocol: Synthesis from 4-Benzyloxypyridine-N-oxide

Materials:

  • 4-Benzyloxypyridine-N-oxide

  • Acetic anhydride

  • Ethyl acetate

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-benzyloxypyridine-N-oxide (e.g., 24.8 g, 123 mmol) in acetic anhydride (150 mL).[1]

  • Heat the mixture to reflux and maintain for 1.5 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess acetic anhydride.[1]

  • Dissolve the resulting residue in a mixture of ethyl acetate (150 mL) and methanol (10 mL).[1]

  • Stir the solution at 60°C for 2 hours.[1]

  • Cool the solution to room temperature to allow for the precipitation of the product.

  • Collect the precipitated solid by filtration. This will yield the crude this compound.[1]

  • Further concentrate the filtrate to obtain additional crude product.[1]

  • Combine all crude product and purify by recrystallization from a mixture of methanol and ethyl acetate to obtain pure this compound.[1]

4-Benzyloxypyridine-N-oxide 4-Benzyloxypyridine-N-oxide Intermediate [1,2]-Rearrangement Intermediate 4-Benzyloxypyridine-N-oxide->Intermediate Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate 4-Benzyloxy-2-acetoxypyridine 4-Benzyloxy-2-acetoxypyridine Intermediate->4-Benzyloxy-2-acetoxypyridine This compound This compound 4-Benzyloxy-2-acetoxypyridine->this compound Hydrolysis

Figure 1: Synthetic workflow for this compound.

Applications in Anticancer Drug Discovery

Derivatives of 4-hydroxy-2-pyridone, accessible from this compound via debenzylation, have shown significant antiproliferative activity against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activities (IC50 values) of representative 4-hydroxy-2-pyridone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
SambutoxinVarious-[2]
Furanpydone AMKN-454.35[3]
Furanpydone AHCT1165.12[3]
Furanpydone AK5626.88[3]
Furanpydone AA5499.72[3]
Furanpydone ADU1457.54[3]
Torrubiellone CJurkat T cells7.05[4]
Derivative 4g60 human tumor cell lines1 - 10[5]
Mechanism of Anticancer Action

Studies have indicated that some 4-hydroxy-2-pyridone derivatives exert their anticancer effects through the induction of G2/M cell cycle arrest and apoptosis. This is often mediated by the upregulation of p53 and the activation of the JNK signaling pathway.[6] Furthermore, the generation of reactive oxygen species (ROS) leading to DNA damage has been identified as a key mechanism for some derivatives like Sambutoxin.[2]

cluster_cell Cancer Cell Pyridone_Derivative 4-Hydroxy-2-pyridone Derivative ROS ↑ Reactive Oxygen Species (ROS) Pyridone_Derivative->ROS p53_Activation ↑ p53 Activation Pyridone_Derivative->p53_Activation JNK_Activation ↑ JNK Activation Pyridone_Derivative->JNK_Activation DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->p53_Activation p21_Activation ↑ p21 p53_Activation->p21_Activation Apoptosis Apoptosis p53_Activation->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest p21_Activation->G2M_Arrest JNK_Activation->Apoptosis

Figure 2: Proposed anticancer mechanism of action for certain 4-hydroxy-2-pyridone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Hydroxy-2-pyridone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Applications in Antimicrobial Drug Discovery

Derivatives of 4-hydroxy-2-pyridone have also been investigated for their antimicrobial properties against a range of pathogenic bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-hydroxy-2-pyridone derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µM)Reference
ApiosporamideStaphylococcus aureus-[7]
Furanpydone AStaphylococcus aureus12.5[3]
Furanpydone AMRSA12.5[3]
Apiosporamide (4)Staphylococcus aureus1.56 - 6.25[3]
Apiosporamide (4)MRSA1.56 - 6.25[3]
Apiosporamide (4)Bacillus subtilis1.56 - 6.25[3]
Apiosporamide (4)Clostridium perfringens1.56 - 6.25[3]
Apiosporamide (4)Ralstonia solanacarum1.56 - 6.25[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 4-Hydroxy-2-pyridone derivatives (dissolved in DMSO)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Applications in Antimalarial Drug Discovery

A significant area of application for 4-pyridone derivatives is in the development of novel antimalarial agents. These compounds have shown potent activity against multiple life stages of the Plasmodium parasite.

Mechanism of Antimalarial Action

The primary mechanism of action for many 4(1H)-pyridone antimalarials is the inhibition of the parasite's electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III). This inhibition disrupts mitochondrial function, leading to parasite death. Interestingly, while the mechanism is similar to the drug atovaquone, some 4(1H)-pyridones do not show cross-resistance, suggesting a different binding mode at the cytochrome bc1 complex.

cluster_parasite Plasmodium falciparum Mitochondrion Pyridone_Derivative 4(1H)-Pyridone Derivative Cyt_bc1 Cytochrome bc1 Complex (Complex III) Pyridone_Derivative->Cyt_bc1 Inhibition ETC Electron Transport Chain ATP_Production ATP Production ETC->ATP_Production Disruption Parasite_Death Parasite Death ATP_Production->Parasite_Death Leads to

Figure 3: Antimalarial mechanism of action of 4(1H)-pyridone derivatives.
Quantitative Antimalarial Activity Data

The following table provides examples of the potent antimalarial activity of 4(1H)-pyridone derivatives.

Compound IDTargetIC50 (µM)Reference
4(1H)-pyridone analogPlasmodial cytochrome bc1 complex III0.002
4(1H)-pyridone analogHuman cytochrome bc1 complex III0.51

Conclusion

This compound is a valuable building block in medicinal chemistry, providing access to a diverse range of 4-hydroxy-2-pyridone derivatives with potent biological activities. The applications of these compounds span across oncology, infectious diseases, and parasitology, demonstrating the versatility of the pyridone scaffold. The protocols and data presented herein serve as a guide for researchers in the synthesis and evaluation of novel therapeutic agents based on this privileged structure. Further exploration and derivatization of the this compound core hold significant promise for the discovery of new and effective medicines.

References

Application Notes and Protocols: Synthesis of Novel 2-Pyridone Derivatives from 4-Benzyloxy-2-(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 2-pyridone derivatives using 4-Benzyloxy-2-(1H)-pyridone as a starting material. The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] This document outlines key synthetic transformations, including N-alkylation, and summarizes the biological activities of the resulting derivatives.

Introduction

This compound is a versatile starting material for the synthesis of a wide range of 2-pyridone derivatives. The benzyloxy group at the 4-position serves as a protecting group for the 4-hydroxy functionality, which can be crucial for biological activity.[1] The nitrogen atom of the pyridone ring is a primary site for functionalization, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.[1] Derivatives of the 2-pyridone core have shown significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2]

Key Synthetic Reactions

The most common modification of this compound involves N-alkylation to introduce various side chains. This reaction is typically performed under basic conditions to deprotonate the pyridone nitrogen, thereby enhancing its nucleophilicity.[1]

General Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of this compound.

workflow start Start reagents Combine 4-Benzyloxy- 2-(1H)-pyridone, base, and solvent start->reagents alkylating_agent Add alkylating agent reagents->alkylating_agent reaction Stir at specified temperature alkylating_agent->reaction workup Aqueous workup and extraction reaction->workup purification Purify by chromatography or recrystallization workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of N-alkylated 2-pyridone derivatives.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Benzyloxy-2(1H)-pyridone

This protocol is a general method for the N-alkylation of 4-Benzyloxy-2(1H)-pyridone using various alkyl halides.[3]

Materials:

  • 4-Benzyloxy-2(1H)-pyridone

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium tert-butoxide (KOtBu)

  • Tetrabutylammonium iodide (n-Bu4I)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Benzyloxy-2(1H)-pyridone (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) and tetrabutylammonium iodide (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated 2-pyridone derivative.

Data Presentation: N-Alkylation Reaction Parameters and Yields
EntryAlkylating AgentBaseCatalystSolventTime (h)Yield (%)
1Benzyl bromideKOtBun-Bu4ITHF1285
2Methyl iodideKOtBun-Bu4ITHF892
3Ethyl bromideNaH-DMF2478
4Propargyl bromideKOtBun-Bu4ITHF1088

Application of Novel 2-Pyridone Derivatives

Novel 2-pyridone derivatives synthesized from this compound have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Certain derivatives of 4-benzyloxyphenoxypiperidines, which can be synthesized from precursors related to this compound, have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[4] LSD1 is an epigenetic regulator implicated in several human cancers, making it a promising therapeutic target.[4]

The following diagram illustrates the role of LSD1 in gene regulation and how its inhibition by novel 2-pyridone derivatives can impact cancer cell processes.

lsd1_pathway cluster_nucleus Cell Nucleus LSD1 LSD1 H3K4me0 H3K4me0 (Inactive Chromatin) LSD1->H3K4me0 demethylates Tumor_Suppressor Tumor Suppressor Gene Expression LSD1->Tumor_Suppressor represses H3K4me1_2 H3K4me1/2 (Active Chromatin) H3K4me1_2->LSD1 Gene_Repression Oncogene Repression H3K4me0->Gene_Repression Pyridone_Derivative Novel 2-Pyridone Derivative Pyridone_Derivative->LSD1 inhibits Migration_Inhibition Inhibition of Cancer Cell Migration Pyridone_Derivative->Migration_Inhibition

Caption: Inhibition of LSD1 by a 2-pyridone derivative, leading to changes in gene expression and cancer cell phenotype.

Antimicrobial Activity

Derivatives of the this compound core have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi.[1] For instance, novel 2-pyridone derivatives have been synthesized and shown to be potent inhibitors of the Bacillus anthracis enoyl-ACP reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis.[5]

Data Presentation: Biological Activity of Novel 2-Pyridone Derivatives
Derivative IDTarget Organism/Cell LineBiological ActivityPotency (IC50/MIC)Reference
Compound 10d Human LSD1Enzyme InhibitionIC50 = 4 µM[4]
HCT-116 colon cancer cellsInhibition of cell migration-[4]
A549 lung cancer cellsInhibition of cell migration-[4]
Various N-substituted derivatives Bacillus anthracisAntibacterialPotent inhibitors[5]
Substituted anilines 3a, 3d Barnyard grassHerbicidal88.5%, 82.4% growth inhibition at 100 µg/mL[6]

Conclusion

This compound is a valuable scaffold for the development of novel 2-pyridone derivatives with diverse biological activities. The synthetic protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this privileged core structure. The promising anticancer and antimicrobial activities of these derivatives warrant further investigation and optimization in the pursuit of new therapeutic agents.

References

The Versatile 4-Hydroxy-2-Pyridone Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-pyridone moiety, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor and its capacity for metal chelation, have made it a fertile ground for the development of novel therapeutic agents.[1] This document provides a detailed overview of the applications of 4-hydroxy-2-pyridone scaffolds in drug discovery, supported by quantitative data, comprehensive experimental protocols, and visual representations of key biological pathways and workflows.

Applications in Drug Discovery

The 4-hydroxy-2-pyridone core is a key pharmacophore in a multitude of biologically active compounds, with significant advancements in the following therapeutic areas:

  • Anticancer Activity: Derivatives of 4-hydroxy-2-pyridone have shown potent antiproliferative effects against various cancer cell lines. A notable example is Sambutoxin, a natural product that induces cancer cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, cell cycle arrest at the G2/M phase, and activation of the mitochondrial apoptosis pathway.[2]

  • Antibacterial Agents: Novel series of 4-hydroxy-2-pyridones have been identified as promising antibacterial agents, particularly against Gram-negative pathogens.[3][4] These compounds function by inhibiting bacterial DNA synthesis, offering a potential new line of attack against antibiotic-resistant strains.[3][4]

  • Antiviral Therapeutics (HIV Integrase Inhibitors): The metal-chelating properties of the 4-hydroxy-2-pyridone scaffold have been effectively harnessed in the design of HIV-1 integrase inhibitors.[5] By binding to the magnesium ions in the enzyme's active site, these compounds block the strand transfer step of viral DNA integration, a critical process for HIV replication.[6]

  • Metal Chelators: The inherent ability of the 4-hydroxy-2-pyridone ring to chelate metal ions has been exploited in the development of agents for treating metal overload diseases.[7][8] Furthermore, this chelating property is also implicated in their mechanism of action as inhibitors of metalloenzymes.[9]

  • Neuroprotection: Certain 4-hydroxy-2-pyridone alkaloids have demonstrated neuroprotective effects in in vitro models of Parkinson's disease, suggesting their potential in treating neurodegenerative disorders.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for representative 4-hydroxy-2-pyridone derivatives across different therapeutic applications.

Table 1: Anticancer Activity of 4-Hydroxy-2-Pyridone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
SambutoxinJurkat T cells7.05[11]
Derivative 4g60 human tumor cell lines1-10
Arthrinium sp. GZWMJZ-606 derived alkaloid 110 cancer cell lines4.35–9.72[12]

Table 2: Antibacterial Activity of 4-Hydroxy-2-Pyridone Derivatives

CompoundBacterial StrainMIC90 (µg/mL)PD50 (mg/kg) in murine septicemia modelReference
Compound 6qHighly resistant E. coli88[3]

Table 3: Antimicrobial Activity of 4-Hydroxy-2-Pyridone Alkaloids

CompoundMicroorganismMIC (µM)Reference
Arthrinium sp. GZWMJZ-606 derived alkaloid 1S. aureus and MRSA S. aureus12.5[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Sambutoxin-Induced Apoptosis in Cancer Cells

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Sambutoxin Sambutoxin ROS ↑ Reactive Oxygen Species (ROS) Sambutoxin->ROS JNK JNK Phosphorylation ROS->JNK DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis JNK->Apoptosis Bax_Bcl2 ↑ Bax/Bcl-2 ratio MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP CytC Cytochrome c release Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP degradation Casp3->PARP Casp3->Apoptosis ATM_Chk2 ATM/Chk2 activation DNA_damage->ATM_Chk2 cdc25C ↓ cdc25C, cdc2, cyclin B1 ATM_Chk2->cdc25C G2M_arrest G2/M Cell Cycle Arrest cdc25C->G2M_arrest G2M_arrest->Apoptosis MMP->CytC

Caption: Sambutoxin-induced apoptotic signaling pathway.

General Workflow for Evaluating Anticancer Activity

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of 4-hydroxy- 2-pyridone derivatives mtt Cell Viability Assay (MTT) synthesis->mtt apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) mtt->apoptosis ros ROS Detection apoptosis->ros cell_cycle Cell Cycle Analysis ros->cell_cycle xenograft Xenograft Model Establishment cell_cycle->xenograft treatment Compound Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring analysis Efficacy & Toxicity Analysis monitoring->analysis

Caption: Workflow for anticancer drug evaluation.

Experimental Protocols

General Synthesis of 4-Hydroxy-2-pyridone Derivatives

This protocol provides a general method for the synthesis of 4-hydroxy-2-pyridone derivatives, which can be adapted based on the desired substitutions.[13]

Materials:

  • 3-amino-3-dialkylaminopropenoates

  • bis(2,4,6-trichlorophenyl)malonate

  • Appropriate aldehydes

  • Solvents (e.g., ethanol, dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the 4-hydroxy-2-pyridone core:

    • React 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate in a suitable solvent.

    • The reaction mixture is typically heated under reflux for a specified period.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated and purified, often by crystallization or column chromatography.

  • Synthesis of bis(pyridyl)methanes (if applicable):

    • The synthesized 4-hydroxy-2-pyridone derivative is further reacted with a selected aldehyde in the presence of a catalyst if required.

    • The reaction conditions (solvent, temperature, time) will vary depending on the specific reactants.

    • The final product is isolated and purified using standard techniques.

  • Characterization:

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Cell Viability (MTT) Assay for Anticancer Activity

This protocol is for assessing the cytotoxic effects of 4-hydroxy-2-pyridone compounds on cancer cell lines.[8][10][12][14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • 4-hydroxy-2-pyridone test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[16][17][18][19][20]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • 4-hydroxy-2-pyridone test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial twofold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (no turbidity).

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins in cancer cells treated with 4-hydroxy-2-pyridone derivatives.[4][7][21][22]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein amounts, mix with Laemmli buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: HIV-1 Integrase Strand Transfer Inhibition Assay

This is a representative protocol for evaluating the inhibitory activity of 4-hydroxy-2-pyridone compounds against HIV-1 integrase.[23][24][25]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (DS DNA) and Target DNA (TS DNA) substrates

  • Assay buffer

  • 96-well plates

  • 4-hydroxy-2-pyridone test compounds

  • Detection system (e.g., HRP-based colorimetric detection)

Procedure:

  • Plate Preparation:

    • Coat a 96-well plate with donor DNA and block non-specific binding sites.

  • Enzyme and Inhibitor Incubation:

    • Add recombinant HIV-1 integrase to the wells and incubate.

    • Add serial dilutions of the test compounds and incubate briefly.

  • Strand Transfer Reaction:

    • Add the target DNA to initiate the strand transfer reaction and incubate.

  • Detection:

    • Wash the plate and add a detection reagent (e.g., an antibody that recognizes the integrated DNA, followed by an HRP-conjugated secondary antibody and substrate).

  • Data Analysis:

    • Measure the signal (e.g., absorbance) and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of 4-hydroxy-2-pyridone compounds on the cell cycle distribution of cancer cells.[3][6][9][26]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at 4°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: Reactive Oxygen Species (ROS) Detection Assay

This protocol is for measuring the intracellular generation of ROS in cells treated with 4-hydroxy-2-pyridone compounds.[11][27][28][29][30]

Materials:

  • Treated and untreated cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Assay buffer or PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with the test compounds for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading:

    • Wash the cells and incubate with DCFH-DA solution (e.g., 10 µM) for 30-45 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or flow cytometer.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to the control to determine the level of ROS production.

Protocol 7: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol is for assessing changes in the mitochondrial membrane potential, a key indicator of apoptosis.[2][31][32]

Materials:

  • Treated and untreated cells

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-10 dye

  • Assay buffer or PBS

  • Fluorescence microscope, microplate reader, or flow cytometer

  • FCCP (an uncoupling agent, as a positive control for depolarization)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with test compounds. Include positive and negative controls.

  • Dye Staining:

    • Incubate the cells with TMRE or JC-10 dye for 15-30 minutes at 37°C.

  • Analysis:

    • Wash the cells and analyze immediately.

    • For TMRE, measure the decrease in red fluorescence.

    • For JC-10, measure the shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomers in the cytoplasm of apoptotic cells).

  • Data Analysis:

    • Quantify the changes in fluorescence to determine the loss of mitochondrial membrane potential.

Protocol 8: In Vivo Xenograft Model for Anticancer Efficacy

This protocol outlines the use of a subcutaneous xenograft model in immunocompromised mice to evaluate the in vivo anticancer activity of 4-hydroxy-2-pyridone compounds.[1][5][33][34][35]

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Serum-free medium or PBS

  • 4-hydroxy-2-pyridone test compound and vehicle

  • Calipers

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers and body weight 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size or signs of toxicity), euthanize the mice.

    • Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

References

Application Notes and Protocols: Development of Antimalarial Agents from 4(1H)-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 4(1H)-pyridone derivatives as a promising class of antimalarial agents. The information compiled from recent scientific literature is intended to guide researchers in this field.

Introduction

The emergence and spread of drug-resistant Plasmodium strains necessitate the urgent discovery of new antimalarial drugs.[1][2] 4(1H)-pyridone derivatives have been identified as a potent class of antimalarials with activity against multiple life stages of the parasite, including the blood, liver, and transmission stages.[3][4][5] This multi-stage activity is a critical attribute for next-generation antimalarials aiming for malaria eradication.[3][4][5][6]

The primary mechanism of action for this class of compounds is the inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (complex III).[7][8][9] Notably, they have been shown to bind at the Qi site of this complex, which is different from the binding site of the established antimalarial atovaquone (Qo site).[10][11] This distinct binding mode results in a lack of cross-resistance with atovaquone, a significant advantage in combating drug-resistant malaria.[7][8][11]

Despite their promise, the development of 4(1H)-pyridone derivatives has faced challenges, primarily related to poor physicochemical properties such as low solubility, as well as toxicity concerns that led to the discontinuation of a clinical candidate, GSK932121.[7][8][12] Ongoing research focuses on optimizing the structure of these compounds to enhance their efficacy, solubility, and safety profiles.[1][2][13]

Data Presentation

In Vitro Antimalarial Activity of Key 4(1H)-Pyridone Derivatives
CompoundP. falciparum Strain(s)IC50 (nM)Cytotoxicity (EC50, µM)NotesReference
ClopidolT9-96--Starting point for optimization; modest in vivo activity at high doses.[3]
GW844520---A potent derivative with a diphenyl-ether moiety.[9][13]
GSK932121---Advanced to first-in-human studies but was terminated due to toxicity.[7][8]
Compound 4 T9-96, 3D7A, FCR3, K1, Dd2, Hb3, W2<4.88 (for P. vivax)>6.1 (human cell lines)Showed a ~200-fold improvement in potency over clopidol and activity against liver stages (P. falciparum EC50 = 48.8 µM). No cross-resistance with atovaquone-resistant strains.[3][6]
In Vivo Efficacy of Selected 4(1H)-Pyridone Derivatives
CompoundMurine Malaria ModelEfficacy (ED50)NotesReference
Diaryl ether substituted 4-pyridonesP. yoelii~100-fold improvement over clopidolDemonstrated potent in vivo activity superior to chloroquine.[9]

Experimental Protocols

General Synthesis of 2,6-Substituted 4(1H)-Pyridones

This protocol outlines a general synthetic route for 4(1H)-pyridone derivatives, which often involves the cyclocondensation of a 1,3,5-tricarbonyl compound with ammonia or the conversion of a pyrone intermediate.[3]

Materials:

  • Appropriately substituted 1,3-dicarbonyl compound

  • Nitrile

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Ammonia or an ammonia source

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Formation of the Pyran-4-one Intermediate: A common strategy involves the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 4(1H)-pyran-4-one analogues.[12]

  • Amination to form the 4(1H)-Pyridone Core: The pyran-4-one intermediate undergoes amination to yield the 4(1H)-pyridone scaffold.[12]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • SYBR Green I dye

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

  • Assay Setup: Add parasitized red blood cells (at a defined parasitemia and hematocrit) to the wells of a 96-well plate containing the compound dilutions. Include positive (e.g., chloroquine) and negative (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining: After incubation, lyse the cells and stain the parasitic DNA with SYBR Green I dye.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment in a Murine Malaria Model (P. yoelii)

This protocol outlines a general procedure for evaluating the in vivo efficacy of antimalarial compounds in a mouse model.

Materials:

  • Mice (e.g., Swiss Webster)

  • Plasmodium yoelii infected red blood cells

  • Test compound formulated for oral or parenteral administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice with an appropriate inoculum of P. yoelii parasitized red blood cells.

  • Compound Administration: Administer the test compound and controls to groups of infected mice for a specified number of consecutive days, starting at a defined time post-infection.

  • Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

  • Data Analysis: Determine the 50% effective dose (ED50) by comparing the reduction in parasitemia in treated groups to the vehicle control group. Monitor animal survival as an additional endpoint.

Visualizations

Signaling Pathways and Experimental Workflows

Antimalarial_Drug_Development_Workflow cluster_Discovery Discovery & Lead Identification cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Outcome Outcome Start Identification of 4(1H)-pyridone scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR Initial Hits Lead_Opt Lead Optimization SAR->Lead_Opt Identify Key Moieties In_Vitro In Vitro Testing (P. falciparum IC50, Cytotoxicity) Lead_Opt->In_Vitro Synthesized Analogs In_Vivo In Vivo Efficacy (Murine Models, e.g., P. yoelii) In_Vitro->In_Vivo Promising Candidates ADMET ADME/Tox Studies (Solubility, PK, Safety) In_Vivo->ADMET Efficacious Compounds Phase_I Phase I Clinical Trials ADMET->Phase_I Candidate Selection Termination Termination (e.g., GSK932121 due to toxicity) Phase_I->Termination Adverse Events Further_Dev Further Development of New Analogs Termination->Further_Dev Lessons Learned Further_Dev->SAR New Design Strategies

Caption: Workflow for the development of 4(1H)-pyridone antimalarials.

Mechanism_of_Action cluster_Mitochondrion Plasmodium Mitochondrion ETC Electron Transport Chain (ETC) Cyt_bc1 Cytochrome bc1 Complex (Complex III) ATP_Synthase ATP Synthase ATP_Production ATP Production Cyt_bc1->ATP_Production Electron Flow Pyridone 4(1H)-Pyridone Derivative Pyridone->Cyt_bc1 Binds to Qi site Inhibition Inhibition Atovaquone Atovaquone Atovaquone->Cyt_bc1 Binds to Qo site Inhibition->ATP_Production Blocks

Caption: Mechanism of action of 4(1H)-pyridone antimalarials.

SAR_Relationships cluster_Modifications Structural Modifications & Effects cluster_Outcomes Resulting Properties Pyridone_Core 4(1H)-Pyridone Core R1 R2 R3 R4 R1_R4 Substituents at R1 and R4 (e.g., CH3) Pyridone_Core:f1->R1_R4 Pyridone_Core:f4->R1_R4 R2_Mod Replacement of Cl at R2 with Lipophilic Side Chains (e.g., diaryl ether) Pyridone_Core:f2->R2_Mod R3_Mod Introduction of Polar Groups at R3 (e.g., -CH2OH) Pyridone_Core:f3->R3_Mod Activity_Maintained Activity Maintained R1_R4->Activity_Maintained Potency Increased Potency R2_Mod->Potency Solubility Improved Solubility & PK R3_Mod->Solubility

Caption: Structure-activity relationships of 4(1H)-pyridones.

References

Application Notes and Protocols for Anticancer Activity of Synthetic 4-Hydroxy-2-Pyridone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of synthetic 4-hydroxy-2-pyridone compounds, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.

Introduction

4-hydroxy-2-pyridone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, making them promising candidates for the development of novel cancer therapeutics. This document outlines the methodologies for assessing the anticancer potential of these synthetic compounds and summarizes key findings from recent research.

Data Presentation: Anticancer Activity of 4-Hydroxy-2-Pyridone Derivatives

The following tables summarize the in vitro cytotoxic activity of various synthetic 4-hydroxy-2-pyridone compounds against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
Furanpydone A MKN-45 (Gastric)4.35[3]
HCT116 (Colon)-[3]
K562 (Leukemia)-[3]
A549 (Lung)-[3]
DU145 (Prostate)-[3]
SF126 (CNS)-[3]
A-375 (Melanoma)-[3]
786O (Renal)-[3]
5637 (Bladder)-[3]
PATU8988T (Pancreatic)9.72[3]
Torrubiellone C Jurkat T cells (Leukemia)7.05[4]
Compound 4g Various (60 cell lines)1-10[5]
Compound 4d HeLa (Cervical)53.47[6]
MCF-7 (Breast)38.71[6]
Compound 4f HeLa (Cervical)57.03[6]
Compound 8e MCF-7 (Breast)0.22[7]
Compound 8n MCF-7 (Breast)1.88[7]

Note: A dash (-) indicates that the compound was tested and found to be active, but the specific IC50 value was not provided in the abstract.

Mechanism of Action: Induction of Apoptosis via ROS-JNK Signaling Pathway

Several studies suggest that a common mechanism of action for the anticancer activity of 4-hydroxy-2-pyridone compounds involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

anticancer_pathway compound 4-Hydroxy-2-pyridone Compound ros ↑ Reactive Oxygen Species (ROS) compound->ros jnk ↑ Phosphorylated JNK (p-JNK) ros->jnk cjun ↑ Phosphorylated c-Jun (p-c-Jun) jnk->cjun ap1 AP-1 Activation cjun->ap1 bax ↑ Bax ap1->bax bcl2 ↓ Bcl-2 ap1->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: ROS-JNK mediated apoptotic pathway.

Experimental Protocols

The following are detailed protocols for the evaluation of the anticancer activity of synthetic 4-hydroxy-2-pyridone compounds.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 4-Hydroxy-2-pyridone Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay Cell Viability (MTT Assay) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot (Apoptotic Proteins) apoptosis_assay->western_blot

Caption: Workflow for anticancer screening.

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of 4-hydroxy-2-pyridone compounds on cancer cell lines using the MTT assay.[1][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 4-hydroxy-2-pyridone compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-hydroxy-2-pyridone compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection and quantification of apoptosis in cancer cells treated with 4-hydroxy-2-pyridone compounds using flow cytometry.[3][9][10]

Materials:

  • Cancer cells treated with the 4-hydroxy-2-pyridone compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentration of the 4-hydroxy-2-pyridone compound for the specified time.

    • Harvest the cells by trypsinization and collect any floating cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in the apoptotic pathway in cancer cells treated with 4-hydroxy-2-pyridone compounds.[6][11]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated and untreated cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

References

Application Notes and Protocols: Antimicrobial and Cytotoxic Activities of 4-Hydroxy-2-Pyridone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and cytotoxic activities of selected 4-hydroxy-2-pyridone alkaloids. This document includes quantitative data on their efficacy, detailed experimental protocols for assessing these activities, and diagrams illustrating workflows and mechanisms of action.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of various 4-hydroxy-2-pyridone alkaloids, facilitating easy comparison of their potency.

Table 1: Antimicrobial Activity of 4-Hydroxy-2-Pyridone Alkaloids (MIC, µM)

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisClostridium perfringensRalstonia solanacarumEscherichia coliCandida albicansRhodotorula glutinisSchizosaccharomyces pombe
Furanpydone A 12.512.5--->50>50--
N-hydroxyapiosporamide 25.025.0--->50>50--
Apiosporamide 6.253.121.566.251.56>50>50--
Cordypyridone H Low MIC-Low MIC--Low MICLow MICLow MICLow MIC

Data for Furanpydone A, N-hydroxyapiosporamide, and Apiosporamide sourced from[1][2][3]. Data for Cordypyridone H indicates low MIC values as specific concentrations were not detailed in the provided search results[4].

Table 2: Cytotoxic Activity of 4-Hydroxy-2-Pyridone Alkaloids (IC50, µM)

CompoundMKN-45 (Gastric Cancer)HCT116 (Colon Cancer)K562 (Leukemia)A549 (Lung Cancer)DU145 (Prostate Cancer)SF126 (CNS Cancer)A-375 (Melanoma)786O (Kidney Cancer)5637 (Bladder Cancer)PATU8988T (Pancreatic Cancer)
Furanpydone A 4.356.245.897.329.728.766.547.888.126.93
Cordypyridone H 0.08 - 0.350.08 - 0.350.08 - 0.350.08 - 0.350.08 - 0.350.08 - 0.350.08 - 0.350.08 - 0.350.08 - 0.350.08 - 0.35

Data for Furanpydone A sourced from[1][2][3]. The IC50 values for Cordypyridone H are presented as a range across all tested cell lines as reported in the source material[4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol outlines the procedure for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (4-hydroxy-2-pyridone alkaloids)

  • Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)[2]

  • Negative control (broth medium with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum to the final required concentration in the test wells.

  • Serial Dilution of Test Compounds:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in the 96-well plates using the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the serially diluted compounds.

    • Include positive control wells (inoculum with a standard antibiotic) and negative control wells (inoculum with solvent-containing medium).

  • Incubation:

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5] This can be assessed visually or by measuring the absorbance using a microplate reader.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (4-hydroxy-2-pyridone alkaloids)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

    • Include control wells with cells treated with the solvent (vehicle control) and untreated cells.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 hours) at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Calculation of IC50:

    • The percentage of cell viability is calculated relative to the untreated control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflows

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Alkaloids start->prep_compounds inoculation Inoculate 96-well plates prep_inoculum->inoculation prep_compounds->inoculation incubation Incubate Plates inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells prep_compounds Prepare Alkaloid Dilutions seed_cells->prep_compounds treat_cells Treat Cells with Alkaloids prep_compounds->treat_cells incubate_cells Incubate for 48h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_point End calculate_ic50->end_point

Caption: Workflow for the MTT Cytotoxicity Assay.

Signaling Pathway

The 4-hydroxy-2-pyridone alkaloid, Sambutoxin, has been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[8]

Sambutoxin_Pathway cluster_induction Induction cluster_cellular_response Cellular Response cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis sambutoxin Sambutoxin ros Increased Reactive Oxygen Species (ROS) sambutoxin->ros dna_damage DNA Damage ros->dna_damage bax_bcl2 Increased Bax/Bcl-2 Ratio ros->bax_bcl2 atm_chk2 Activation of ATM and Chk2 dna_damage->atm_chk2 g2m_arrest G2/M Arrest atm_chk2->g2m_arrest mito_potential Loss of Mitochondrial Membrane Potential bax_bcl2->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspases Caspase-9 and -3 Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for Sambutoxin-induced cytotoxicity.

References

Synthesis of Pyridone Derivatives: A Guide to Metal-Catalyzed and Organocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyridone and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecules and natural products. Their versatile structure allows for diverse functionalization, leading to compounds with antiviral, antitumor, antibacterial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of pyridone derivatives, focusing on two powerful and complementary approaches: metal-catalyzed and organocatalytic methods.

Metal-Catalyzed Synthesis of Pyridone Derivatives

Transition metal catalysis, particularly using palladium and copper, offers efficient and selective methods for the construction and functionalization of the pyridone ring. These methods often involve cross-coupling reactions, C-H activation, and cyclization cascades, enabling the formation of complex molecular architectures from readily available starting materials.

Palladium-Catalyzed C-H Arylation of 4-Hydroxy-2-Pyridones

A prominent strategy for the synthesis of substituted pyridones is the direct arylation of the pyridone core. Palladium catalysis has proven highly effective for the C3-arylation of N-substituted-4-hydroxy-2-pyridones with aryl boronic acids. This method provides a straightforward route to 3-aryl-4-hydroxy-2-pyridones, which are valuable intermediates in drug discovery.[1]

General Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Species Active Pd(0) Species Pd(II) Precatalyst->Active Pd(0) Species Reduction Oxidative Addition Oxidative Addition Active Pd(0) Species->Oxidative Addition Intermediate_1 Ar-Pd(II)-X Oxidative Addition->Intermediate_1 C-H Activation/ Deprotonation C-H Activation/ Deprotonation Intermediate_2 Ar-Pd(II)-Pyridone C-H Activation/ Deprotonation->Intermediate_2 Reductive Elimination Reductive Elimination Reductive Elimination->Active Pd(0) Species Catalyst Regeneration Arylated Pyridone Arylated Pyridone Reductive Elimination->Arylated Pyridone Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Pyridone Substrate Pyridone Substrate Pyridone Substrate->C-H Activation/ Deprotonation Base Base Base->C-H Activation/ Deprotonation Ligand Ligand Ligand->Intermediate_2 Intermediate_1->C-H Activation/ Deprotonation Intermediate_2->Reductive Elimination

Caption: General catalytic cycle for Pd-catalyzed C-H arylation.

Quantitative Data for Palladium-Catalyzed C3-Arylation of N-Methyl-4-hydroxy-2-pyridone

EntryAryl Boronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (10 mol%)PPh₃ (20 mol%)K₂CO₃ (2 eq)1,4-Dioxane901285
24-Methoxyphenylboronic acidPd(OAc)₂ (10 mol%)PPh₃ (20 mol%)K₂CO₃ (2 eq)1,4-Dioxane901282
34-Chlorophenylboronic acidPd(OAc)₂ (10 mol%)PPh₃ (20 mol%)K₂CO₃ (2 eq)1,4-Dioxane901275
43-Thienylboronic acidPd(OAc)₂ (10 mol%)PPh₃ (20 mol%)K₂CO₃ (2 eq)1,4-Dioxane901268

Experimental Protocol: General Procedure for Palladium-Catalyzed C3-Arylation [2]

Materials:

  • N-substituted-4-hydroxy-2-pyridone (1.0 mmol)

  • Aryl boronic acid (1.5 mmol)

  • Palladium acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)

  • Triphenylphosphine (PPh₃, 0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry reaction tube equipped with a magnetic stir bar, add N-substituted-4-hydroxy-2-pyridone, aryl boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon gas (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (1.5 mL).

  • Stir for 15 minutes and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel flash column chromatography to afford the desired 3-arylated pyridone.

Organocatalytic Synthesis of Pyridone Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metals. Chiral small molecules, such as proline and its derivatives, and cinchona alkaloids, can effectively catalyze the formation of pyridone scaffolds with high enantioselectivity.

Asymmetric Synthesis of 3,4-Dihydro-2-Pyridone Derivatives

Chiral 3,4-dihydro-2-pyridone derivatives are valuable building blocks in organic synthesis and are present in numerous bioactive compounds. Organocatalytic Michael addition/lactamization cascade reactions are a highly effective strategy for their enantioselective synthesis.[3]

Organocatalytic Michael Addition/Lactamization Cascade

G Enamine Formation Enamine Formation Enamine Intermediate Enamine Intermediate Enamine Formation->Enamine Intermediate Michael Addition Michael Addition Michael Adduct Michael Adduct Michael Addition->Michael Adduct Lactamization Lactamization Catalyst Regeneration Catalyst Regeneration Lactamization->Catalyst Regeneration Chiral Dihydropyridone Chiral Dihydropyridone Lactamization->Chiral Dihydropyridone Chiral Amine Catalyst Chiral Amine Catalyst Catalyst Regeneration->Chiral Amine Catalyst Pronucleophile Pronucleophile Pronucleophile->Enamine Formation Chiral Amine Catalyst->Enamine Formation Enamine Intermediate->Michael Addition alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Michael Addition Michael Adduct->Lactamization

Caption: Organocatalytic enamine activation pathway.

Quantitative Data for Asymmetric Organocatalytic Synthesis of Dihydropyridones

EntryPronucleophileα,β-Unsaturated CarbonylCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
1Malononitrile derivativeEnamineBis-cinchona catalyst (20)-TolueneRT488592
2Enamine3,4-Difluorocinnamoyl chlorideChiral nucleophilic catalyst (5)LiCl (10)Anhydrous nonpolar solvent-78127892
3Dimethyl 3-oxopentanedioateN,N-dimethylformamide dimethyl acetal & Primary amineL-proline-Ethanol50694N/A

Experimental Protocol: Organocatalytic Synthesis of Chiral 3,4-Dihydro-2-Pyridones [3]

Materials:

  • Enamine (1.2 mmol)

  • 3,4-Difluorocinnamoyl chloride (1.0 mmol)

  • Chiral nucleophilic catalyst (e.g., a chiral amine, 0.05 mmol, 5 mol%)

  • Lithium chloride (LiCl, 0.1 mmol, 10 mol%)

  • Anhydrous nonpolar solvent (e.g., toluene, 7 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral nucleophilic catalyst and LiCl.

  • Add the anhydrous nonpolar solvent (5 mL).

  • Add the enamine.

  • Cool the mixture to -78 °C.

  • Slowly add a solution of 3,4-difluorocinnamoyl chloride in the anhydrous solvent (2 mL).

  • Stir the reaction at this temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, warm to room temperature and quench with a saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous phase with the reaction solvent (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the pure 3,4-dihydro-2-pyridone.

  • Analyze the enantiomeric excess by chiral HPLC.

General Experimental Workflow

The synthesis and purification of pyridone derivatives, whether through metal-catalyzed or organocatalytic methods, generally follow a standard laboratory workflow.

G Reaction Setup Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC, LC-MS Workup Workup Reaction Monitoring->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Characterization Characterization Purification->Characterization Pure Product

Caption: General experimental workflow for pyridone synthesis.

References

Application Notes and Protocols: 4-Benzyloxy-2-(1H)-pyridone as an Inhibitor of Bacillus anthracis Enoyl-ACP Reductase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoyl-acyl carrier protein (ACP) reductase (ENR), encoded by the FabI gene, is a crucial enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway.[1][2] This pathway is essential for building bacterial cell membranes, making ENR an attractive target for the development of novel antibacterial agents. The structural and organizational differences between bacterial ENR and the enzymes in the mammalian fatty acid synthesis pathway allow for the development of selective inhibitors.[3][4] This document details the application of 4-Benzyloxy-2-(1H)-pyridone and its derivatives as inhibitors of Bacillus anthracis enoyl-ACP reductase (BaENR).

Mechanism of Action

This compound and its analogs act as inhibitors of BaENR, which catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[1][4] By inhibiting this enzyme, these compounds disrupt the production of essential fatty acids, ultimately leading to the cessation of bacterial growth. The inhibitory activity of these 2-pyridone derivatives is influenced by the substituents on the pyridone ring, with hydrophobic groups at certain positions enhancing the inhibitory effect.[1]

Data Presentation

The inhibitory activities of a series of 2-pyridone derivatives against Bacillus anthracis enoyl-ACP reductase (BaENR) are summarized below. The data highlights the structure-activity relationship (SAR) within this class of compounds.

Compound IDR SubstituentBaENR IC50 (µM)Antibacterial Activity (MIC, µg/mL) vs. B. anthracis
1 H1.6 ± 0.2>64
2 2'-Cl0.4 ± 0.0516
3 3'-NO21.2 ± 0.1>64
4 3'-NH20.25 ± 0.03>64
5 4'-CN1.8 ± 0.2>64
6 4'-COOH>50>64
7 4'-CONH215.2 ± 1.5>64
8 3'-NHAc2.5 ± 0.3>64
9 3'-CH2OH3.5 ± 0.4>64
10 3'-isoxazole1.1 ± 0.1>64
11 OH (at position 4)18.5 ± 2.0>64
12 OH (at position 4), 2'-Cl7.5 ± 0.8>64
13 OH (at position 4), 3'-NH2>50>64
35 'Reversed' pyridone0.5 ± 0.0632

Data adapted from Tipparaju, S. K., et al. (2008). Design and synthesis of 2-pyridones as novel inhibitors of the Bacillus anthracis enoyl-ACP reductase. Bioorganic & medicinal chemistry letters, 18(12), 3565–3569.[1]

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the N-alkylation of 4-benzyloxy-2(1H)-pyridone is described below.

Materials:

  • 4-Benzyloxy-2(1H)-pyridone

  • Appropriate benzyl halide (e.g., benzyl bromide, 2-chlorobenzyl bromide)

  • Potassium tert-butoxide (KOtBu)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-benzyloxy-2(1H)-pyridone in anhydrous THF at 0 °C under an inert atmosphere (Argon), add potassium tert-butoxide (KOtBu) and tetrabutylammonium iodide (TBAI).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the corresponding benzyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-benzyloxy-2(1H)-pyridone derivative.[1]

Bacillus anthracis Enoyl-ACP Reductase (BaENR) Inhibition Assay

This protocol describes a kinetic assay to determine the 50% inhibitory concentration (IC50) of the synthesized compounds against BaENR. The assay monitors the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm.

Materials:

  • Purified BaENR enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Crotonoyl-CoA (Substrate)

  • Sodium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Test compounds dissolved in Dimethyl sulfoxide (DMSO)

  • 96-well half-area black plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing sodium phosphate buffer (100 mM, pH 7.5), DTT (1 mM), and the test compound at various concentrations (typically in serial dilution).

  • Add NADH to a final concentration of 200 µM.

  • Add the BaENR enzyme to a final concentration of 3 µg/ml.

  • Incubate the mixture for a short period at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, crotonoyl-CoA, to a final concentration of 0.8 mM.

  • Immediately monitor the decrease in absorbance at 340 nm continuously for 5.5 minutes using a spectrophotometer.

  • The percent inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of a control reaction containing only DMSO.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of Bacillus anthracis.

Materials:

  • Bacillus anthracis strain

  • Mueller-Hinton broth (or other suitable growth medium)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.

  • Prepare an inoculum of Bacillus anthracis and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well of the 96-well plate.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Visualizations

Signaling Pathway: Inhibition of Fatty Acid Synthesis

Inhibition_Pathway cluster_FAS Bacterial Fatty Acid Synthesis (FAS-II) Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Elongation_Cycle Elongation Cycle (FabH, FabG, FabZ) Malonyl_ACP->Elongation_Cycle Condensation, Reduction, Dehydration Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP BaENR BaENR (FabI) Enoyl_ACP->BaENR Reduction Acyl_ACP Acyl-ACP (Elongated) Fatty Acids Fatty Acids Acyl_ACP->Fatty Acids BaENR->Acyl_ACP Inhibitor This compound Inhibitor->BaENR Inhibition Cell Membrane\nBiosynthesis Cell Membrane Biosynthesis Fatty Acids->Cell Membrane\nBiosynthesis

Caption: Inhibition of BaENR by this compound disrupts the fatty acid synthesis pathway.

Experimental Workflow: BaENR Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Plate_Prep 1. Prepare 96-well plate with buffer, DTT, and test compound Add_NADH 2. Add NADH Plate_Prep->Add_NADH Add_Enzyme 3. Add BaENR enzyme Add_NADH->Add_Enzyme Initiate_Reaction 4. Initiate with Crotonoyl-CoA Add_Enzyme->Initiate_Reaction Monitor_Absorbance 5. Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Inhibition 6. Calculate % Inhibition Monitor_Absorbance->Calculate_Inhibition Determine_IC50 7. Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the IC50 of inhibitors against BaENR.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

SAR_Logic Lead_Compound 4-Benzyloxy-2(1H)-pyridone Scaffold Hydrophobic_Substituent Hydrophobic Substituent (e.g., 2'-Cl) Lead_Compound->Hydrophobic_Substituent Polar_Substituent Polar Substituent (e.g., 4'-COOH, 4-OH) Lead_Compound->Polar_Substituent Electron_Donating_Group Electron-Donating Group (e.g., 3'-NH2) Lead_Compound->Electron_Donating_Group Improved_Activity Improved Inhibitory Activity Hydrophobic_Substituent->Improved_Activity Decreased_Activity Decreased Inhibitory Activity Polar_Substituent->Decreased_Activity Electron_Donating_Group->Improved_Activity

Caption: Key SAR trends for 2-pyridone inhibitors of BaENR.

References

Application Notes and Protocols: Deprotection of the Benzyloxy Group to Yield 4-Hydroxy-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] A common and crucial step in the synthesis of these valuable molecules is the deprotection of a benzyloxy precursor to unveil the free 4-hydroxy group. The benzyl ether is a widely used protecting group due to its stability under various reaction conditions and its susceptibility to cleavage under mild reductive conditions.[3] This document provides detailed protocols and application notes for the deprotection of 4-benzyloxy-2-pyridone to 4-hydroxy-2-pyridone, a key transformation in the development of novel therapeutics. Notably, the N-debenzylation of related pyridone scaffolds has been employed in the synthesis of novel antibacterial agents that target DNA synthesis.[4]

Reaction Overview

The most common and efficient method for the deprotection of benzyl ethers is catalytic hydrogenation.[5] This method involves the cleavage of the carbon-oxygen bond of the benzyl ether using molecular hydrogen in the presence of a palladium catalyst, typically supported on carbon (Pd/C). The reaction is generally clean, high-yielding, and proceeds under mild conditions, making it suitable for complex molecules with sensitive functional groups.

Caption: Chemical transformation from 4-benzyloxy-2-pyridone to 4-hydroxy-2-pyridone.

Quantitative Data Summary

The following tables summarize typical reaction conditions and performance for the catalytic hydrogenation of 4-benzyloxy-2-pyridone.

Table 1: Reaction Parameters for Catalytic Hydrogenation

ParameterValueNotes
Substrate4-Benzyloxy-2-pyridone-
Catalyst10% Palladium on Carbon (Pd/C)5-10 mol% is typical.
Hydrogen SourceHydrogen gas (H₂)Typically 1 atm (balloon) or higher pressure.
SolventMethanol (MeOH) or Ethanol (EtOH)Protic solvents are generally effective.
TemperatureRoom Temperature (20-25 °C)Reaction is typically exothermic.
Reaction Time2-12 hoursMonitored by TLC or LC-MS.

Table 2: Representative Experimental Results

EntryCatalyst Loading (mol%)SolventH₂ Pressure (atm)Time (h)Yield (%)
15Methanol14>95
210Ethanol12>95
35Tetrahydrofuran (THF)36~90
410Ethyl Acetate18>90

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Balloon

This protocol describes the deprotection of 4-benzyloxy-2-pyridone using a standard laboratory setup with a hydrogen balloon.

Materials:

  • 4-Benzyloxy-2-pyridone

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade or higher)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Hydrogen balloon

  • Celite®

Procedure:

  • Reaction Setup:

    • To a round-bottom flask containing a magnetic stir bar, add 4-benzyloxy-2-pyridone (1.0 eq).

    • Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

    • Under a stream of inert gas (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.

    • Seal the flask with a septum.

  • Hydrogenation:

    • Connect the flask to a vacuum/inert gas manifold.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Evacuate the flask one final time and then introduce hydrogen gas from a balloon.

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the Celite® pad with the catalyst to dry completely, as it may ignite upon exposure to air. Keep it wet with the solvent.

    • Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-hydroxy-2-pyridone.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Purification A Dissolve 4-benzyloxy-2-pyridone in Methanol B Add 10% Pd/C under Inert Atmosphere A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Introduce H₂ (balloon) C->D E Stir Vigorously at Room Temperature D->E F Monitor Reaction by TLC/LC-MS E->F G Purge with Inert Gas F->G Reaction Complete H Filter through Celite® G->H I Solvent Evaporation H->I J Purification (if necessary) I->J

Caption: A generalized workflow for the catalytic hydrogenation of 4-benzyloxy-2-pyridone.

Discussion

Catalyst Selection and Handling:

  • 10% Pd/C is the most common catalyst for this transformation. Pearlman's catalyst (Pd(OH)₂/C) can also be used and is sometimes more effective for substrates prone to catalyst poisoning.

  • Safety is paramount when handling Pd/C. It is pyrophoric and can ignite flammable solvents upon contact with air. Always handle in an inert atmosphere and never allow the catalyst to become dry during filtration.

Solvent Choice:

  • Protic solvents like methanol and ethanol are generally preferred as they can facilitate the protonolysis step of the reaction mechanism.

  • Other solvents such as ethyl acetate and THF can also be used, but reaction times may be longer.

Potential Issues and Troubleshooting:

  • Catalyst Poisoning: The pyridone nitrogen itself can act as a catalyst poison, potentially slowing down the reaction. If the reaction stalls, adding a small amount of acetic acid can sometimes help by protonating the nitrogen and reducing its coordinating ability. However, this should be done with caution as it can affect acid-labile functional groups.

  • Incomplete Reaction: If the reaction is sluggish or incomplete, increasing the hydrogen pressure (using a Parr shaker, for example) or increasing the catalyst loading may be necessary.

  • Side Reactions: In some cases, over-reduction of the pyridone ring can occur, especially under harsh conditions (high pressure, high temperature, or with more active catalysts like platinum oxide). Careful monitoring of the reaction is essential to avoid this.

Conclusion

The deprotection of 4-benzyloxy-2-pyridone via catalytic hydrogenation is a reliable and high-yielding method for the synthesis of the valuable 4-hydroxy-2-pyridone core. This protocol provides a robust starting point for researchers in drug discovery and development. Careful attention to safety procedures, particularly when handling the pyrophoric catalyst, is essential for a successful and safe experiment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyloxy-2-(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4-Benzyloxy-2-(1H)-pyridone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic routes for the preparation of this compound:

  • O-benzylation of 4-hydroxy-2-pyridone: This is a direct and widely used method involving the reaction of 4-hydroxy-2-pyridone with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

  • Rearrangement of 4-benzyloxypyridine-N-oxide: This method involves the treatment of 4-benzyloxypyridine-N-oxide with acetic anhydride, which leads to a rearrangement to form the desired product.

Q2: I am getting a low yield in the O-benzylation of 4-hydroxy-2-pyridone. What are the potential causes?

Low yields in this reaction are often due to several factors:

  • Suboptimal reaction conditions: Incorrect choice of base, solvent, or temperature can significantly impact the yield.

  • Side reactions: The most common side reaction is the N-benzylation of the pyridone ring, leading to the formation of an undesired isomer. Di-benzylation can also occur.

  • Moisture in the reaction: The presence of water can hydrolyze the benzylating agent and affect the efficiency of the base.

  • Purity of starting materials: Impurities in 4-hydroxy-2-pyridone or the benzylating agent can lead to side reactions and lower yields.

Q3: How can I minimize the formation of the N-benzylated side product?

The ratio of N- to O-alkylation is influenced by the reaction conditions. To favor O-benzylation:

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. The choice of a weaker base may also favor O-alkylation.

  • Nature of the Benzylating Agent: While both benzyl bromide and benzyl chloride can be used, their reactivity can influence the product ratio.

  • Reaction Temperature: Controlling the temperature can help minimize the formation of by-products.

Q4: What is a typical yield for the synthesis from 4-benzyloxypyridine-N-oxide?

A reported procedure involving the reflux of 4-benzyloxypyridine-N-oxide with acetic anhydride gives a yield of approximately 49% after purification by recrystallization.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Base Use a freshly opened or properly stored base. Consider using a stronger base if deprotonation of 4-hydroxy-2-pyridone is incomplete.
Degraded Benzylating Agent Use a fresh bottle of benzyl bromide or benzyl chloride. These reagents can degrade over time.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction by TLC to avoid decomposition.
Poor Solubility of Reactants Choose a solvent in which all reactants are soluble. DMF and DMSO are common choices for the O-benzylation of 4-hydroxy-2-pyridone.
Presence of Moisture Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products (Observed on TLC)
Possible Cause Suggested Solution
Competing N-benzylation Optimize the base and solvent system. Polar aprotic solvents tend to favor O-alkylation. Experiment with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) to find the best selectivity.
Di-benzylation Use a stoichiometric amount of the benzylating agent (1.0-1.2 equivalents). Adding the benzylating agent dropwise can also help minimize this side reaction.
Impure Starting Materials Ensure the purity of 4-hydroxy-2-pyridone and the benzylating agent before starting the reaction.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Co-elution of N- and O-benzylated Isomers Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective method for separating the desired O-benzylated product.
Product is an Oil or Difficult to Crystallize Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the recommended method.
Emulsion Formation During Workup Add brine (saturated NaCl solution) to the aqueous layer during extraction to help break up emulsions.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

Starting Material Reagents and Conditions Solvent Yield Reference
4-benzyloxypyridine-N-oxideAcetic anhydride, reflux for 1.5 hoursAcetic anhydride49%[1]
4-hydroxy-2-pyridoneBenzyl bromide, K₂CO₃DMFNot specifiedGeneral Method
4-hydroxy-2-pyridoneBenzyl chloride, NaHDMFNot specifiedGeneral Method

Experimental Protocols

Protocol 1: Synthesis from 4-Benzyloxypyridine-N-oxide[1]
  • Reaction Setup: In a round-bottom flask, add 4-benzyloxypyridine-N-oxide (1 equivalent) and acetic anhydride (approx. 6 mL per gram of N-oxide).

  • Heating: Heat the mixture to reflux and maintain for 1.5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the acetic anhydride.

    • Dissolve the residue in a mixture of ethyl acetate and methanol.

    • Stir the solution at 60 °C for 2 hours.

  • Purification:

    • Cool the solution to room temperature to allow the product to precipitate.

    • Collect the solid by filtration.

    • The crude product can be further purified by recrystallization from a mixture of methanol and ethyl acetate to afford pure this compound.

Protocol 2: General Procedure for O-benzylation of 4-hydroxy-2-pyridone
  • Reaction Setup: To a solution of 4-hydroxy-2-pyridone (1 equivalent) in an anhydrous solvent (e.g., DMF), add the base (1.1-1.5 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Addition of Benzylating Agent: Stir the mixture for 30-60 minutes, then add benzyl bromide or benzyl chloride (1.0-1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: O-benzylation of 4-hydroxy-2-pyridone cluster_route2 Route 2: Rearrangement of 4-benzyloxypyridine-N-oxide start1 4-hydroxy-2-pyridone step1_1 Add base (e.g., K2CO3, NaH) in anhydrous solvent (e.g., DMF) start1->step1_1 step1_2 Add benzyl halide (e.g., BnBr, BnCl) step1_1->step1_2 step1_3 Reaction and Monitoring (TLC) step1_2->step1_3 workup1 Aqueous Workup and Extraction step1_3->workup1 purification1 Purification (Column Chromatography or Recrystallization) workup1->purification1 end1 This compound purification1->end1 start2 4-benzyloxypyridine-N-oxide step2_1 Reflux in Acetic Anhydride start2->step2_1 workup2 Concentration and Dissolution step2_1->workup2 purification2 Recrystallization workup2->purification2 end2 This compound purification2->end2

Caption: Experimental workflows for the two primary synthetic routes to this compound.

Troubleshooting_Yield start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture side_reactions Investigate Side Reactions (N-benzylation) start->side_reactions purify_materials Purify Starting Materials check_purity->purify_materials optimize_conditions Optimize Base/Solvent and Stoichiometry check_conditions->optimize_conditions dry_reagents Use Anhydrous Solvents and Inert Atmosphere check_moisture->dry_reagents side_reactions->optimize_conditions end Improved Yield optimize_conditions->end purify_materials->end dry_reagents->end

Caption: A troubleshooting decision tree for addressing low yields in the synthesis.

N_vs_O_Alkylation cluster_factors Influencing Factors pyridone 4-hydroxy-2-pyridone Anion (Ambident Nucleophile) n_alkylation N-benzylation (Kinetic Product - often) pyridone->n_alkylation Attack at Nitrogen o_alkylation O-benzylation (Thermodynamic Product - often) pyridone->o_alkylation Attack at Oxygen solvent Solvent solvent->pyridone base Base base->pyridone temperature Temperature temperature->pyridone counterion Counter-ion counterion->pyridone

Caption: Factors influencing the regioselectivity of N- versus O-benzylation of 4-hydroxy-2-pyridone.

References

Technical Support Center: Purifying 4-Benzyloxy-2-(1H)-pyridone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-Benzyloxy-2-(1H)-pyridone. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the recrystallization of this compound.

Q1: My this compound oiled out during cooling instead of forming crystals. What should I do?

A1: "Oiling out," the separation of the dissolved solid as a liquid, can occur for several reasons. Here are some solutions:

  • Re-dissolve and cool slowly: Reheat the solution until the oil fully dissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool to room temperature undisturbed, followed by gradual cooling in an ice bath. Slower cooling rates promote the formation of crystals over oils.

  • Modify the solvent system: If the problem persists, the solvent system may not be optimal. If you are using a mixed solvent system like methanol/ethyl acetate, try increasing the proportion of the solvent in which the compound is less soluble (in this case, likely ethyl acetate) before cooling.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[1]

  • Seeding: Introduce a tiny, pure crystal of this compound to the cooled solution to act as a template for crystal growth.[1]

Q2: I have a very low yield of purified this compound after recrystallization. What went wrong?

A2: A low recovery of your product can be frustrating. Consider the following potential causes and their remedies:

  • Excessive solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor, even after cooling. To avoid this, use the minimum amount of hot solvent required to completely dissolve the crude product.[1]

  • Premature crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated to prevent the solution from cooling and crystallizing in the funnel.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q3: No crystals are forming, even after cooling the solution in an ice bath for an extended period. What steps can I take?

A3: A supersaturated solution that fails to produce crystals can be addressed with the following techniques:

  • Induce crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can initiate crystallization.[1]

  • Reduce the solvent volume: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Introduce a new surface: Sometimes, adding a small, inert solid like a boiling chip can provide a surface for nucleation.

Q4: My final product of this compound is still colored. How can I remove colored impurities?

A4: If your purified product retains a colored tint, you can try the following:

  • Activated Charcoal Treatment: Dissolve the impure product in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (a spatula tip is often sufficient) and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

  • Repeat the recrystallization: A second recrystallization can often remove residual impurities, including those that are colored.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixture of methanol and ethyl acetate has been shown to be effective for the recrystallization of this compound.[2] Generally, for pyridone derivatives, polar protic solvents like ethanol and methanol, or a combination of a good solvent with a poor solvent (an anti-solvent), are good starting points.[3]

Q2: How do I perform a solvent screening to find a suitable recrystallization solvent?

A2: To find an optimal solvent, place a small amount of your crude this compound in several test tubes. Add a few drops of different solvents to each. A good recrystallization solvent will dissolve the compound when heated but will result in poor solubility at room temperature.[4]

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 201-203 °C.[2][5] A sharp melting point within this range is a good indicator of high purity.

Q4: What if recrystallization fails to purify my this compound? Are there alternative methods?

A4: If recrystallization does not yield a product of sufficient purity, other techniques can be employed. For polar heterocyclic compounds like this compound, column chromatography using silica gel or alumina can be an effective purification method.[6] Additionally, acid-base extraction can be used to separate basic or acidic impurities.

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. The following table provides a guide to potential solvent systems for this compound based on a known successful system and systems used for analogous pyridone derivatives.[3]

Solvent SystemSuitability for Pyridone DerivativesNotes
Methanol/Ethyl Acetate Reported to be effective A known successful system for this compound.[2]
Methanol GoodOften provides good crystal formation for N-aryl pyridones.[3]
Ethanol GoodA common and effective solvent for recrystallizing pyridone derivatives.[3]
Ethanol/Water GoodThe addition of water as an anti-solvent can improve crystal yield.[3]
Ethyl Acetate/Hexane GoodA suitable option if the compound is too soluble in pure ethyl acetate.[3]
Toluene/Heptane ModerateMore suitable for less polar pyridone derivatives.[3]

Experimental Protocols

Recrystallization of this compound using Methanol/Ethyl Acetate

This protocol is adapted from a known procedure for the purification of this compound.[2]

  • Dissolution: In a suitable flask, dissolve the crude this compound in a solvent mixture of ethyl acetate and a smaller volume of methanol (e.g., 150 mL ethyl acetate and 10 mL methanol for approximately 13g of crude product).[2]

  • Heating: Gently heat the mixture with stirring to a temperature of around 60 °C to ensure complete dissolution.[2]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals of this compound should precipitate out of the solution.[2] For maximum yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation Crude Crude Product Solvent Add Minimum Hot Solvent Crude->Solvent Dissolved Dissolved Product in Hot Solution Solvent->Dissolved Hot_Filtration Hot Filtration (Optional) Dissolved->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Flowchart cluster_oiling Oiling Out cluster_yield Low Yield cluster_no_crystals No Crystals Form Start Recrystallization Issue Oiling_Out Oiling_Out Start->Oiling_Out Product oils out? Low_Yield Low_Yield Start->Low_Yield Low yield? No_Crystals No_Crystals Start->No_Crystals No crystals? Reheat Reheat and Cool Slowly Modify_Solvent Modify Solvent Ratio Reheat->Modify_Solvent Scratch_Seed Scratch/Seed Modify_Solvent->Scratch_Seed Success Successful Purification Scratch_Seed->Success Check_Solvent_Vol Check Solvent Volume Ensure_Cooling Ensure Thorough Cooling Check_Solvent_Vol->Ensure_Cooling Cold_Wash Use Ice-Cold Wash Ensure_Cooling->Cold_Wash Cold_Wash->Success Induce_Crystallization Induce (Scratch/Seed) Reduce_Solvent Reduce Solvent Volume Induce_Crystallization->Reduce_Solvent Reduce_Solvent->Success Oiling_Out->Reheat Yes Low_Yield->Check_Solvent_Vol Yes No_Crystals->Induce_Crystallization Yes

Caption: Troubleshooting flowchart for common recrystallization issues.

References

Controlling N-alkylation versus O-alkylation in 2-pyridones.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N- or O-alkylation of 2-pyridones.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N- and O-alkylated products?

The primary reason for obtaining a mixture of products is the inherent tautomerism of 2-pyridones, which exist in equilibrium with 2-hydroxypyridines.[1][2][3][4] This equilibrium makes the pyridone an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms.[4][5] The final product ratio is highly dependent on the reaction conditions.[4]

Q2: How can I favor N-alkylation?

Several factors can be adjusted to promote N-alkylation:

  • Base Selection: The choice of base is critical. Bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used to favor N-alkylation.[6]

  • Solvent System: A mild and regioselective N-alkylation has been developed using a micellar system with Tween 20 in water, which can enhance N-selectivity.[6][7][8]

  • Alkylating Agent: While a range of alkyl halides can be used, the reactivity and steric hindrance of the electrophile can influence the outcome.

  • Alternative Methodologies:

    • A P(NMe₂)₃-mediated reaction with α-keto esters provides high selectivity for N-alkylation under mild conditions.[1]

    • Starting with a 2-halopyridine and performing the N-alkylation prior to forming the pyridone can circumvent the issue of competing O-alkylation.[3][9]

Q3: What conditions favor O-alkylation?

To selectively obtain the O-alkylated product, consider the following approaches:

  • Catalyst and Reagent Choice:

    • Triflic acid (TfOH)-catalyzed carbenoid insertion offers excellent regioselectivity for O-alkylation (>99:1).[10]

    • A visible-light-promoted, catalyst-free reaction with α-aryldiazoacetates can achieve perfect O-selectivity.[11]

    • The use of triflic acid with 2H-azirines as the alkylating agent can also lead to high yields of the O-alkylated product.[2][12]

  • Mitsunobu Reaction: The Mitsunobu reaction is known to favor O-alkylation of 2-pyridones.[4]

  • Hard Electrophiles: Generally, harder electrophiles tend to react at the harder oxygen atom, leading to O-alkylation.

Q4: Do substituents on the 2-pyridone ring affect the alkylation outcome?

Yes, substituents on the 2-pyridone ring can influence the N/O selectivity. The electronic effects of the substituents can alter the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the product ratio.[6] For instance, the introduction of aryl groups has been shown to favor the formation of O-alkylated pyridines.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion 1. Inappropriate base or insufficient base strength.2. Low reactivity of the alkylating agent.3. Poor solubility of starting materials.4. Reaction temperature is too low.1. Switch to a stronger base (e.g., Cs₂CO₃).2. Use a more reactive alkylating agent (e.g., iodide instead of chloride) or increase the reaction temperature.3. Employ a different solvent system or use a phase-transfer catalyst. A micellar system with Tween 20 in water can improve solubility.[6][7][8]4. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Mixture of N- and O-alkylated products with low selectivity 1. Reaction conditions are not optimized for the desired isomer.2. The chosen base/solvent combination does not sufficiently differentiate between the N and O nucleophiles.1. For N-alkylation , consider using Cs₂CO₃ in DMF or the Tween 20/water system.[6]2. For O-alkylation , explore TfOH-catalyzed carbenoid insertion or visible-light promotion with diazo compounds for higher selectivity.[10][11]
Formation of dialkylated or other side products 1. Use of an excess of a highly reactive alkylating agent.2. The reaction temperature is too high, leading to decomposition or side reactions.1. Use a stoichiometric amount of the alkylating agent or add it portion-wise.2. Optimize the reaction temperature to be high enough for conversion but low enough to minimize side product formation.
Difficulty in separating N- and O-isomers The isomers may have very similar polarities.1. Optimize the reaction for higher selectivity to simplify purification.2. Use a different column chromatography stationary phase or solvent system. Consider preparative HPLC if separation is particularly challenging.

Data Summary Tables

Table 1: Conditions for Selective N-Alkylation of 2-Pyridones

2-Pyridone SubstrateAlkylating AgentBaseSolventTemp (°C)N/O RatioYield (%)Reference
5-Bromo-2-pyridoneBenzyl bromideK₂CO₃Tween 20/H₂ORT>19:176
2-PyridoneBenzyl bromidei-Pr₂NEtTween 20/H₂ORT10:1-[7]
3-Cyano-2-pyridoneVarious alkyl halidesCs₂CO₃--N-alkylation favored-[6]
2-PyridoneBenzoylformateP(NMe₂)₃TolueneRTHigh N-selectivityGood to excellent
5-Bromo-2-pyridonePrimary alkyl halidesK₂CO₃Tween 20/H₂ORT>6:140-94[7][8]
5-Bromo-2-pyridoneSecondary alkyl iodidesK₂CO₃Tween 20/H₂ORT2.4:1 to 7:140-94[6]

Table 2: Conditions for Selective O-Alkylation of 2-Pyridones

2-Pyridone SubstrateAlkylating AgentCatalyst/PromoterSolventTemp (°C)N/O RatioYield (%)Reference
2-PyridoneDiazo compoundsTfOH-->1:99Good[10]
2-Pyridoneα-AryldiazoacetatesVisible light--O-alkylation onlyGood[11]
2-Pyridone2H-AzirinesTriflic acid--High O-selectivityHigh[2][12]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in a Micellar System[6][7]
  • To a reaction vessel, add the 2-pyridone (1.0 equiv), the alkyl halide (1.2 equiv), and the base (e.g., K₂CO₃, 1.2 equiv).

  • Add a 2% w/w solution of Tween 20 in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for O-Alkylation via TfOH-Catalyzed Carbenoid Insertion[10]
  • Dissolve the 2-pyridone (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add the diazo compound (1.1 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add a catalytic amount of triflic acid (TfOH).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visual Guides

Alkylation_Selectivity cluster_N Favors N-Alkylation cluster_O Favors O-Alkylation Pyridone 2-Pyridone Tautomerism N_Anion Pyridone Anion (N-nucleophile) Pyridone->N_Anion Deprotonation O_Anion Hydroxypyridine Anion (O-nucleophile) Pyridone->O_Anion Deprotonation N_Alkylation N-Alkylated Product N_Anion->N_Alkylation + Electrophile O_Alkylation O-Alkylated Product O_Anion->O_Alkylation + Electrophile Base_N Base: Cs₂CO₃, K₂CO₃ Solvent_N Solvent: Tween 20/H₂O Reagent_N Reagent: P(NMe₂)₃ + α-keto ester Catalyst_O Catalyst/Promoter: TfOH, Visible Light Reagent_O Reagent: Diazo compounds, 2H-Azirines Reaction_O Reaction Type: Mitsunobu

Caption: Factors influencing N- vs. O-alkylation selectivity.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Alkylation of 2-Pyridone check_outcome Analyze Product Mixture (TLC, LC-MS, NMR) start->check_outcome desired_product Desired Product Obtained (High Yield & Selectivity) check_outcome->desired_product Success low_conversion Issue: Low Conversion check_outcome->low_conversion Problem poor_selectivity Issue: Poor N/O Selectivity check_outcome->poor_selectivity Problem side_products Issue: Side Products check_outcome->side_products Problem solution_conversion Increase Temp. Change Base/Solvent Use More Reactive Electrophile low_conversion->solution_conversion solution_selectivity_N For N-Alkylation: Use Cs₂CO₃ Tween 20/H₂O poor_selectivity->solution_selectivity_N solution_selectivity_O For O-Alkylation: Use TfOH/Diazo Visible Light poor_selectivity->solution_selectivity_O solution_side_products Lower Temp. Use Stoichiometric Reagents side_products->solution_side_products solution_conversion->check_outcome Re-run Experiment solution_selectivity_N->check_outcome Re-run Experiment solution_selectivity_O->check_outcome Re-run Experiment solution_side_products->check_outcome Re-run Experiment

Caption: A logical workflow for troubleshooting 2-pyridone alkylation experiments.

References

Technical Support Center: Optimizing Mild N-Alkylation of 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the mild N-alkylation of 2-pyridones.

Troubleshooting Guide

Low yields and poor selectivity are common challenges in the N-alkylation of 2-pyridones. The following table outlines potential issues, their causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Conversion 1. Insufficiently active alkylating agent: Some alkylating agents require more forcing conditions. 2. Base is too weak: The chosen base may not be strong enough to deprotonate the 2-pyridone effectively. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor solubility of reagents: The 2-pyridone or base may not be sufficiently soluble in the chosen solvent.1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Use a stronger base such as Cs₂CO₃ or K₂CO₃. 3. Gradually increase the reaction temperature, for example, from room temperature to 70°C, while monitoring for side product formation.[1] 4. Consider using a micellar system (e.g., 2% w/w Tween 20 in water) to improve solubility and reaction rates.[2][3]
Poor N/O Selectivity (High O-Alkylation) 1. Nature of the alkylating agent: Secondary alkyl halides are more prone to O-alkylation.[2][4] 2. Choice of base and solvent: Certain base/solvent combinations can favor O-alkylation. For instance, the use of some bases may lead to lower N/O ratios.[1] 3. Reaction temperature: Higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product.1. If possible, use primary or benzyl halides, which generally favor N-alkylation. Ratios of >5:1 (benzyl halides) and >6:1 (primary alkyl halides) have been reported.[2][4] 2. Employ conditions known to favor N-alkylation, such as CsF in DMF for activated alkyl halides or K₂CO₃ in a Tween 20/water micellar system.[3][5] With the latter system, N/O ratios of up to 17:1 have been achieved.[1] 3. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Formation of Side Products 1. Decomposition of starting materials or products: This can be caused by excessive heat or incompatible reagents. 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. 3. Use of excess strong base: This can lead to undesired side reactions.1. Monitor the reaction by TLC or LC-MS to identify the optimal reaction time and avoid prolonged heating. 2. Ensure the solvent is appropriate for the chosen base and temperature. 3. Use a stoichiometric amount of a milder base when possible.
Difficulty in Product Isolation 1. Similar polarity of N- and O-alkylated products: This can make chromatographic separation challenging. 2. Emulsion formation during workup: This is more common when using surfactants like Tween 20.1. Optimize chromatographic conditions (e.g., solvent gradient, choice of stationary phase) to improve separation. 2. If an emulsion forms, try adding a saturated brine solution to break it.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor selectivity in 2-pyridone N-alkylation?

A1: The most common issue is the competing O-alkylation reaction. 2-pyridone exists in tautomeric equilibrium with 2-hydroxypyridine, and its deprotonation results in an ambident nucleophile that can be alkylated at either the nitrogen or the oxygen atom.[6][7] The choice of alkylating agent, base, and solvent significantly influences the N/O product ratio.[4]

Q2: How can I improve the N-selectivity of my reaction?

A2: To enhance N-selectivity, consider the following:

  • Use a primary or benzylic halide as the alkylating agent.[2][4]

  • Employ a micellar system , such as Tween 20 in water, with a base like K₂CO₃. This has been shown to significantly favor N-alkylation.[2][3]

  • For activated alkyl halides, cesium fluoride (CsF) can be an effective base for promoting N-alkylation.[5]

  • Running the reaction at a lower temperature may also improve N-selectivity.

Q3: My reaction is not proceeding to completion. What should I do?

A3: If your reaction stalls, you can try the following:

  • Increase the reaction temperature in increments, while carefully monitoring for the formation of byproducts.

  • Use a more reactive alkylating agent (e.g., switch from an alkyl bromide to an alkyl iodide).

  • Ensure your reagents are pure and dry , as impurities can inhibit the reaction.

  • Consider using a stronger base to ensure complete deprotonation of the 2-pyridone.

Q4: Are there any alternatives to direct alkylation to avoid the N/O selectivity issue?

A4: Yes, alternative strategies exist. One approach involves the N-alkylation of a 2-alkoxypyridine, followed by a rearrangement or cleavage to yield the N-alkyl-2-pyridone.[8][9] Another method utilizes 2-halopyridinium salts as precursors, which can circumvent the issue of competitive O-alkylation.[10]

Experimental Protocols

General Protocol for Mild N-Alkylation in a Micellar System

This protocol is adapted from a reported mild and regioselective N-alkylation of 2-pyridones in water.[2][3]

Materials:

  • 2-Pyridone derivative (1.0 equiv)

  • Alkyl halide (1.2 - 2.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tween 20

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar

Procedure:

  • To the reaction vessel, add the 2-pyridone derivative, potassium carbonate, and a magnetic stir bar.

  • Prepare a 2% (w/w) solution of Tween 20 in deionized water.

  • Add a sufficient amount of the Tween 20 solution to the reaction vessel to fully dissolve/suspend the solids.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction mixture at room temperature. For less reactive alkyl halides, the temperature may be increased to 70°C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated 2-pyridone.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the N-alkylation of 2-pyridones.

TroubleshootingWorkflow cluster_lc Troubleshooting Low Conversion cluster_ps Troubleshooting Poor Selectivity start Start: N-Alkylation of 2-Pyridone check_conversion Check Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% lc_sol1 Increase Temperature low_conversion->lc_sol1 lc_sol2 Use More Reactive Alkyl Halide low_conversion->lc_sol2 lc_sol3 Use Stronger Base low_conversion->lc_sol3 lc_sol4 Improve Solubility (e.g., Micellar System) low_conversion->lc_sol4 check_selectivity Check N/O Selectivity good_conversion->check_selectivity poor_selectivity Poor N/O Selectivity check_selectivity->poor_selectivity High O-Alkylation good_selectivity Good N/O Selectivity check_selectivity->good_selectivity High N-Alkylation ps_sol1 Use Primary/Benzylic Halide poor_selectivity->ps_sol1 ps_sol2 Change Base/Solvent System poor_selectivity->ps_sol2 ps_sol3 Lower Reaction Temperature poor_selectivity->ps_sol3 isolate_product Isolate and Purify Product good_selectivity->isolate_product end End: Pure N-Alkyl-2-Pyridone isolate_product->end lc_sol1->start Re-run Reaction lc_sol2->start Re-run Reaction lc_sol3->start Re-run Reaction lc_sol4->start Re-run Reaction ps_sol1->start Re-run Reaction ps_sol2->start Re-run Reaction ps_sol3->start Re-run Reaction

References

Identifying and minimizing side reactions in pyridone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during pyridone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during pyridone synthesis?

A1: The most prevalent side reactions in pyridone synthesis depend on the specific synthetic route employed. However, some common issues across various methods include:

  • Incomplete Cyclization: The final ring-closing step to form the pyridone may not go to completion, leading to the accumulation of linear intermediates. This is often observed in reactions like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses.[1]

  • Self-Condensation of Starting Materials: Reactants, particularly those with active methylene groups like 1,3-dicarbonyl compounds or cyanoacetic esters, can react with themselves to form undesired dimers or polymers.[1]

  • Formation of Regioisomers: In syntheses involving unsymmetrical starting materials, different cyclization pathways can lead to a mixture of isomeric pyridone products.

  • Tautomerization Issues: The equilibrium between the pyridone and its hydroxypyridine tautomer can sometimes lead to follow-on reactions that consume the desired product.[1]

  • Decomposition of Starting Materials or Products: High reaction temperatures or harsh acidic or basic conditions can lead to the degradation of sensitive functional groups on the reactants or the final pyridone product.

Q2: How can I monitor the progress of my pyridone synthesis and detect the formation of side products?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for monitoring reaction progress.

  • TLC: This is a quick and straightforward method to qualitatively track the consumption of starting materials and the formation of the product and any byproducts.[1] By co-spotting the reaction mixture with the starting materials, you can visually assess the reaction's progress. The appearance of new spots indicates the formation of other compounds.

  • LC-MS: This technique provides more detailed information. It separates the components of the reaction mixture and provides the mass of each component, which is invaluable for identifying potential side products and intermediates.[1]

Q3: I'm observing a low yield in my pyridone synthesis. What are the likely causes and how can I improve it?

A3: Low yields are a frequent challenge in organic synthesis. For pyridone synthesis, common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Many pyridone syntheses, like the Bohlmann-Rahtz reaction, require elevated temperatures for efficient cyclodehydration.[1] Insufficient heating or incorrect reaction times can result in incomplete conversion.

  • Incorrect Stoichiometry: Precise control over the molar ratios of your reactants is crucial to minimize self-condensation and other side reactions.[1]

  • Catalyst Inefficiency or Deactivation: In catalytic reactions, the catalyst may be inactive or may deactivate over the course of the reaction.

  • Atmosphere and Solvent Purity: Many of the intermediates in pyridone synthesis are sensitive to moisture and oxygen. Using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

Troubleshooting Guides for Common Pyridone Syntheses

Guareschi-Thorpe Condensation

The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones from a cyanoacetamide and a 1,3-dicarbonyl compound.[2]

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time and/or temperature.- Ensure efficient stirring.- Use a catalyst such as piperidine or an acid to promote the reaction.
Self-condensation of the 1,3-dicarbonyl compound.- Add the 1,3-dicarbonyl compound slowly to the reaction mixture.- Ensure accurate stoichiometry.
Multiple Spots on TLC Formation of linear intermediates due to incomplete cyclization.- Increase reaction temperature or time to favor the final cyclization step.- Consider using a dehydrating agent to drive the equilibrium towards the cyclized product.
Formation of byproducts from the alcohol corresponding to the ester used.- This is a common byproduct if an ester is used as the 1,3-dicarbonyl component. It can typically be removed during purification.

Experimental Protocol: Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (10 mmol) and 2,4-pentanedione (10 mmol).

  • Add ethanol (20 mL) and a catalytic amount of piperidine (0.5 mmol).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • The product will often precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the pure 3-cyano-4,6-dimethyl-2-pyridone.

Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz synthesis produces substituted pyridines from the condensation of an enamine with an ethynyl ketone. The reaction proceeds through an aminodiene intermediate which then undergoes cyclodehydration.[3]

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield High temperatures required for cyclodehydration are not reached or lead to decomposition.- Use a Brønsted acid catalyst (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15) to lower the required reaction temperature.[4]- Employ a Lewis acid catalyst such as Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene.[4]
Incomplete E/Z isomerization of the aminodiene intermediate.- Higher temperatures generally favor the isomerization required for cyclization.[3]
Formation of Aminodiene Intermediate as the Main Product The cyclodehydration step is not proceeding efficiently.- Increase the reaction temperature.- Add an acid catalyst to promote cyclization and dehydration.
Decomposition of Starting Materials Acid-sensitive enamines can decompose in the presence of strong acid catalysts.- Use milder acid catalysts like Amberlyst-15.[3]

Experimental Protocol: Bohlmann-Rahtz Synthesis of a Substituted Pyridine

  • To a flame-dried round-bottom flask under an inert atmosphere, add the enamine (1 mmol) and the ethynyl ketone (1 mmol).

  • Add anhydrous toluene (5 mL) followed by a Lewis acid catalyst such as Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.1 mmol).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which is then oxidized to the corresponding pyridine.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield of Pyridine Incomplete oxidation of the dihydropyridine intermediate.- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO₄, or iodine).- Monitor the oxidation step by TLC to confirm complete conversion.
Formation of Tricyclic Pyrans in Unsymmetrical Syntheses Incorrect order of reagent addition can lead to the formation of undesired intermediates.- It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[4]
Side Reactions from Aldehyde Self-condensation of the aldehyde (if it has α-hydrogens).- Use an aldehyde without α-hydrogens (e.g., formaldehyde or benzaldehyde).- Add the aldehyde slowly to the reaction mixture.

Purification of Pyridones

Purification of pyridones, especially those that are polar, can be challenging.

Common Purification Problems and Solutions:

Problem Potential Cause Solution
Streaking on Silica Gel Column Strong interaction of the basic pyridine nitrogen with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.5-2%) or a solution of ammonium hydroxide in methanol to the eluent.[5]- Consider using a different stationary phase, such as neutral or basic alumina.
Poor Solubility in Chromatography Solvents High polarity of the pyridone derivative.- Use more polar solvent systems, such as dichloromethane/methanol.- If the compound is still insoluble, consider dissolving it in a minimal amount of a stronger solvent (e.g., DMF or DMSO) and adsorbing it onto silica gel before loading onto the column.
Product Loss on the Column Irreversible adsorption of the polar product onto the silica gel.- Deactivate the silica gel by pre-eluting the column with the eluent containing a basic modifier.- Use a less polar eluent system if possible to reduce interaction with the stationary phase.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Bohlmann-Rahtz Pyridine Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
None1602445
Acetic Acid1101275
Yb(OTf)₃110885
Amberlyst-15801880

Note: Yields are illustrative and can vary depending on the specific substrates and reaction scale.

Table 2: Comparison of Solvent Systems for Purification of a Polar Pyridone Derivative by Column Chromatography

Solvent System (v/v)Rf of ProductSeparation Quality
Hexane/Ethyl Acetate (1:1)0.1Poor, significant tailing
Dichloromethane/Methanol (95:5)0.3Good separation
Dichloromethane/Methanol with 1% Triethylamine (95:5)0.35Excellent separation, no tailing

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Pyridone Synthesis cluster_purification Purification cluster_analysis Analysis reactants Starting Materials (e.g., 1,3-Dicarbonyl, Amine) reaction_mixture Reaction Mixture reactants->reaction_mixture reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_mixture->reaction_monitoring Periodic Sampling workup Aqueous Workup reaction_mixture->workup After Completion crude_product Crude Pyridone workup->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Pyridone column_chromatography->pure_product recrystallization->pure_product nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms purity_assessment Purity Assessment (HPLC) pure_product->purity_assessment

Caption: General experimental workflow for pyridone synthesis, purification, and analysis.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_atmosphere Ensure Inert Atmosphere & Anhydrous Solvents start->check_atmosphere optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Impure/Incorrect check_conditions->optimize_conditions Suboptimal change_catalyst Screen Different Catalysts check_conditions->change_catalyst check_atmosphere->optimize_conditions Not Controlled monitor_reaction Monitor for Side Products (TLC/LC-MS) purification_loss Evaluate Purification Procedure for Product Loss monitor_reaction->purification_loss Side Products Identified yield_improved Yield Improved monitor_reaction->yield_improved Side Reactions Minimized optimize_conditions->monitor_reaction change_catalyst->monitor_reaction purification_loss->yield_improved Procedure Optimized

Caption: Troubleshooting guide for low yields in pyridone synthesis.

guareschi_thorpe_mechanism cluster_reactants Reactants cyanoacetamide Cyanoacetamide knoevenagel Knoevenagel Condensation cyanoacetamide->knoevenagel dicarbonyl 1,3-Dicarbonyl dicarbonyl->knoevenagel side_reaction Side Reaction: Self-Condensation dicarbonyl->side_reaction intermediate1 α,β-Unsaturated Intermediate knoevenagel->intermediate1 michael_addition Michael Addition of Enamine intermediate1->michael_addition intermediate2 Linear Intermediate michael_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization incomplete_cyclization Side Product: Linear Intermediate intermediate2->incomplete_cyclization dehydration Dehydration cyclization->dehydration pyridone 2-Pyridone Product dehydration->pyridone

Caption: Simplified reaction pathway for the Guareschi-Thorpe synthesis, highlighting potential side reactions.

References

Technical Support Center: Selective Functionalization of the Pyydone Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the pyridone ring. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments. Pyridone scaffolds are crucial in medicinal chemistry, and their precise functionalization is key to developing novel therapeutics.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective functionalization of a 2-pyridone ring?

A1: The primary challenge is controlling regioselectivity. The 2-pyridone ring has four potential C-H functionalization sites (C3, C4, C5, and C6), each with different electronic properties.[6] The C3 and C5 positions are electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient, favoring nucleophilic attack.[6] Another significant challenge is chemoselectivity, as reactions can occur at the nitrogen or oxygen atoms in addition to the carbon positions.[7][8]

Q2: What factors determine the site selectivity (e.g., C3 vs. C6) in C-H functionalization of 2-pyridones?

A2: Site selectivity is governed by a combination of factors including the catalyst system, directing groups, and steric hindrance.[6][9]

  • Catalyst Control: Different transition metals favor different positions. For example, manganese-mediated reactions can show high selectivity for the C3 position, while nickel/AlMe₃ catalysis often directs functionalization to the C6 position.[6][10] Cobalt and rhodium catalysts have also been used to achieve C6-selectivity.[11][12]

  • Directing Groups: While many methods aim for directing-group-free functionalization, the inherent coordination of the pyridone's carbonyl oxygen can act as a directing group, influencing the regioselectivity of C-H activation.[10]

  • Steric Effects: Bulky substituents on the pyridone ring or on the coupling partners can sterically hinder reaction at adjacent positions, thereby influencing the final regiochemical outcome.[6][9] Iridium-catalyzed borylation, for instance, is predominantly controlled by steric factors.[12]

Q3: How can I control N-arylation versus O-arylation of 2-pyridones?

A3: The N- versus O-arylation of 2-pyridones, which are ambident nucleophiles, can be controlled by the choice of base and solvent under metal-free conditions using diaryliodonium salts.[7][8] Generally, using a weaker, bulkier base like N,N-diethylaniline in a non-polar solvent such as fluorobenzene selectively yields the N-arylated product.[7][8] Conversely, a stronger base like quinoline in a solvent like chlorobenzene favors the O-arylated product.[7]

Q4: Are there strategies to functionalize the typically less reactive C4 and C5 positions?

A4: Yes, while C3 and C6 are more commonly targeted, methods for C4 and C5 functionalization exist. Iridium-catalyzed C-H borylation has been shown to functionalize the C4, C5, and C6 positions with high site-selectivity, which is controlled by the judicious choice of ligand and solvent.[6][12] The resulting borylated pyridones can then undergo subsequent cross-coupling reactions to introduce a variety of functional groups.[12]

Troubleshooting Guides

Guide 1: Poor Regioselectivity (Mixture of Isomers)

Q: My C-H functionalization reaction is producing a mixture of C3/C5 and C6-substituted isomers. How can I improve the selectivity for a single position?

A: Achieving high regioselectivity is a common problem.[6] Here is a workflow to troubleshoot and optimize your reaction.

G cluster_tips Optimization Strategies start Problem: Poor Regioselectivity (Mixture of Isomers) catalyst 1. Review Catalyst System start->catalyst ligand 2. Modify Ligand/Additive catalyst->ligand c6_cat Seeking C6-Functionalization? Try Ni/AlMe₃ or Co(III) catalysts. catalyst->c6_cat c3_cat Seeking C3-Functionalization? Try Mn-based catalysts. catalyst->c3_cat sterics 3. Assess Steric Factors ligand->sterics ligand_tip For Ir-catalyzed borylation, ligand choice is critical for selectivity (e.g., dtbpy vs. bpy). ligand->ligand_tip conditions 4. Adjust Reaction Conditions sterics->conditions sterics_tip Introduce a bulky substituent at a neighboring position to block unwanted reactivity. sterics->sterics_tip conditions_tip Vary solvent polarity and temperature. Some radical reactions show solvent-dependent selectivity. conditions->conditions_tip end Outcome: Improved Regioselectivity conditions->end

Caption: Troubleshooting workflow for poor regioselectivity.

  • Review the Catalyst System: The choice of transition metal is paramount. Nickel and Cobalt catalysts are known to favor C6-functionalization, while Manganese can be highly selective for C3.[6][10][11]

  • Modify Ligands/Additives: For catalyst systems that require them, ligands can have a profound impact on selectivity. In Ir-catalyzed borylation, switching between ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) and 2,2'-bipyridine (bpy) can shift the position of borylation.[6] Additives, such as Lewis acids (e.g., AlMe₃), can also control regioselectivity by coordinating to the pyridone oxygen.[10]

  • Assess Steric Factors: If your substrate allows, consider if steric hindrance is playing a role or if it can be used to your advantage. A bulky group at the C3 position will likely prevent C4 functionalization and may favor C5 or C6.[6]

  • Adjust Reaction Conditions: Solvent and temperature can influence selectivity. Systematically screen different solvents and temperatures to find the optimal conditions for your specific substrate and catalyst system.[6]

Guide 2: Low or No Yield in C-H Activation Reaction

Q: I am attempting a C-H activation/cross-coupling reaction on my pyridone substrate, but I am getting very low yields or only recovering my starting material. What are the common causes?

A: Low yields in C-H activation are often related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[13][14][15]

G cluster_checks Initial Checks cluster_optimization Optimization Steps start Problem: Low/No Yield purity 1. Verify Reagent Purity Are starting materials and solvents pure and dry? Is the catalyst active (not oxidized)? start->purity:f0 conditions 2. Check Reaction Conditions Is the temperature correct? Is the atmosphere inert (if required)? purity:f0->conditions:f0 oxidant 3. Evaluate Oxidant/Additive Is the correct stoichiometric oxidant present (for oxidative C-H activation)? Is an additive (e.g., PivOH) required? conditions:f0->oxidant:f0 coupling 4. Examine Coupling Partner Is the coupling partner stable under the reaction conditions? Is the concentration optimal? oxidant:f0->coupling:f0 end Outcome: Improved Yield coupling:f0->end

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Reagent Purity: Ensure all starting materials, including the pyridone substrate and coupling partner, are pure. Solvents must be anhydrous for most transition-metal-catalyzed reactions. Crucially, verify the activity of your catalyst, as many are sensitive to air and moisture.[13]

  • Check Reaction Setup: Confirm that the reaction is being run at the specified temperature and under an inert atmosphere (e.g., Argon or Nitrogen) if required by the protocol. Inadequate stirring can also lead to poor results.

  • Evaluate Additives: Many C-H functionalization reactions require specific additives to proceed efficiently. For example, Co-catalyzed C6-allylation of 2-pyridones showed a dramatic yield increase from 6% to 79% upon the addition of pivalic acid (PivOH).[11] Ensure all necessary additives are present in the correct stoichiometry.

  • Examine the Coupling Partner: The stability and reactivity of your coupling partner are critical. Some partners, like certain boronic acids, can degrade under reaction conditions.[10] Ensure it is being added correctly and is stable throughout the reaction.

Data on Regioselective Functionalization

The following tables summarize quantitative data for various regioselective functionalization methods on N-substituted 2-pyridone rings.

Table 1: Comparison of Metal Catalysts for C6-Selective Alkenylation

Catalyst SystemCoupling PartnerSolventTemp (°C)Yield (%)Regioselectivity (C6:other)Reference
Ni(cod)₂ / P(i-Pr)₃ / AlMe₃DiphenylacetyleneToluene10095>98:2[6]
[CpCoI₂(CO)] / AgSbF₆ / PivOHPhenylalleneDCE8079>20:1 (Z:E)[11]
[RhCpCl₂]₂ / AgSbF₆DiphenylacetyleneDCE6088>95:5[10]

Data synthesized from cited literature for illustrative comparison.

Table 2: Site-Selectivity in Iridium-Catalyzed Borylation of 2-Pyridones

Substrate (R group)LigandSolventPosition BorylatedYield (%)Reference
N-Me, 3-MedtbpyHeptaneC585[6][12]
N-Me, 4-MedtbpyHeptaneC676[6][12]
N-Me, 6-MebpyDioxaneC465[6][12]

Data illustrates how substrate substitution and ligand/solvent choice dictate selectivity.[6][12]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed C6-H Allylation of 2-Pyridones with Allenes

This protocol describes a method for the highly regioselective C6-allylation of 2-pyridones.[11]

Materials:

  • N-Methyl-2-pyridone (1a)

  • Phenylallene (2a)

  • [Cp*CoI₂(CO)] (Cobalt catalyst)

  • AgSbF₆ (Silver hexafluoroantimonate, co-catalyst)

  • PivOH (Pivalic acid, additive)

  • DCE (1,2-Dichloroethane, solvent), anhydrous

  • Schlenk tube and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add N-methyl-2-pyridone (1a, 0.2 mmol, 1.0 equiv.).

  • Add [Cp*CoI₂(CO)] (0.01 mmol, 5 mol %), AgSbF₆ (0.02 mmol, 10 mol %), and PivOH (0.1 mmol, 50 mol %).

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Add phenylallene (2a, 0.3 mmol, 1.5 equiv.) to the mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired C6-allylated product.

Protocol 2: Base-Dependent N-Arylation of 2-Pyridone

This protocol provides a metal-free method for the selective N-arylation of 2-pyridone using a diaryliodonium salt.[7][8]

Materials:

  • 2-Pyridone

  • Diphenyliodonium triflate

  • N,N-diethylaniline (base)

  • Fluorobenzene (solvent), anhydrous

  • Reaction vial with stir bar

Procedure:

  • To a reaction vial, add 2-pyridone (0.5 mmol, 1.0 equiv.), diphenyliodonium triflate (0.6 mmol, 1.2 equiv.), and a stir bar.

  • Add anhydrous fluorobenzene (2.5 mL) via syringe.

  • Add N,N-diethylaniline (0.75 mmol, 1.5 equiv.) to the suspension via syringe.

  • Seal the vial and heat the mixture at 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-phenyl-2-pyridone.

References

LiI-promoted O- to N-alkyl migration for N-benzyl pyridone synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LiI-Promoted N-Benzyl Pyridone Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the Lithium Iodide (LiI)-promoted O- to N-alkyl migration for the synthesis of N-benzyl pyridones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful implementation of this synthetic method.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Lithium Iodide (LiI) in this reaction?

A1: Lithium Iodide acts as a promoter for the O- to N-alkyl migration. The mechanism is understood to be intermolecular and is facilitated by the presence of both the lithium cation and heat.[1][2] It is suggested that the reaction does not proceed through a discrete carbocation intermediate.[3]

Q2: Which types of alkyl groups are suitable for this O- to N-migration?

A2: This method is particularly efficient for the migration of benzyl, allyl, and propargyl groups from the oxygen of a 2-alkoxypyridine to the nitrogen atom.[1][2]

Q3: What are the typical yields for the LiI-promoted N-benzyl pyridone synthesis?

A3: The yields for this transformation are generally good to excellent, typically ranging from 57% to 99%.[3][4][5]

Q4: Can this method be applied to other heterocyclic systems besides pyridones?

A4: Yes, this LiI-promoted O- to N-alkyl migration has been successfully applied to the synthesis of N-benzyl quinolones and pyrimidones from their corresponding O-alkylated precursors.[3][4]

Q5: What are the recommended reaction conditions?

A5: The reaction is often carried out under solvent-free ("green") conditions, which simplifies the experimental setup and workup.[1][2] It typically involves heating the O-alkylated pyridine precursor with a catalytic amount of LiI.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficient temperature. 2. Impure starting materials (2-benzyloxypyridine). 3. Inactive LiI (e.g., hydrated).1. Ensure the reaction temperature reaches at least 100 °C.[3] 2. Purify the 2-benzyloxypyridine precursor by column chromatography before the migration reaction. 3. Use freshly opened or properly stored anhydrous LiI. Consider drying the LiI under vacuum before use.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient reaction time. 2. Insufficient amount of LiI promoter.1. Increase the reaction time and monitor the reaction progress by TLC or GC-MS. 2. For some substrates, particularly those with multiple substituents, increasing the amount of LiI from 0.5 to 1.0 equivalent may improve the yield.[3]
Formation of Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen or moisture.1. Reduce the reaction temperature slightly (e.g., to 90-95 °C) and monitor for changes in the product distribution. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Difficulty in Isolating the Product 1. Product is highly polar and adheres to silica gel. 2. Co-elution with residual starting material or byproducts.1. After initial purification on silica, consider recrystallization to obtain the pure N-benzyl pyridone. 2. Adjust the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation.

Data Presentation

Table 1: Summary of LiI-Promoted O- to N-Alkyl Migration for N-Benzyl Pyridone Synthesis

EntrySubstrate (2-benzyloxypyridine derivative)LiI (equivalents)Temperature (°C)Time (h)Yield (%)
12-(Benzyloxy)pyridine0.5100895
22-(4-Methylbenzyloxy)pyridine0.5100897
32-(4-Methoxybenzyloxy)pyridine0.5100899
42-(4-Chlorobenzyloxy)pyridine0.5100896
52-(2-Naphthylmethoxy)pyridine0.5100895
62-Benzyloxy-4,6-dimethylpyridine1.0100888

Data is synthesized from representative examples in the literature.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyloxypyridine Precursors

This general procedure outlines the synthesis of the O-alkylated starting material from 2-chloropyridine and a benzyl alcohol derivative.[3]

  • Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere, add the desired benzyl alcohol (1.1 equivalents) to a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF.

  • Reaction Initiation : Stir the mixture at room temperature for 15 minutes.

  • Substrate Addition : Add 2-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions : Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Workup : Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: LiI-Promoted O- to N-Alkyl Migration

This procedure details the rearrangement of the 2-benzyloxypyridine to the corresponding N-benzyl pyridone.[3]

  • Reaction Setup : In a clean, dry vial, combine the 2-benzyloxypyridine derivative (1.0 equivalent) and lithium iodide (0.5 equivalents).

  • Reaction Conditions : Seal the vial and place it in a preheated oil bath or heating block at 100 °C.[3]

  • Monitoring : Monitor the reaction for 8 hours or until the starting material is consumed (as determined by TLC).[3]

  • Purification : Cool the reaction mixture to room temperature. Dilute the resulting solid or oil with ethyl acetate and directly load it onto a silica gel column for purification by column chromatography.

Visualizations

Reaction Mechanism

G O_Alk 2-Benzyloxypyridine (O-Alkyl Isomer) Intermediate Intermolecular Transition State O_Alk->Intermediate + LiI LiI LiI N_Alk N-Benzyl-2-pyridone (N-Alkyl Isomer) Intermediate->N_Alk Rearrangement Heat Heat (Δ) Heat->Intermediate

Caption: Proposed intermolecular mechanism for the LiI-promoted reaction.

Experimental Workflow

G Start Start Mix Combine 2-Benzyloxypyridine and LiI in a vial Start->Mix Heat Heat reaction mixture at 100 °C for 8h Mix->Heat Monitor Monitor reaction by TLC Heat->Monitor Monitor->Heat Incomplete Purify Purify by column chromatography Monitor->Purify Complete Product Isolated N-Benzyl Pyridone Purify->Product

Caption: General experimental workflow for N-benzyl pyridone synthesis.

Troubleshooting Decision Tree

G Start Low or No Yield? CheckTemp Is Temperature ≥ 100 °C? Start->CheckTemp Start Here CheckPurity Is Starting Material Pure? CheckTemp->CheckPurity Yes IncreaseTemp Increase Temperature to 100 °C CheckTemp->IncreaseTemp No CheckLiI Is LiI Anhydrous? CheckPurity->CheckLiI Yes PurifySM Re-purify Starting Material CheckPurity->PurifySM No CheckTime Reaction Time > 8h? CheckLiI->CheckTime Yes DryLiI Use Anhydrous LiI CheckLiI->DryLiI No IncreaseTime Increase Reaction Time & Monitor CheckTime->IncreaseTime No IncreaseLiI Consider Increasing LiI to 1.0 eq. CheckTime->IncreaseLiI Yes Success Problem Solved IncreaseTemp->Success PurifySM->Success DryLiI->Success IncreaseTime->Success IncreaseLiI->Success

References

Influence of solvent and catalyst on regioselective alkylation of 2-pyridones.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals engaged in the regioselective alkylation of 2-pyridones.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective alkylation of 2-pyridones?

The primary challenge stems from the tautomeric nature of 2-pyridones, which exist in equilibrium with 2-hydroxypyridines. This results in an ambident nucleophile that can react with electrophiles at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated and O-alkylated products.[1][2][3][4][5] Achieving high regioselectivity for one isomer over the other is a significant hurdle.[3]

Q2: What are the key factors that influence whether N-alkylation or O-alkylation occurs?

The regioselectivity of 2-pyridone alkylation is influenced by several factors:

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF can favor O-alkylation, while non-polar solvents like benzene may promote N-alkylation.[6] Micellar conditions using surfactants like Tween 20 in water have been shown to strongly favor N-alkylation.[7][8][9]

  • Catalyst: The choice of catalyst is critical. Brønsted acids such as triflic acid (TfOH) can direct the reaction towards O-alkylation, whereas p-toluenesulfonic acid can favor N-alkylation under neat conditions.[1][2][4][5] Palladium catalysts have also been used to achieve regioselective O-alkylation.[10]

  • Counter-ion/Base: The metal cation of the pyridone salt can direct the regioselectivity. Silver salts are known to promote O-alkylation, while alkali metal salts often favor N-alkylation.[6][11] The choice of base, such as Cs2CO3, is also a determining factor.[7]

  • Alkylating Agent: The nature of the electrophile, including its steric bulk and reactivity, can influence the N/O ratio.[9][12]

  • Substituents: Electronic effects of substituents on the 2-pyridone ring can impact the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the product ratio.[7]

Q3: How can I favor N-alkylation?

To selectively obtain the N-alkylated product, consider the following conditions:

  • Micellar Catalysis: Performing the reaction in water with a surfactant like Tween 20 (e.g., 2% w/w) has been shown to be highly effective for regioselective N-alkylation with a variety of alkyl halides.[7][8][9]

  • Specific Bases: Using cesium carbonate (Cs2CO3) or cesium fluoride (CsF) as the base can promote N-alkylation.[6][7]

  • Brønsted Acids: A catalytic amount of p-toluenesulfonic acid has been used to achieve N-alkylation, particularly with 2H-azirines as alkylating agents under neat conditions.[1][2]

  • Phase Transfer Catalysis: This technique can be employed to enhance N-alkylation, often allowing the use of milder inorganic bases and a broader range of solvents.[13]

Q4: What conditions are best for selective O-alkylation?

For preferential O-alkylation, the following approaches have proven successful:

  • Brønsted Acid Catalysis: Triflic acid (TfOH) is a potent catalyst for regioselective O-alkylation, particularly when using diazo compounds or 2H-azirines as alkylating agents.[1][2][3][14] This method can achieve excellent regioselectivity (>99:1).[3][14]

  • Palladium Catalysis: A palladium-catalyzed approach can achieve O-alkylation in moderate to high yields, leveraging the coordination between palladium and the nitrogen atom of the pyridine ring.[10]

  • Silver Salts: The use of silver salts of 2-pyridones, often in non-polar solvents, has traditionally been a method to favor O-alkylation.[6][11]

  • Solvent Choice: Polar solvents such as DMF can sometimes promote O-alkylation over N-alkylation.[6]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of N- and O-alkylated products) The chosen conditions (solvent, base, catalyst) are not optimal for directing the reaction to one site.For N-Alkylation: • Switch to a micellar system (e.g., 2% Tween 20 in water).[8][9] • Use a cesium-based base like Cs2CO3 or CsF.[6][7] • Employ a phase transfer catalyst.[13] For O-Alkylation: • Use a strong Brønsted acid catalyst like triflic acid (TfOH).[3][14] • If applicable, switch to a silver salt of the 2-pyridone.[6] • Explore palladium catalysis.[10]
No Reaction or Low Conversion Insufficient reactivity of the alkylating agent. Low solubility of starting materials. Inappropriate base or catalyst. Steric hindrance.• Increase the reaction temperature. • Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide). • For solubility issues, the use of a micellar system can enhance reaction rates by improving the solubility of starting materials.[8] • Screen different bases or catalysts known to be effective for this transformation.
O-alkylation favored when N-alkylation is desired with secondary alkyl halides Secondary alkyl halides are sterically hindered, which can disfavor N-alkylation. O-alkylation may become the preferred pathway.[9]• While challenging, micellar conditions (Tween 20/water) have shown some success in favoring N-alkylation even with secondary alkyl halides, although selectivity may be reduced.[8][9] • Consider alternative synthetic routes that avoid direct alkylation, such as those using masked 2-pyridone derivatives.[15]
Formation of Complex Mixtures with Dihalides Alkyl dihalides can lead to complex mixtures of both N- and O-alkylated products, as well as potential double alkylation or polymerization.[7]• Avoid using alkyl dihalides if high selectivity is required. • If their use is necessary, carefully optimize stoichiometry and reaction conditions to favor mono-alkylation. This may involve using a large excess of the 2-pyridone.

Quantitative Data Summary

Table 1: Solvent and Catalyst Effects on Regioselectivity

Target ProductCatalystSolventN/O RatioYield (%)Reference
O-Alkylation Triflic acid (TfOH)Toluene-High[1]
N-Alkylation p-Toluenesulfonic acidNeat-High[1]
O-Alkylation Triflic acid (TfOH)EtOAc>99:131-97[3]
N-Alkylation None (Base: K2CO3)Water/Tween 20>19:140-94[7][8]
N-Alkylation None (Base: i-Pr2NEt)Water/Tween 2010:176[9]
N-Alkylation None (Base: Cs2CO3)-N-favored-[7]

Note: Yields and ratios are highly substrate-dependent. This table provides a general overview of the trends observed under the specified conditions.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation in a Micellar System [8]

  • To a reaction vial, add the 2-pyridone (1.0 equiv), potassium carbonate (K2CO3, 1.2 equiv), and the alkyl halide (1.2 equiv).

  • Add an aqueous solution of Tween 20 (2% w/w) to the vial.

  • Seal the vial and stir the mixture vigorously at the desired temperature (e.g., ambient temperature to 70 °C) for the required time (e.g., 3-60 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2-pyridone.

Protocol 2: General Procedure for Regioselective O-Alkylation using TfOH Catalysis [3]

  • To a solution of the 2-pyridone (1.0 equiv, 0.50 mmol) in a suitable solvent (e.g., ethyl acetate, 3 mL) under a nitrogen atmosphere, add the diazo compound (1.5 equiv, 0.75 mmol).

  • Add triflic acid (TfOH, 0.1 equiv, 0.05 mmol) to the mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 3-6 hours).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the pure O-alkylated product.

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_decision Selectivity Control Point cluster_n_alkylation N-Alkylation Pathway cluster_o_alkylation O-Alkylation Pathway start_pyridone 2-Pyridone Derivative decision Desired Product? start_pyridone->decision start_alkyl Alkylating Agent (e.g., Alkyl Halide, Diazo Compound) start_alkyl->decision n_conditions Conditions: - Base: K2CO3 / Cs2CO3 - Solvent: Water / Tween 20 - Catalyst: p-TsOH (neat) decision->n_conditions N-Alkylation o_conditions Conditions: - Catalyst: TfOH / Pd(0) - Solvent: Toluene / EtOAc - Base: Silver Salts decision->o_conditions O-Alkylation n_product N-Alkyl-2-pyridone n_conditions->n_product o_product 2-Alkoxypyridine o_conditions->o_product

Caption: Workflow for regioselective alkylation of 2-pyridones.

troubleshooting_logic cluster_solutions Corrective Actions start Experiment Start: Alkylation of 2-Pyridone result Analyze Product Mixture (e.g., by NMR, LC-MS) start->result problem Problem: Low Regioselectivity (Mixture of N/O Products) result->problem Unfavorable N/O Ratio success Success: High Regioselectivity Achieved result->success Desired N/O Ratio solution_n To Favor N-Alkylation: - Use Micellar Conditions (Tween 20/H2O) - Use Cs2CO3 base problem->solution_n If N-product is desired solution_o To Favor O-Alkylation: - Add TfOH catalyst - Use Silver Salt / Pd catalyst problem->solution_o If O-product is desired solution_n->start Re-run Experiment solution_o->start Re-run Experiment

Caption: Troubleshooting logic for low regioselectivity.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 4(1H)-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of 4(1H)-pyridone derivatives in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: My 4(1H)-pyridone derivative shows poor aqueous solubility. What are the primary strategies I can employ to improve it for preclinical assays?

A1: Poor aqueous solubility is a common challenge with 4(1H)-pyridone derivatives. The primary strategies to enhance solubility can be broadly categorized into three approaches:

  • Physical Modifications: These techniques alter the physical properties of the active pharmaceutical ingredient (API) to improve its dissolution rate and solubility. Key methods include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, leading to faster dissolution. This can be achieved through micronization or nanosuspension.

    • Solid-State Modification: Converting the crystalline form of the drug to a higher-energy amorphous state, often stabilized in a polymer matrix (amorphous solid dispersion), or forming a co-crystal with a highly soluble co-former can significantly enhance solubility.

  • Chemical Modifications: This involves altering the chemical structure of the 4(1H)-pyridone derivative to introduce more soluble moieties. Common approaches include:

    • Salt Formation: For ionizable 4(1H)-pyridone derivatives, forming a salt with a suitable counterion can dramatically increase aqueous solubility.

    • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug. Designing a more water-soluble prodrug can be an effective strategy.

  • Formulation-Based Approaches: These strategies involve the use of excipients to create a favorable microenvironment for the drug to dissolve and remain in solution. Key techniques include:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

Q2: How do I choose the most appropriate solubility enhancement technique for my specific 4(1H)-pyridone derivative?

A2: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the required dose, the intended route of administration, and the stage of development. A systematic approach is recommended:

  • Characterize your compound: Determine its key physicochemical properties.

  • Feasibility studies: Conduct small-scale experiments with a few selected techniques to assess their potential. For example, attempt salt screening if your compound is ionizable, or test its solubility in various co-solvents and surfactant solutions.

  • Consider the formulation requirements: For oral delivery, amorphous solid dispersions, nanosuspensions, and SEDDS are often effective. For parenteral administration, co-solvents, cyclodextrins, or nanosuspensions might be more suitable.

The following logical workflow can guide your decision-making process:

G start Poorly Soluble 4(1H)-Pyridone Derivative is_ionizable Is the compound ionizable? start->is_ionizable salt_formation Attempt Salt Formation is_ionizable->salt_formation Yes is_thermally_stable Is the compound thermally stable? is_ionizable->is_thermally_stable No success Solubility Enhanced salt_formation->success asd_hme Amorphous Solid Dispersion (Hot-Melt Extrusion) is_thermally_stable->asd_hme Yes asd_spray_drying Amorphous Solid Dispersion (Spray Drying) is_thermally_stable->asd_spray_drying No other_techniques Consider Other Techniques: - Nanosuspension - Co-crystallization - SEDDS - Cyclodextrins is_thermally_stable->other_techniques Consider in parallel asd_hme->success asd_spray_drying->success other_techniques->success

Decision workflow for selecting a solubility enhancement technique.

Q3: My 4(1H)-pyridone derivative is a kinase inhibitor. How might its mechanism of action be visualized?

A3: Many 4(1H)-pyridone derivatives act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival. For example, they can inhibit kinases like PIM-1 or c-Src. The inhibition of these kinases can lead to downstream effects such as cell cycle arrest and apoptosis. Here are diagrams illustrating these pathways:

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors. Inhibition of PIM-1 can lead to apoptosis.

PIM1_Pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inactivates) p27 p27 PIM1->p27 Phosphorylates (Inactivates) Pyridone_Inhibitor 4(1H)-Pyridone Derivative Pyridone_Inhibitor->PIM1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycleProgression Cell Cycle Progression p27->CellCycleProgression Inhibits

Inhibition of PIM-1 kinase by a 4(1H)-pyridone derivative.

c-Src Kinase Signaling Pathway and Apoptosis

c-Src is a non-receptor tyrosine kinase that, when overactive, can promote cell proliferation and survival while inhibiting apoptosis. 4(1H)-pyridone derivatives can inhibit c-Src, leading to the activation of apoptotic pathways.

cSrc_Pathway cSrc c-Src Kinase PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt Activates STAT3 STAT3 cSrc->STAT3 Activates Pyridone_Inhibitor 4(1H)-Pyridone Derivative Pyridone_Inhibitor->cSrc Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits STAT3->Cell_Survival Promotes

Inhibition of c-Src kinase signaling by a 4(1H)-pyridone derivative.

G2/M Cell Cycle Arrest Pathway

Inhibition of certain kinases by 4(1H)-pyridone derivatives can lead to cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing.

G2M_Arrest_Pathway Kinase_Target Target Kinase (e.g., Cdk1) Pyridone_Inhibitor 4(1H)-Pyridone Derivative Pyridone_Inhibitor->Kinase_Target Inhibits G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition regulated by Kinase_Target Cell_Division Cell Division M_Phase->Cell_Division

Induction of G2/M cell cycle arrest by a 4(1H)-pyridone derivative.

Troubleshooting Guides

Issue: My 4(1H)-pyridone derivative precipitates out of solution when I dilute my DMSO stock in aqueous buffer for in vitro assays.

  • Possible Cause: The concentration of the organic co-solvent (DMSO) is too low in the final assay medium to maintain the solubility of your compound. This is a common issue for compounds with poor aqueous solubility.

  • Troubleshooting Steps:

    • Reduce the final compound concentration: If experimentally feasible, lower the final concentration of your compound in the assay.

    • Increase the co-solvent concentration: Determine the maximum percentage of DMSO (or another suitable co-solvent) that is tolerated by your cell line or assay system without causing toxicity or interfering with the assay results.

    • Use a surfactant: Add a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the assay medium to help solubilize the compound.

    • Formulate with cyclodextrins: Pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.

Issue: I have prepared an amorphous solid dispersion of my 4(1H)-pyridone derivative, but the solubility enhancement is not as high as expected.

  • Possible Cause: The drug may not be fully amorphous, or it may be recrystallizing upon contact with the aqueous medium. The choice of polymer and the drug-to-polymer ratio are critical.

  • Troubleshooting Steps:

    • Confirm amorphicity: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm that your solid dispersion is fully amorphous.

    • Optimize the polymer: Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility with your compound.

    • Adjust the drug loading: A lower drug loading may be necessary to ensure the drug remains molecularly dispersed and stable within the polymer matrix.

    • Incorporate a surfactant: Adding a surfactant to the solid dispersion formulation can help to inhibit recrystallization in the aqueous medium.

Quantitative Data on Solubility Enhancement

The following table provides illustrative examples of the degree of solubility enhancement that can be achieved with various techniques for poorly soluble compounds. Note: The following data is for analogous compounds and not specific to 4(1H)-pyridone derivatives. The actual enhancement for a specific 4(1H)-pyridone derivative must be determined experimentally.

TechniqueDrugCo-former/CarrierInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold Increase
Co-crystallization PioglitazoneNicotinamide2.7881.4~29
Amorphous Solid Dispersion IndomethacinSepitrap™ 80~1>100>100
Nanosuspension PioglitazoneTween 802.78~35~12.6
SEDDS NevirapineOleic acid/Tween 20/PEG 60080>1000>12.5
Cyclodextrin Complexation PraziquantelHP-β-CD933724

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling
  • Preparation of the Suspension:

    • Weigh the desired amount of the 4(1H)-pyridone derivative and the selected stabilizer (e.g., Pluronic® F-127, Tween® 80). A typical drug-to-stabilizer ratio is between 1:1 and 1:5 (w/w).

    • Disperse the drug and stabilizer in purified water to form a pre-suspension. The solid content is typically between 1% and 10% (w/v).

    • Stir the pre-suspension with a magnetic stirrer for 30 minutes.

  • Wet Milling:

    • Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for a specified time (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.

    • Monitor the temperature of the milling chamber and use a cooling system to prevent overheating, which could lead to drug degradation.

  • Separation and Characterization:

    • Separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • The final product should be a uniform, milky-white suspension.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Solution Preparation:

    • Dissolve the 4(1H)-pyridone derivative and a suitable polymer (e.g., PVP K30, HPMCAS) in a common volatile organic solvent (e.g., methanol, acetone, or a mixture thereof). The drug-to-polymer ratio can range from 1:1 to 1:9 (w/w).

    • Ensure complete dissolution of both the drug and the polymer.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Maintain the water bath temperature at a level that ensures efficient evaporation without causing degradation of the compound (typically 40-60 °C).

    • Continue evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Final Processing and Characterization:

    • Scrape the solid dispersion from the flask and further dry it in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

    • Grind the resulting solid into a fine powder using a mortar and pestle.

    • Characterize the amorphous nature of the solid dispersion using XRPD and DSC.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of the 4(1H)-pyridone derivative in various oils (e.g., oleic acid, Capryol™ 90), surfactants (e.g., Tween® 80, Kolliphor® EL), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the excipients that show the highest solubility for the drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare mixtures of the selected surfactant and co-solvent (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, mix it with the selected oil at various weight ratios (from 9:1 to 1:9).

    • Titrate each oil/Smix mixture with water dropwise under constant stirring.

    • Observe the formation of a clear or slightly bluish, monophasic liquid, which indicates the formation of a microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve the 4(1H)-pyridone derivative in the oil/surfactant/co-solvent mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification performance by adding a small amount of the SEDDS formulation to water and observing the formation of an emulsion.

    • Measure the droplet size and PDI of the resulting emulsion using DLS.

Protocol 4: Preparation of Co-crystals by Liquid-Assisted Grinding
  • Co-former Selection:

    • Select a pharmaceutically acceptable co-former that has the potential to form hydrogen bonds with the 4(1H)-pyridone derivative (e.g., carboxylic acids, amides).

    • The co-former should be non-toxic and highly water-soluble.

  • Grinding:

    • Place the 4(1H)-pyridone derivative and the co-former in a mortar at a specific stoichiometric ratio (e.g., 1:1 or 1:2 molar ratio).

    • Add a few drops of a suitable solvent (e.g., ethanol, ethyl acetate) to moisten the powder mixture.

    • Grind the mixture with a pestle for a specified period (e.g., 30-60 minutes).

  • Isolation and Characterization:

    • Dry the resulting powder to remove the solvent.

    • Confirm the formation of a new crystalline phase (co-crystal) using XRPD, DSC, and Fourier-transform infrared (FTIR) spectroscopy. The XRPD pattern of the co-crystal should be different from that of the individual components.

Validation & Comparative

Comparative Analysis of 4-Benzyloxy-2-(1H)-pyridone: A Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise analytical data is paramount for the unambiguous identification and characterization of novel compounds. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Benzyloxy-2-(1H)-pyridone, a key intermediate in the synthesis of various biologically active molecules. This guide also presents spectral data for structurally related compounds to provide a contextual spectroscopic baseline.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (N-H)~11.5 (br s)-
2 (C=O)-~164.0
3 (CH)~6.0 (d, J ≈ 2.5 Hz)~99.0
4 (C-O)-~168.0
5 (CH)~5.8 (dd, J ≈ 7.5, 2.5 Hz)~91.0
6 (CH)~7.2 (d, J ≈ 7.5 Hz)~135.0
7 (CH₂)5.1 - 5.3 (s)[1]~70.0
8 (C)-~136.0
9, 13 (CH)7.3 - 7.5 (m)~128.0
10, 12 (CH)7.3 - 7.5 (m)~128.5
11 (CH)7.3 - 7.5 (m)~129.0

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for similar structures.

Comparative Spectral Data

To aid in the interpretation of the NMR spectra of this compound, the following tables provide data for two related pyridone structures: 4-Hydroxy-2-(1H)-pyridone and 1-Methyl-2-(1H)-pyridone.

Table 2: ¹H and ¹³C NMR Spectral Data for 4-Hydroxy-2-(1H)-pyridone (in DMSO-d₆)

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (N-H)~11.0 (br s)-
2 (C=O)-~165.0
3 (CH)~5.8 (d, J ≈ 2.0 Hz)~99.5
4 (C-OH)~10.0 (br s)~167.0
5 (CH)~5.5 (dd, J ≈ 7.0, 2.0 Hz)~90.0
6 (CH)~7.0 (d, J ≈ 7.0 Hz)~136.0

Table 3: ¹H and ¹³C NMR Spectral Data for 1-Methyl-2-(1H)-pyridone (in CDCl₃)

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (N-CH₃)~3.5 (s)~37.0
2 (C=O)-~163.0
3 (CH)~6.6 (td, J ≈ 6.5, 1.5 Hz)~122.0
4 (CH)~7.3 (ddd, J ≈ 9.0, 6.5, 2.0 Hz)~139.0
5 (CH)~6.2 (dd, J ≈ 9.0, 1.5 Hz)~106.0
6 (CH)~7.2 (ddd, J ≈ 6.5, 2.0, 0.5 Hz)~135.0

Experimental Protocols

General NMR Spectroscopic Method

A standardized protocol was followed for the acquisition of all NMR spectra presented.

  • Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were typically averaged.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition. Typically, 1024 scans were averaged.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

Visualization of Molecular Structure and Analytical Workflow

To facilitate a deeper understanding of the relationship between the molecular structure and its spectral data, as well as the experimental process, the following diagrams are provided.

Molecular Structure and NMR Assignments for this compound cluster_structure This compound C2 C2 (O) N1 N1 (H) C2->N1 C6 C6 (H) N1->C6 C5 C5 (H) C6->C5 C4 C4 C5->C4 C3 C3 (H) C4->C3 O4 O4 C4->O4 C3->C2 C7 C7 (H₂) O4->C7 C8 C8 C7->C8 C9 C9 (H) C8->C9 C10 C10 (H) C9->C10 C11 C11 (H) C10->C11 C12 C12 (H) C11->C12 C13 C13 (H) C12->C13 C13->C8

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

General Workflow for NMR Analysis Sample_Preparation Sample Preparation (Dissolution in Deuterated Solvent) Data_Acquisition Data Acquisition (¹H and ¹³C NMR Spectroscopy) Sample_Preparation->Data_Acquisition Insert into Spectrometer Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Generate FID Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) Data_Processing->Spectral_Analysis Generate Spectrum Structure_Elucidation Structure Elucidation and Verification Spectral_Analysis->Structure_Elucidation Interpret Data

Caption: A streamlined workflow for the structural analysis of organic compounds using NMR spectroscopy.

References

Unveiling the Molecular Identity of 4-Benzyloxy-2-(1H)-pyridone: A Comparative Guide to Mass Spectrometry and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is a cornerstone of successful research. This guide provides a detailed comparison of two fundamental analytical techniques—mass spectrometry and elemental analysis—for the characterization of 4-Benzyloxy-2-(1H)-pyridone. We will delve into the principles of each method, present theoretical and expected experimental data, and explore alternative spectroscopic techniques for a comprehensive analytical workflow.

Core Analytical Techniques: A Head-to-Head Comparison

This compound, with the chemical formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol , serves as a valuable scaffold in medicinal chemistry.[1][2] Accurate determination of its elemental composition and molecular weight is paramount for confirming its identity and purity.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage composition of elements within a compound. For this compound, the theoretical elemental composition is presented in Table 1. Experimentally, this is typically determined using a CHNS analyzer, where the sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

Table 1: Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0112144.1271.63
HydrogenH1.011111.115.52
NitrogenN14.01114.016.96
OxygenO16.00232.0015.90
Total 201.24 100.00

Note: Values are rounded for clarity.

An experimental result would be considered acceptable if the found percentages are within ±0.4% of the calculated values, confirming the empirical formula of the synthesized compound.

Mass Spectrometry: Unveiling the Molecular Ion

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This provides the molecular weight of the compound and, through fragmentation patterns, can offer structural insights. For this compound, various ionization techniques can be employed, with Electrospray Ionization (ESI) being common for such polar molecules.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [3]

AdductFormulaCalculated m/z
[M+H]⁺C₁₂H₁₂NO₂⁺202.0863
[M+Na]⁺C₁₂H₁₁NNaO₂⁺224.0682
[M+K]⁺C₁₂H₁₁KNO₂⁺240.0421
[M-H]⁻C₁₂H₁₀NO₂⁻200.0717

In an experimental setting, using a technique like Electron Ionization (EI), a molecular ion peak (M⁺) would be expected at m/z ≈ 201. For instance, the EI-MS of a similar pyridone derivative, 6-tert-Butyl-3-phenyl-2-pyridone, clearly shows the molecular ion peak (M⁺) at m/z 227, corresponding to its molecular weight.[4]

Experimental Protocols

Elemental Analysis (CHNS)

A sample of this compound (typically 1-2 mg) is weighed into a tin capsule. The capsule is then introduced into a combustion tube of a CHNS analyzer, heated to approximately 1000°C in the presence of excess oxygen. The resulting combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and then separated by gas chromatography. The gases are detected by a thermal conductivity detector, and the elemental percentages are calculated by comparing the signal to that of a known standard.

Mass Spectrometry (ESI-MS)

A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL). This solution is then infused into the electrospray source of the mass spectrometer. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺). These ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured.

Alternative and Complementary Analytical Techniques

While elemental analysis and mass spectrometry are fundamental, a comprehensive characterization of this compound would also involve spectroscopic methods that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridone ring, the benzylic methylene protons, and the protons of the phenyl group. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all 12 carbon atoms in the molecule, providing further confirmation of its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, C=O (amide) stretch of the pyridone ring, C-O-C (ether) stretch, and aromatic C-H and C=C stretches.

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical process, the following diagrams illustrate the workflows for elemental analysis and mass spectrometry.

elemental_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis CHNS Analyzer cluster_data Data Analysis Sample This compound Weighing Weigh ~2mg into Tin Capsule Sample->Weighing Combustion Combustion at ~1000°C in O₂ Weighing->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatography Reduction->Separation Detection Thermal Conductivity Detector Separation->Detection Quantification Signal Quantification Detection->Quantification Calculation Calculate %C, %H, %N Quantification->Calculation Comparison Compare with Theoretical % Calculation->Comparison

Elemental Analysis Workflow

mass_spectrometry_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometer cluster_data Data Analysis Sample This compound Dissolution Dissolve in Suitable Solvent Sample->Dissolution Ionization Ionization (e.g., ESI) Dissolution->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Ion Detector MassAnalyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Analysis Identify Molecular Ion Peak (m/z) Spectrum->Analysis Fragmentation Analyze Fragmentation Pattern Analysis->Fragmentation

Mass Spectrometry Workflow

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4(1H)-Pyridone Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of 4(1H)-pyridone and its derivatives. For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional atomic arrangement is critical, and X-ray crystallography remains the definitive method for this purpose.

4(1H)-Pyridone exists in tautomeric equilibrium with 4-hydroxypyridine. While the 4-hydroxypyridine tautomer can be dominant in the gas phase, structural studies have shown that the 4(1H)-pyridone (keto) form is favored in the solid state and in polar solvents. X-ray crystallography provides unambiguous evidence for this preference in the crystalline form.

Principles of Small Molecule X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the detailed three-dimensional structure of molecules at the atomic level. The method relies on the diffraction of an X-ray beam by a single, well-ordered crystal. As the X-rays pass through the crystal, they are scattered by the electron clouds of the atoms. Because of the crystal's periodic atomic arrangement, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern of spots. By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and other crucial structural details.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure can be broken down into several key steps. The initial and often most challenging step is growing a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions, with no significant internal defects.

1. Crystal Growth:

  • Small molecules like 4(1H)-pyridone derivatives, having fewer conformational freedoms, can be crystallized using various methods.

  • A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Recrystallization from various solvents like ethanol, DMF/ethanol, or methanol can yield crystals suitable for X-ray analysis.

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer head on the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 123-172 K) to minimize thermal vibrations of the atoms.

  • The crystal is then placed in an intense, monochromatic X-ray beam (commonly from a Mo-Kα or Cu-Kα source) and rotated.

  • A detector, such as a PHOTON II detector, records the diffraction pattern as a series of images at different crystal orientations.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and crystal system.

  • The phase problem, a critical challenge where phase information is lost during the experiment, is solved using computational methods like ab initio phasing or direct methods, which are highly effective for small molecules.

  • This initial solution provides an electron density map from which a preliminary model of the molecule can be built.

  • The atomic model is then refined against the experimental data using least-squares methods in software like SHELXL, improving the fit between the calculated and observed diffraction patterns.

Data Presentation: Crystallographic Parameters

The following table summarizes representative crystallographic data for 4(1H)-pyridone and a related derivative, illustrating the precise structural information obtained from X-ray analysis. In the solid state, molecules are often linked by hydrogen bonds, forming chains or dimers.

CompoundCrystal SystemSpace GroupC4=O Bond Length (Å)N-H···O H-Bond (Å)Reference
4(1H)-Pyridone (Polymorph 1)MonoclinicC2/cN/A~2.66
4(1H)-Pyridone (Polymorph 2)OrthorhombicPbcaN/AN/A
4(1H)-QuinoloneN/AN/A1.2461.795

Note: Specific bond lengths for the 4(1H)-pyridone polymorphs were not available in the provided search results, but the N-H···O hydrogen bond distance indicates strong intermolecular interactions. The 4(1H)-quinolone data is included for comparison as a fused-ring analogue.

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

G Experimental Workflow of X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Final Output Compound Synthesized Compound Crystal Grow Single Crystal (>0.1 mm) Compound->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Detect Record Diffraction Pattern XRay->Detect Process Process Data (Unit Cell, Intensities) Detect->Process Phase Solve Phase Problem (Direct Methods) Process->Phase Model Build Initial Atomic Model Phase->Model Refine Refine Structure Model->Refine Structure Final 3D Structure (Bond Lengths, Angles) Refine->Structure CIF Crystallographic Information File (CIF) Structure->CIF

Caption: A flowchart illustrating the major steps involved in small molecule X-ray crystallography.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, especially regarding the molecule's behavior in solution and its functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule, primarily in solution. For 4(1H)-pyridone, both ¹H and ¹³C NMR data confirm the predominance of the keto tautomer in solution and reveal its π-electron delocalized system, indicating aromatic character. Unlike crystallography, NMR can provide insights into molecular dynamics and conformations in the solution state.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In studies of 4-pyridones, IR has been instrumental in assigning the carbonyl (C=O) stretching frequency. By observing the shift of this frequency upon complexation with Lewis acids, researchers have confirmed that the carbonyl oxygen, not the nitrogen atom, is the primary donor site.

  • Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, providing the exact molecular weight and elemental composition of a compound. It is a highly sensitive technique but does not provide direct information about the three-dimensional arrangement of atoms.

The following table and diagram summarize the strengths and applications of these key analytical methods.

TechniqueInformation ObtainedSample StateKey AdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.Solid (Single Crystal)Unambiguous determination of solid-state structure and absolute configuration.Crystal growth can be difficult; provides a static picture of the molecule.
NMR Spectroscopy Atomic connectivity, chemical environment, solution-state conformation and dynamics.Liquid (Solution)Provides data on the molecule in its natural solution state; non-destructive.Less precise for bond lengths/angles; structure is an average of solution conformations.
IR Spectroscopy Identification of functional groups (e.g., C=O, N-H).Solid, Liquid, GasFast, simple, and provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular skeleton and stereochemistry.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Solid, Liquid, GasExtremely high sensitivity and accuracy for mass determination.Does not provide information on 3D structure or stereochemistry.

Comparison of Information from Analytical Techniques

G Information Provided by Different Analytical Techniques cluster_mol cluster_tech cluster_info mol Molecular Structure xray X-ray Crystallography mol->xray nmr NMR Spectroscopy mol->nmr ir IR Spectroscopy mol->ir ms Mass Spectrometry mol->ms info_3d 3D Atomic Coordinates Bond Lengths & Angles xray->info_3d Definitive nmr->info_3d Model info_connect Atomic Connectivity Solution Conformation nmr->info_connect Primary info_fg Functional Groups (e.g., C=O, N-H) ir->info_fg Primary info_mass Molecular Weight Elemental Formula ms->info_mass Primary

Caption: Relationship between analytical techniques and the structural information they provide.

Spectroscopic Comparison Guide: Characterization of C12H11NO2 Isomers and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of Carbaryl, an isomer of C12H11NO2, with two structurally related amide compounds: N-(p-tolyl)acetamide and 4-methoxy-N-phenylbenzamide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive reference for the identification and characterization of these molecules using various spectroscopic techniques. All data presented is supported by experimental findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Carbaryl and the selected alternative compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-CH3-NHOtherSolvent
Carbaryl 7.27-7.96 (m, 7H)2.86-3.05 (d, 3H)~4.97 (br s, 1H)-CDCl3
N-(p-tolyl)acetamide 7.09-7.35 (m, 4H)2.32 (s, 3H, Ar-CH3), 2.15 (s, 3H, COCH3)~7.91 (br s, 1H)-CDCl3
4-methoxy-N-phenylbenzamide 6.96-7.88 (m, 9H)-~8.07 (s, 1H)3.87 (s, 3H, -OCH3)CDCl3

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsC=O-CH3OtherSolvent
Carbaryl 117.79, 120.96, 125.13, 125.18, 125.89, 125.96, 127.12, 127.58, 134.26, 146.43154.9227.73-CDCl3[1]
N-(p-tolyl)acetamide 120.6, 127.2, 129.7, 134.0, 135.2169.620.9 (Ar-CH3), 24.5 (COCH3)-CDCl3
4-methoxy-N-phenylbenzamide 114.3, 120.3, 124.4, 129.0, 129.1, 131.9, 138.1, 157.0, 162.9165.6-55.5 (-OCH3)CDCl3

Table 3: Infrared (IR) Absorption Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-O StretchAromatic C-H StretchAromatic C=C Stretch
Carbaryl ~3300~1747[2]~1250~3050~1600, ~1580
N-(p-tolyl)acetamide ~3300~1660-~3030~1600, ~1520
4-methoxy-N-phenylbenzamide ~3320~1650~1240~3060~1600, ~1520

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key FragmentsIonization Method
Carbaryl 201144, 116, 115[1]EI
N-(p-tolyl)acetamide 149107, 92, 77EI
4-methoxy-N-phenylbenzamide 227135, 105, 92, 77EI

Table 5: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent
Carbaryl ~278[3]Water
N-(p-tolyl)acetamide ~242Ethanol
4-methoxy-N-phenylbenzamide ~270Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

¹H NMR Data Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-45° pulse angle, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of non-protonated carbons, and a larger number of scans due to the lower natural abundance of ¹³C.[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[5][6]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Place the sample pellet in the spectrometer's beam path and acquire the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.[3][7]

Sample Preparation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile enough to be vaporized in the ion source.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and introduced into the ion source under high vacuum.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

  • The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly in conjugated systems.

Instrumentation: A UV-Vis spectrophotometer is used.

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Use a quartz cuvette for measurements in the UV region, as glass absorbs UV radiation.[9]

Data Acquisition:

  • Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) to obtain the absorbance spectrum.

  • The wavelength of maximum absorbance (λmax) is recorded.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different analytical techniques.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Conjugation Electronic Transitions UV_Vis->Conjugation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure Conjugation->Final_Structure

Caption: A general workflow for the spectroscopic characterization of an unknown organic compound.

Logical_Relationship Logical Relationship of Spectroscopic Data Molecular_Formula Molecular Formula (e.g., C12H11NO2) Mass_Spec Mass Spectrometry (Provides Molecular Weight) Molecular_Formula->Mass_Spec Confirms Proposed_Structure Proposed Structure Mass_Spec->Proposed_Structure Suggests NMR_Spec NMR Spectroscopy (Provides Carbon-Hydrogen Framework) NMR_Spec->Proposed_Structure Defines IR_Spec IR Spectroscopy (Identifies Functional Groups) IR_Spec->Proposed_Structure Constrains UV_Vis_Spec UV-Vis Spectroscopy (Identifies Conjugated Systems) UV_Vis_Spec->Proposed_Structure Supports

Caption: The logical interplay of different spectroscopic techniques in structure elucidation.

References

A Comparative Analysis of the Biological Activities of Natural 4-Hydroxy-2-Pyridone Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Natural 4-hydroxy-2-pyridone alkaloids are a diverse class of secondary metabolites produced by fungi, plants, and bacteria.[1][2] These compounds have garnered significant attention within the scientific community due to their wide array of biological activities, including antimicrobial, cytotoxic, and neuroprotective properties.[1][3][4] This guide provides a comparative overview of the biological activities of several prominent natural 4-hydroxy-2-pyridone alkaloids, supported by quantitative data from experimental studies.

Quantitative Comparison of Biological Activities

The following table summarizes the in vitro biological activities of selected natural 4-hydroxy-2-pyridone alkaloids, presenting key quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.

AlkaloidBiological ActivityAssay SystemQuantitative Data (µM)Source
Furanpydone A CytotoxicityMKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786-O, 5637, and PATU8988T cancer cell linesIC50: 4.35–9.72[2][5]
AntimicrobialStaphylococcus aureus, MRSAMIC: 12.5[5]
Apiosporamide AntimicrobialStaphylococcus aureus, MRSA, Bacillus subtilis, Clostridium perfringens, Ralstonia solanacarumMIC: 1.56–6.25[5]
N-Hydroxyapiosporamide AntimicrobialStaphylococcus aureus, MRSAMIC: 12.5–25.0[5]
Didymellamide A AntifungalAzole-resistant Candida albicansActivity reported, but quantitative MIC not specified in abstract.[6]
Compound 30j (synthetic derivative) AntitubercularMycobacterium tuberculosis (drug-sensitive and multi-drug resistant strains)Potent in vitro activity reported, but specific MIC not detailed in abstract.[7]
Piplartine CytotoxicityLeukemia P388 cellsCytotoxic activity confirmed, specific IC50 not provided in abstract.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key assays cited in the table above.

1. Cell Viability (Cytotoxicity) Assay using CCK-8

This protocol is based on the methodology frequently used to assess the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Furanpydone A) and incubated for 48-72 hours.

    • After the incubation period, 10 µL of CCK-8 (Cell Counting Kit-8) solution is added to each well.

    • The plate is incubated for an additional 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Bacterial Strains and Culture Conditions: Bacterial strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) are grown in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Assay Procedure:

    • The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.

    • A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Mechanisms and Workflows

Signaling Pathway: Induction of Apoptosis

Many cytotoxic 4-hydroxy-2-pyridone alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic (mitochondrial) pathway of apoptosis, a common mechanism for such compounds.

G Simplified Intrinsic Apoptosis Pathway Alkaloid 4-Hydroxy-2-pyridone Alkaloid Bax Bax/Bak Activation Alkaloid->Bax Induces Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by 4-hydroxy-2-pyridone alkaloids.

Experimental Workflow: Comparative Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and comparison of the biological activities of newly isolated 4-hydroxy-2-pyridone alkaloids.

G Workflow for Comparative Bioactivity Screening Start Isolation of Alkaloids Structure Structure Elucidation (NMR, MS) Start->Structure Cytotoxicity Cytotoxicity Screening (e.g., CCK-8 Assay) Structure->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Structure->Antimicrobial Data Data Analysis (IC50 / MIC Determination) Cytotoxicity->Data Antimicrobial->Data Comparison Comparative Analysis of Bioactivity Data->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR End Lead Compound Identification SAR->End

Caption: Experimental workflow for comparative bioactivity screening of alkaloids.

References

Reactivity of 4-Benzyloxy-2-pyridone in Comparison to Other 4-Substituted-2-pyridones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the chemical reactivity of heterocyclic compounds is paramount for the efficient synthesis of novel molecular entities. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, and modulating its reactivity through substitution is a key strategy in the design of new therapeutic agents. This guide provides a comparative analysis of the reactivity of 4-benzyloxy-2-pyridone against other 4-substituted-2-pyridones, with a focus on N-alkylation reactions. This analysis is supported by a summary of expected reactivity trends based on the electronic properties of the substituents and includes detailed experimental protocols.

Influence of 4-Substituents on the N-Alkylation of 2-Pyridones

The N-alkylation of 2-pyridones is a fundamental transformation in the synthesis of a wide array of biologically active molecules. The reaction involves the nucleophilic attack of the pyridone nitrogen on an electrophilic alkylating agent. The reactivity of the 2-pyridone in this reaction is significantly influenced by the electronic nature of the substituent at the 4-position.

Electron-donating groups (EDGs) at the 4-position increase the electron density on the pyridone ring, thereby enhancing the nucleophilicity of the nitrogen atom and accelerating the rate of N-alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the nitrogen less nucleophilic and slowing down the reaction.

The benzyloxy group (-OCH₂Ph) is considered an electron-donating group due to the resonance effect of the oxygen atom, which is similar to the methoxy group (-OCH₃). Therefore, 4-benzyloxy-2-pyridone is expected to exhibit higher reactivity towards N-alkylation compared to unsubstituted 2-pyridone or 2-pyridones bearing electron-withdrawing groups.

Table 1: Predicted Relative Reactivity of 4-Substituted-2-pyridones in N-Alkylation

4-Substituent (R)Substituent EffectExpected Relative Reactivity vs. 4-Benzyloxy-2-pyridone
-OCH₂Ph (Benzyloxy)Electron-donating (by resonance)-
-OCH₃ (Methoxy)Electron-donating (by resonance)Similar
-CH₃ (Methyl)Electron-donating (by induction)Slightly lower
-H (Unsubstituted)NeutralLower
-Cl (Chloro)Electron-withdrawing (by induction), weakly donating (by resonance)Lower
-Br (Bromo)Electron-withdrawing (by induction), weakly donating (by resonance)Lower
-NO₂ (Nitro)Strongly electron-withdrawing (by resonance and induction)Significantly lower

This table is based on established principles of electronic effects in organic chemistry. The precise quantitative differences in reactivity would require specific kinetic studies.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and reactivity of 4-substituted-2-pyridones.

General Procedure for N-Alkylation of 4-Substituted-2-pyridones

This protocol is a representative procedure for the N-alkylation of 4-substituted-2-pyridones with an alkyl halide.

Materials:

  • 4-Substituted-2-pyridone (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 4-substituted-2-pyridone and the anhydrous solvent.

  • Add the base to the suspension and stir for a predetermined time (e.g., 30 minutes) at room temperature to form the pyridone anion.

  • Add the alkyl halide dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated-4-substituted-2-pyridone.

The choice of base and solvent can significantly impact the regioselectivity of the alkylation (N- vs. O-alkylation). For instance, the use of cesium carbonate (Cs₂CO₃) has been reported to favor N-alkylation.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

N_Alkylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Pyridone 4-Substituted-2-pyridone Anion Pyridone Anion Pyridone->Anion Deprotonation AlkylHalide Alkyl Halide (R'-X) N_Product N-Alkylated Product AlkylHalide->N_Product O_Product O-Alkylated Product AlkylHalide->O_Product Base Base Base->Anion Anion->N_Product N-Alkylation (Major) Anion->O_Product O-Alkylation (Minor)

Caption: General pathway for the N-alkylation of 4-substituted-2-pyridones.

Experimental_Workflow start Start setup Setup Reaction: - Dry flask - Inert atmosphere - Add 2-pyridone and solvent start->setup add_base Add Base (e.g., K2CO3) setup->add_base stir1 Stir at RT add_base->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide reaction Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl_halide->reaction quench Quench Reaction (e.g., with water) reaction->quench extraction Work-up: - Extraction - Washing - Drying quench->extraction purification Purification (Column Chromatography) extraction->purification product Isolated N-Alkylated Product purification->product

Caption: A typical experimental workflow for N-alkylation.

Comparative Analysis of Pyridinone Derivatives as c-Met Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct series of pyridinone-based derivatives as inhibitors of the c-Met kinase, a key target in cancer therapy. The structure-activity relationships (SAR) of a pyrrolopyridine-pyridone series and an imidazolopyridine series are examined, with supporting data from key studies. This document is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Structure-Activity Relationship Data

The following table summarizes the in vitro potency of representative compounds from two different pyridinone-based scaffolds against the c-Met kinase.

SeriesCompound IDR1R2c-Met IC50 (nM)[1]
A: Pyrrolopyridine-pyridones 1a HH1.8[1]
1b FH>1000
1c HOMe250
B: Imidazolopyridines 2a HPhenyl5.2
2b H4-Fluorophenyl3.1
2c Me4-Fluorophenyl15.6

Experimental Protocols

The following is a representative protocol for a biochemical assay to determine the in vitro inhibitory activity of compounds against c-Met kinase.

Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the c-Met kinase in the presence of an inhibitor.

Reagents and Materials:

  • Recombinant human c-Met kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. A DMSO-only control should be included.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.

    • Add 2 µL of diluted c-Met kinase enzyme in Kinase Buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (Poly(Glu, Tyr) and ATP in Kinase Buffer) to each well.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the substrate for luciferase, generating a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and a generalized workflow for the in vitro kinase inhibition assay.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds Dimerization_Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization_Autophosphorylation Grb2/SOS Grb2/SOS Dimerization_Autophosphorylation->Grb2/SOS PI3K PI3K Dimerization_Autophosphorylation->PI3K STAT3 STAT3 Dimerization_Autophosphorylation->STAT3 Ras Ras Grb2/SOS->Ras Akt Akt PI3K->Akt Gene Transcription Gene Transcription STAT3->Gene Transcription MAPK Pathway MAPK Pathway Ras->MAPK Pathway Akt->Gene Transcription MAPK Pathway->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Cell Survival Cell Survival Gene Transcription->Cell Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Kinase_Inhibition_Assay_Workflow Start Start Compound Dilution Prepare Serial Dilutions of Test Compounds Start->Compound Dilution Reaction Setup Set up Kinase Reaction: - c-Met Enzyme - Substrate & ATP - Test Compound Compound Dilution->Reaction Setup Incubation1 Incubate at RT (60 min) Reaction Setup->Incubation1 Stop Reaction Add ADP-Glo™ Reagent to Stop Reaction Incubation1->Stop Reaction Incubation2 Incubate at RT (40 min) Stop Reaction->Incubation2 Signal Generation Add Kinase Detection Reagent Incubation2->Signal Generation Incubation3 Incubate at RT (30 min) Signal Generation->Incubation3 Luminescence Reading Measure Luminescence Incubation3->Luminescence Reading Data Analysis Calculate % Inhibition and Determine IC50 Luminescence Reading->Data Analysis End End Data Analysis->End

References

Validating synthesis of 4-Benzyloxy-2-(1H)-pyridone from pyridine N-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Benzyloxy-2-(1H)-pyridone is a valuable building block in medicinal chemistry, and its synthesis can be approached through several routes. This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, offering objective performance comparisons supported by experimental data.

Comparison of Synthetic Methods

Two primary methods for the synthesis of this compound are the rearrangement of a pyridine N-oxide precursor and the direct O-benzylation of a hydroxypyridone. The choice between these methods can depend on factors such as starting material availability, desired yield, and reaction conditions.

ParameterMethod 1: From Pyridine N-oxideMethod 2: O-Benzylation of 4-Hydroxy-2-pyridone
Starting Material 4-Benzyloxypyridine-N-oxide4-Hydroxy-2-pyridone
Key Reagents Acetic anhydrideBenzyl bromide or Benzyl chloride, Base (e.g., K₂CO₃, NaH)
Solvent Acetic anhydride (reagent and solvent)DMF
Temperature RefluxRoom Temperature to 80°C
Reported Yield 49%[1]Not specified in the searched literature, but described as a direct and widely used method.[2]
Reaction Time 1.5 hours at reflux[1]Varies depending on specific conditions

Experimental Protocols

Method 1: Synthesis from 4-Benzyloxypyridine-N-oxide

This method involves the rearrangement of 4-benzyloxypyridine-N-oxide upon heating in acetic anhydride.

Procedure:

  • 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).[1]

  • The mixture is heated to reflux and maintained for 1.5 hours.[1]

  • After completion, the reaction mixture is cooled to room temperature and then concentrated under reduced pressure.[1]

  • The resulting residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60°C for 2 hours.[1]

  • Upon cooling to room temperature, the precipitated solid is collected by filtration.[1]

  • The filtrate is concentrated to obtain additional product.[1]

  • The combined crude products are purified by recrystallization from a mixture of methanol and ethyl acetate to yield pure 4-benzyloxy-2(1H)-pyridone (12.1 g, 49% yield).[1]

Method 2: O-Benzylation of 4-Hydroxy-2-pyridone (Williamson Ether Synthesis)

This widely used method involves the direct alkylation of the hydroxyl group of 4-hydroxy-2-pyridone with a benzyl halide.[2]

Representative Procedure:

  • To a solution of 4-hydroxy-2-pyridone in a suitable solvent such as DMF, a base (e.g., potassium carbonate or sodium hydride) is added.[2]

  • Benzyl bromide or benzyl chloride is then added to the reaction mixture.[2]

  • The reaction is stirred at a temperature ranging from room temperature to 80°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

  • Upon completion of the reaction, the mixture is worked up, typically by adding water and extracting the product with an organic solvent.

  • The crude product is then purified, commonly by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and the logical relationship between the synthetic methods, the following diagrams are provided.

synthesis_from_pyridine_N_oxide start 4-Benzyloxypyridine-N-oxide step1 Reflux (1.5h) start->step1 reagent1 Acetic Anhydride reagent1->step1 intermediate1 Reaction Mixture step1->intermediate1 step2 Cool & Concentrate intermediate1->step2 intermediate2 Crude Residue step2->intermediate2 step3 Stir at 60°C (2h) intermediate2->step3 reagent2 EtOAc / MeOH reagent2->step3 intermediate3 Solution step3->intermediate3 step4 Cool & Filter intermediate3->step4 product_crude Crude Product step4->product_crude step5 Recrystallize product_crude->step5 product_final This compound step5->product_final

Caption: Experimental workflow for the synthesis of this compound from 4-Benzyloxypyridine-N-oxide.

comparison_of_synthesis_methods cluster_method1 Method 1: From Pyridine N-oxide cluster_method2 Method 2: O-Benzylation title Synthesis of this compound start1 4-Benzyloxypyridine-N-oxide start2 4-Hydroxy-2-pyridone process1 Rearrangement with Acetic Anhydride start1->process1 Yield: 49% product This compound process1->product process2 Williamson Ether Synthesis (Benzyl Halide + Base) start2->process2 Yield: Not Specified process2->product

Caption: Comparison of the two main synthetic routes to this compound.

References

Unraveling Tautomeric Preferences: A Computational Guide to Substituted Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the tautomeric equilibrium of substituted pyridones is paramount. This equilibrium can significantly influence a molecule's physicochemical properties, biological activity, and interaction with target receptors. This guide provides a comparative analysis of computational methods used to predict and quantify this equilibrium, supported by experimental data and detailed protocols.

The tautomeric shift between the lactam (pyridone) and lactim (hydroxypyridine) forms of pyridone derivatives is a classic case of proton tautomerism. The position of this equilibrium is delicately balanced by the intrinsic stability of the tautomers and their interactions with the surrounding environment. Computational chemistry offers a powerful toolkit to dissect these factors, providing insights that are often challenging to obtain through experimental means alone.

The Tautomeric Equilibrium of 2-Pyridone

The tautomerism between 2-hydroxypyridine (the lactim form) and 2-pyridone (the lactam form) is a well-studied model system. In the gas phase, the two tautomers are nearly equal in energy, with a slight preference for the 2-hydroxypyridine form by about 3 kJ/mol.[1] However, in polar solvents and the solid state, the equilibrium dramatically shifts to favor the more polar 2-pyridone tautomer.[1] This shift is primarily attributed to the stronger solvation of the zwitterionic character of the 2-pyridone form.

TautomericEquilibrium cluster_lactim 2-Hydroxypyridine (Lactim) cluster_lactam 2-Pyridone (Lactam) Lactim 2-Hydroxypyridine Lactam 2-Pyridone Lactim->Lactam Proton Transfer

Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Computational Methodologies: A Comparative Overview

A variety of computational methods have been employed to study the tautomeric equilibrium of pyridones, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) methods. The accuracy of these methods is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects.

Data Presentation: Relative Energy Calculations

The following table summarizes the performance of various computational methods in predicting the relative energy (ΔE) and Gibbs free energy (ΔG) of the 2-pyridone/2-hydroxypyridine tautomeric equilibrium in the gas phase. A negative value indicates that 2-pyridone is more stable.

MethodBasis SetΔE (kJ/mol)ΔG (kJ/mol)Reference
Experimental -~ -3.0-[1]
Semi-empirical
AM1---In quantitative agreement with gas-phase experiments.[1]
MNDO---In quantitative agreement with gas-phase experiments.[1]
Ab Initio
HF/3-21G3-21G+10-Overestimates the stability of 2-hydroxypyridine.[1]
MP2/6-31G 6-31G--0.64Excellent agreement with experimental values.[1]
QCISD(T)TZV2P+2.9-[1]
CCSDaug-cc-pvdz+5 to +9-[1]
CASSCF/CASPT2---Used for understanding phototautomerization mechanisms.[2]
DFT
B3LYP6-311++G -1 to -3-Favors 2-pyridone.[1]
CAM-B3LYPaug-cc-pvdzMixed results-Dependent on the basis set.[1]
ωB97XDaug-cc-pvdzMixed results-Dependent on the basis set.[1]
M062X6-311++G+5 to +9-Predicts a preference for 2-hydroxypyridine.[1]
BHandHLYP6-311+G(d,p)--Confirmed the slight prevalence of the lactim form for 2-pyridone.[3][4]

Note: The choice of computational method and basis set is critical, as different approaches can yield conflicting results for the small energy differences involved in pyridone tautomerism.[3]

The Impact of Substituents and Solvents

Substituents on the pyridone ring can significantly influence the position of the tautomeric equilibrium through electronic and steric effects. For instance, electron-withdrawing groups generally favor the lactam form, while electron-donating groups can shift the equilibrium towards the lactim form.

Solvent effects play a crucial role, with polar solvents strongly favoring the more polar lactam tautomer.[1] Computational models, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting tautomeric equilibria in solution. For example, MP2/6-31G** calculations show the free energy change for 2-pyridone tautomerization to be -0.64 kJ/mol in the gas phase, 0.33 kJ/mol in cyclohexane, and a significant 9.28 kJ/mol in acetonitrile, highlighting the dramatic stabilization of the pyridone form in polar media.[1]

Experimental Protocols: A Computational Workflow

The following outlines a general workflow for the computational analysis of tautomeric equilibrium in substituted pyridones.

ComputationalWorkflow cluster_setup 1. Molecular Setup cluster_optimization 2. Geometry Optimization cluster_solvation 3. Solvation Effects (Optional) cluster_analysis 4. Energy Analysis A Build Tautomer Structures (Lactam and Lactim) B Select Method and Basis Set (e.g., DFT/B3LYP/6-311+G(d,p)) A->B C Perform Geometry Optimization in Gas Phase B->C D Verify Stationary Points (Frequency Calculation) C->D E Choose Solvent Model (e.g., PCM) D->E G Calculate Single Point Energies D->G F Re-optimize Geometries in Solvent E->F F->G H Determine Relative Energies (ΔE) G->H I Calculate Gibbs Free Energies (ΔG) H->I J Predict Equilibrium Constant (K_eq) I->J

Caption: General workflow for computational analysis of pyridone tautomerism.

Detailed Methodologies:

  • Structure Preparation: Initial 3D coordinates of the lactam and lactim tautomers of the substituted pyridone are generated using molecular building software.

  • Gas-Phase Optimization:

    • Method Selection: Choose a suitable level of theory. For a balance of accuracy and computational cost, DFT methods like B3LYP or M06-2X with a Pople-style basis set such as 6-311+G(d,p) are often a good starting point.[3][5][6] For higher accuracy, coupled-cluster methods like CCSD can be used.[1]

    • Optimization: The geometry of each tautomer is optimized to find the minimum energy structure on the potential energy surface.

    • Frequency Analysis: A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for Gibbs free energy calculations.

  • Solvation Modeling:

    • Model Selection: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) is commonly applied.

    • Solvent Optimization: The geometries of the tautomers are re-optimized within the solvent continuum.

  • Energy Calculation and Analysis:

    • Single Point Energy: A more accurate single-point energy calculation can be performed on the optimized geometries using a larger basis set or a more computationally expensive method.

    • Relative Energies: The relative electronic energy (ΔE) is calculated as the difference in the electronic energies of the two tautomers.

    • Gibbs Free Energy: The relative Gibbs free energy (ΔG) is calculated by including thermal corrections from the frequency calculations. This value provides a more accurate prediction of the tautomeric equilibrium.

    • Equilibrium Constant: The equilibrium constant (K_eq) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RT ln(K_eq).

Conclusion

The computational analysis of tautomeric equilibrium in substituted pyridones is a multifaceted task that requires careful selection of theoretical methods and models. DFT methods, particularly with hybrid functionals, offer a good compromise between accuracy and computational cost for predicting the relative stabilities of tautomers. However, for definitive results, especially when energy differences are small, higher-level ab initio calculations may be necessary. The inclusion of solvent effects is critical for systems in condensed phases, as they can dramatically alter the tautomeric preference. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to confidently employ computational tools in the study and design of pyridone-based compounds.

References

Comparative efficacy of 4(1H)-pyridone versus 4(1H)-quinolone antimalarials.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, mechanisms, and experimental validation of two promising classes of antimalarial compounds.

In the global fight against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel therapeutics. Among the promising candidates are compounds based on the 4(1H)-pyridone and 4(1H)-quinolone scaffolds. Both classes of inhibitors have demonstrated potent activity against the malaria parasite, primarily by targeting the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain, a mechanism they share with the established antimalarial atovaquone.[1][2] However, key differences in their interaction with the target protein, efficacy against resistant strains, and physicochemical properties warrant a detailed comparative analysis for researchers and drug developers.

This guide provides an objective comparison of the performance of 4(1H)-pyridone and 4(1H)-quinolone antimalarials, supported by experimental data on their in vitro and in vivo efficacy.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy of representative compounds from both the 4(1H)-pyridone and 4(1H)-quinolone classes. These data have been collated from various studies to provide a comparative perspective. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Activity of 4(1H)-Pyridone Derivatives against P. falciparum

CompoundStrain (Sensitivity)IC50 (nM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
GW844520 3D7A (Sensitive)0.2> 6.1 (HepG2)> 30,500[3]
FCR3 (Atovaquone-Resistant)No cross-resistance[3]
GSK932121 3D7A (Sensitive)2Not specifiedNot specified[3]
Clopidol Analog (5-diaryl-substituted) T9-96 (Sensitive)0.4 µMNot specifiedNot specified[3]

Table 2: In Vitro Activity of 4(1H)-Quinolone Derivatives against P. falciparum

CompoundStrain (Sensitivity)IC50 (nM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/IC50)Reference
ELQ-121 D6 (Sensitive)0.1Not specifiedNot specified[4]
Dd2 (Chloroquine-Resistant)0.1[4]
ELQ-300 W2 (Chloroquine-Resistant)1.8> 20,000 (various cell lines)≥ 20,000[4]
TM90-C2B (Atovaquone-Resistant)1.7[4]
P4Q-158 P. berghei (Liver Stage)3.07Not specifiedNot specified[4]
CK-2-68 3D7 (Sensitive)31Not specifiedNot specified[5]
ELQ-125 Dd2 (Chloroquine-Resistant)0.4[3]
TM90-C2B (Atovaquone-Resistant)146[3]

Table 3: In Vivo Efficacy of Lead Compounds in Murine Malaria Models

Compound ClassCompoundMurine ModelEfficacy (ED50 mg/kg/day)Reference
4(1H)-Pyridone GW844520P. yoelii0.2[6]
GSK932121P. yoelii0.3[3]
4(1H)-Quinolone ELQ-300P. yoelii0.016[6]
P4Q-391P. yoelii0.27[6]
ELQ-125 (Prodrug)P. yoelii11[3]

Mechanism of Action: A Tale of Two Binding Sites

Both 4(1H)-pyridones and 4(1H)-quinolones disrupt the parasite's mitochondrial electron transport chain by inhibiting the cytochrome bc1 complex.[3][6] This complex plays a crucial role in ATP synthesis. However, structural studies have revealed a key difference in their binding sites. While atovaquone and many 4(1H)-quinolones bind to the ubiquinol oxidation (Qo) site of cytochrome b, certain potent 4(1H)-pyridones, such as GSK932121 and GW844520, have been shown to bind to the ubiquinone reduction (Qi) site.[7][8][9] This alternative binding site is significant as it can circumvent resistance mechanisms that have evolved in parasites against Qo site inhibitors like atovaquone.[7][9] The lack of cross-resistance for some 4(1H)-quinolones suggests they may also have a different binding mode or interact differently with the Qo site compared to atovaquone.[3]

Mechanism of Action of 4(1H)-Pyridone and 4(1H)-Quinolone Antimalarials cluster_ETC Mitochondrial Electron Transport Chain (Parasite) cluster_Inhibitors Inhibitors Ubiquinone Ubiquinone (Coenzyme Q) Complex_III Cytochrome bc1 (Complex III) Ubiquinone->Complex_III e- Complex_I_II Complex I/II Complex_I_II->Ubiquinone e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient O2 O2 Complex_IV->O2 ATP ATP ATP_Synthase->ATP H2O H2O Quinolones 4(1H)-Quinolones (e.g., Atovaquone, some ELQs) Quinolones->Complex_III Inhibit Qo site Pyridones 4(1H)-Pyridones (e.g., GSK932121) Pyridones->Complex_III Inhibit Qi site

Mechanism of Action at the Cytochrome bc1 Complex.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to evaluate the efficacy of these antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[10] Cultures are synchronized at the ring stage.

  • Drug Dilution and Plating: Test compounds are serially diluted in culture medium and added to 96-well plates.

  • Infection and Incubation: A suspension of infected red blood cells (typically at 0.5-1% parasitemia and 2% hematocrit) is added to the wells. The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, and thus, parasite growth.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Assay (Peter's 4-Day Suppressive Test)

This standard in vivo assay evaluates the antimalarial activity of a compound in a murine model.[11][12]

  • Infection: Mice (e.g., Swiss or BALB/c) are inoculated intraperitoneally with Plasmodium berghei or Plasmodium yoelii infected red blood cells.[11]

  • Drug Administration: The test compound is administered to the mice, typically orally or subcutaneously, once daily for four consecutive days, starting a few hours after infection.[11][13]

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to that of an untreated control group. The percentage of suppression is calculated, and the effective dose that suppresses parasitemia by 50% (ED50) or 90% (ED90) is determined.

Experimental Workflow for Antimalarial Drug Efficacy Testing cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing A Parasite Culture (P. falciparum) C Co-incubation (72h) A->C B Drug Dilution B->C D SYBR Green I Staining C->D E Fluorescence Measurement D->E F IC50 Determination E->F G Mouse Infection (P. berghei/yoelii) H Drug Administration (4 days) G->H I Blood Smear Preparation H->I J Microscopic Analysis I->J K ED50/ED90 Determination J->K

Workflow for In Vitro and In Vivo Efficacy Assessment.

Concluding Remarks

Both 4(1H)-pyridones and 4(1H)-quinolones represent highly promising scaffolds for the development of next-generation antimalarials. Their ability to target the parasite's mitochondrial electron transport chain, a clinically validated target, is a significant advantage. The discovery that some 4(1H)-pyridones bind to the Qi site of the cytochrome bc1 complex offers a strategic approach to combat atovaquone resistance.

While both classes have demonstrated impressive potency, challenges related to their physicochemical properties, such as poor solubility and potential for toxicity, remain. The termination of the clinical development of GSK932121 due to a narrow therapeutic index highlights these hurdles.[1][2] However, ongoing medicinal chemistry efforts are focused on optimizing these scaffolds to improve their drug-like properties. The development of "endochin-like quinolones" (ELQs) with improved oral bioavailability and efficacy against multi-drug resistant strains exemplifies the progress in the 4(1H)-quinolone class.[14]

Future research should focus on head-to-head comparative studies under standardized conditions to provide a clearer picture of the relative merits of these two important classes of antimalarials. Furthermore, a deeper understanding of the structure-activity relationships and the factors governing binding to the Qo versus the Qi site will be crucial for the rational design of safer and more effective drugs to combat malaria.

References

A Comparative Guide to the Synthesis of 4-Benzyloxy-2(1H)-pyridone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two peer-reviewed methods for the synthesis of 4-Benzyloxy-2(1H)-pyridone, a valuable intermediate in the development of novel pharmaceutical compounds. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic pathways.

Method 1: Rearrangement of 4-Benzyloxypyridine-N-oxide

This classical approach involves the rearrangement of a pyridine-N-oxide precursor using acetic anhydride. The reaction proceeds through an initial acetylation of the N-oxide, followed by a rearrangement and subsequent hydrolysis to yield the desired 2-pyridone.

Experimental Protocol

A solution of 4-benzyloxypyridine-N-oxide (24.8 g, 123 mmol) in acetic anhydride (150 mL) is heated to reflux for 1.5 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60°C for 2 hours. Upon cooling to room temperature, the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product. The combined crude products are purified by recrystallization from a methanol/ethyl acetate mixture to afford pure 4-Benzyloxy-2(1H)-pyridone. A yield of 49% has been reported for this method.

Method 2: O-Benzylation of 4-Hydroxy-2-pyridone

This alternative synthesis involves the direct benzylation of the hydroxyl group of 4-hydroxy-2-pyridone. This method is a common and often high-yielding approach for the preparation of benzyloxy-substituted pyridones.

Experimental Protocol

To a solution of 4-hydroxy-2-pyridone (1 equivalent) in anhydrous dimethylformamide (DMF), potassium carbonate (2.5 equivalents) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.03 equivalents) is then added, and the reaction is stirred at room temperature for 14 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to give 4-Benzyloxy-2(1H)-pyridone. While a specific yield for this exact transformation is not cited in the immediate literature, similar benzylation reactions of hydroxylated aromatics under these conditions report high yields, often in the range of 78-97%.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two synthetic routes to 4-Benzyloxy-2(1H)-pyridone.

ParameterMethod 1: Rearrangement of N-oxideMethod 2: O-Benzylation
Starting Material 4-Benzyloxypyridine-N-oxide4-Hydroxy-2-pyridone
Key Reagents Acetic anhydrideBenzyl bromide, Potassium carbonate, DMF
Reaction Temperature Reflux (approx. 140°C)Room Temperature
Reaction Time 1.5 hours (reflux) + 2 hours (hydrolysis)14 hours
Reported Yield 49%High (estimated 78-97% based on similar reactions)
Purification Method RecrystallizationColumn Chromatography

Visualization of Synthetic Pathways

The logical flow of the two synthetic methods is depicted in the following diagrams.

Synthesis_Methods cluster_method1 Method 1: Rearrangement of 4-Benzyloxypyridine-N-oxide cluster_method2 Method 2: O-Benzylation of 4-Hydroxy-2-pyridone A1 4-Benzyloxypyridine-N-oxide C1 Reflux, 1.5h A1->C1 B1 Acetic Anhydride B1->C1 D1 Intermediate C1->D1 E1 EtOAc/MeOH, 60°C, 2h D1->E1 F1 4-Benzyloxy-2(1H)-pyridone E1->F1 A2 4-Hydroxy-2-pyridone C2 K2CO3, DMF, RT, 14h A2->C2 B2 Benzyl Bromide B2->C2 D2 4-Benzyloxy-2(1H)-pyridone C2->D2

Caption: Comparative workflow of the two synthesis methods.

Conclusion

Both presented methods offer viable routes to 4-Benzyloxy-2(1H)-pyridone. The choice of method will likely depend on the availability of starting materials, desired reaction conditions, and scalability. Method 1, the rearrangement of the N-oxide, is a relatively quick process but involves heating to reflux and results in a moderate yield. Method 2, the O-benzylation of 4-hydroxy-2-pyridone, proceeds at room temperature over a longer period and is expected to provide a higher yield based on analogous reactions. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important pyridone derivative.

Safety Operating Guide

Proper Disposal of 4-Benzyloxy-2-(1H)-pyridone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat all waste containing 4-Benzyloxy-2-(1H)-pyridone as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Essential Safety Precautions

This compound is a hazardous substance that requires careful handling. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3][4]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound and its waste.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) is recommended for handling the solid form[3].To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The final disposal method for this type of chemical waste is typically incineration by a licensed hazardous waste management company[5][6].

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid Waste: All solid materials contaminated with this compound, including unused or expired product, contaminated spatulas, weigh boats, pipette tips, and absorbent pads, must be collected separately.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids[2].

  • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Step 2: Waste Collection and Labeling
  • Containers: Use only approved, compatible, and leak-proof containers for waste collection. For solid waste, a designated, labeled plastic bag or a container with a secure lid is appropriate[4]. For liquid waste, use a sealable, airtight container[7].

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., Irritant)[2]

    • The date the waste was first added to the container

    • Contact information for the responsible researcher or laboratory

Step 3: Storage of Waste

Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory. The storage area should be away from sources of ignition and incompatible materials[2][3]. Ensure container lids are securely fastened at all times, except when adding waste.

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of the chemical waste yourself.

Spill Management

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For small liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Transfer the absorbent material into a sealed container for disposal as hazardous waste[2].

  • Large Spills: For large spills, evacuate the area and immediately contact your institution's EHS department for assistance.

Experimental Workflow & Disposal Pathway

The following diagram illustrates the logical flow for handling and disposing of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway exp Experimentation with This compound waste_gen Waste Generation (Solid & Liquid) exp->waste_gen spill Spill Occurs exp->spill solid_waste Solid Waste (Contaminated PPE, etc.) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions, etc.) waste_gen->liquid_waste solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup incineration Incineration at a Licensed Facility pickup->incineration spill_response Follow Spill Management Protocol spill->spill_response spill_response->solid_container Dispose of cleanup materials

Caption: Waste Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Benzyloxy-2-(1H)-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted resource for essential safety and logistical information for handling 4-Benzyloxy-2-(1H)-pyridone. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this compound in your laboratory, from initial handling to final disposal.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.To protect eyes from dust particles and splashes.[1][2]
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves.[4]To prevent skin contact and absorption.[1][2]
Body Protection Lab CoatA fully buttoned laboratory coat.To protect skin and clothing from contamination.[4]
Respiratory Protection Dust MaskN95 (US) or equivalent dust mask.To avoid inhalation of airborne powder.[2] To be used especially when handling large quantities or when adequate ventilation is not available.

Operational Plans: Step-by-Step Guidance

Proper handling of this compound is critical to prevent exposure and contamination. The following protocols provide detailed methodologies for common laboratory procedures involving this compound.

Experimental Protocol 1: Weighing and Transferring the Solid Compound

Objective: To accurately weigh and transfer solid this compound while minimizing the risk of inhalation and skin contact.

Methodology:

  • Preparation: Designate a specific work area within a certified chemical fume hood.[4] Cover the work surface with absorbent bench paper.

  • Tare the Container: Place a clean, empty receiving container (e.g., a vial or beaker) with its cap on the analytical balance and tare it.

  • Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

  • Aliquot the Powder: Carefully transfer the desired amount of the powder from the stock bottle to the tared container using a clean spatula. Avoid creating dust. Keep the container opening as low as possible within the hood.

  • Seal and Re-weigh: Securely cap the receiving container. Remove it from the fume hood and place it back on the analytical balance to obtain the final weight.

  • Cleanup: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth. Dispose of the cloth and any contaminated bench paper as hazardous waste.

Experimental Protocol 2: Preparing a Solution

Objective: To safely prepare a solution of this compound to a specific concentration.

Methodology:

  • Weigh the Solute: Following the protocol for "Weighing and Transferring the Solid Compound," accurately weigh the required mass of this compound into a suitable container (e.g., a beaker or flask).

  • Initial Dissolution: In the chemical fume hood, add a small amount of the desired solvent to the container with the solid. Gently swirl or stir the mixture until the solid is fully dissolved.

  • Transfer to Volumetric Flask: Carefully transfer the resulting solution to a volumetric flask of the appropriate size.

  • Rinse and Transfer: Rinse the initial container with a small amount of the solvent and add the rinsing to the volumetric flask. Repeat this step two to three times to ensure a complete transfer of the solute.

  • Dilute to Volume: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

Spill and Disposal Plans

Spill Cleanup Protocol

In the event of a spill of solid this compound, follow these steps:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[3]

  • Collect the Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[4] Avoid creating dust during this process.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning cloths, must be placed in a sealed bag and disposed of as hazardous chemical waste.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) in separate, clearly labeled, and sealed hazardous waste containers.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Designate Work Area (in Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh Weigh Solid don_ppe->weigh 2. Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area and Equipment weigh->decontaminate 3. After Handling prepare_solution->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste 4. Final Steps spill_response Spill Cleanup Protocol

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.